Product packaging for Clonixeril(Cat. No.:CAS No. 21829-22-1)

Clonixeril

Cat. No.: B1615382
CAS No.: 21829-22-1
M. Wt: 336.77 g/mol
InChI Key: SWYJYGCPTGKBDS-UHFFFAOYSA-N
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Description

Clonixeril is a useful research compound. Its molecular formula is C16H17ClN2O4 and its molecular weight is 336.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17ClN2O4 B1615382 Clonixeril CAS No. 21829-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-13(17)5-2-6-14(10)19-15-12(4-3-7-18-15)16(22)23-9-11(21)8-20/h2-7,11,20-21H,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYJYGCPTGKBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865017
Record name 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
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Molecular Weight

336.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21829-22-1
Record name Clonixeril [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLONIXERIL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxypropyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLONIXERIL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Clonixeril on Human STING (hSTING)

This technical guide provides a comprehensive overview of the mechanism of action of this compound (CXL), a potent non-nucleotide modulator of the human Stimulator of Interferon Genes (STING) receptor. This compound exhibits a unique dual-mode interaction with hSTING, acting as a weak agonist at higher concentrations and an exceptionally potent antagonist at sub-nanomolar concentrations.[1][2] This document details the experimental findings, quantitative data, and methodologies used to elucidate its complex interaction with the hSTING pathway.

Core Mechanism of Action

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN-1) response.[3][4] The pathway is activated when cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), produced by the enzyme cGAS, binds to the C-terminal domain (CTD) of the STING protein, which resides in the endoplasmic reticulum (ER).[1][5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation to the Golgi apparatus. Subsequently, STING is phosphorylated by TBK1, which then phosphorylates the transcription factor IRF3.[6][7] Activated IRF3 dimerizes, translocates to the nucleus, and induces the expression of IFN-β and other pro-inflammatory cytokines.[5][8]

This compound has been identified as a modulator of this pathway, demonstrating a complex, concentration-dependent effect on hSTING activity.[1] Computational models suggest that two this compound molecules bind to the hSTING C-terminal domain (CTD).[9] The primary mechanism of its potent antagonism is believed to be the modulation and disruption of STING's ability to oligomerize, a crucial step for its activation and downstream signaling.[9][10]

Signaling Pathway Overview

The following diagram illustrates the canonical STING signaling pathway and the proposed point of intervention by this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING_dimer STING Dimer cGAMP->STING_dimer Binds & Activates IRF3_dimer p-IRF3 Dimer IFN_genes IFN-β Gene Expression IRF3_dimer->IFN_genes Induces pIRF3 p-IRF3 pIRF3->IRF3_dimer Dimerizes IRF3 IRF3 IRF3->pIRF3 STING_oligomer STING Oligomer (Phosphorylated) STING_dimer->STING_oligomer Translocates & Oligomerizes TBK1 TBK1 STING_oligomer->TBK1 Recruits TBK1->IRF3 Phosphorylates TBK1->STING_oligomer Phosphorylates (p-STING) This compound This compound (fM-pM) This compound->STING_oligomer Inhibits Oligomerization

Caption: STING signaling pathway and this compound's inhibitory action.

Quantitative Data Summary

This compound's interaction with hSTING has been characterized by a variety of biophysical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Cellular Activity of this compound on hSTING
Assay TypeCell LineParameterThis compound ConcentrationResultReference
Dual-mode InteractionTHP-1 / HEK293EC50> 1 nMWeak Agonist Activity[1][10]
Dual-mode InteractionTHP-1 / HEK293EC501 fM - 100 aMPotent Antagonist Activity[1][2][10]
IRF3 Reporter AssayTHP-1Antagonism100 aM - 1 nMInverse dose-dependent inhibition of 2',3'-cGAMP-induced luminescence[9][10]
IFN-β Expression (qPCR)HEK293Inhibition1 fM>50% reduction of 2',3'-cGAMP-induced IFN-β expression[9][10]
STING PhosphorylationHEK293Inhibition1 fM - 1 nMDiminished 2',3'-cGAMP-induced phosphorylation of hSTING at Ser366[6][10]
Table 2: Biophysical Characterization of this compound-hSTING Interaction
Assay TypeTechniqueAnalytesParameterValueReference
Binding AffinityMicroscale Thermophoresis (MST)This compound vs. hSTING CTDKdpM to zM range[9]
Binding AssessmentSurface Plasmon Resonance (SPR)This compound vs. hSTING CTDBindingInteraction observed (187.5 nM to 6 µM)[9]
Oligomerization StateDynamic Light Scattering (DLS)SUMO-hSTING CTD + 2',3'-cGAMPEffectAlters oligomerization at concentrations as low as 100 aM[9]
Thermal StabilityDifferential Scanning FluorimetryhSTING CTD + this compoundΔTmSignificant shift observed, indicating binding[9][11]

Experimental Protocols & Methodologies

The discovery and characterization of this compound as an hSTING modulator involved a multi-step experimental workflow, beginning with computational screening and culminating in detailed biophysical and cellular validation.

Experimental Workflow Diagram

Experimental_Workflow cluster_cellular Cellular Assays cluster_biophysical Biophysical Assays start Start: Computational Modeling vs Virtual Screening & Docking on hSTING Models start->vs dsf Hit Identification: Differential Scanning Fluorimetry (DSF) vs->dsf cellular Cellular Assays: Functional Validation dsf->cellular biophysical Biophysical Characterization: Mechanism of Interaction cellular->biophysical thp1 THP-1 Luciferase Reporter Assay (IRF3) cellular->thp1 hek_ifn HEK293 IFN-β qPCR Assay cellular->hek_ifn hek_psting HEK293 p-STING Western Blot / IF cellular->hek_psting end End: Mechanism Elucidation biophysical->end spr SPR biophysical->spr mst MST biophysical->mst dls DLS biophysical->dls itc ITC biophysical->itc

Caption: High-level experimental workflow for this compound validation.

Computational Modeling and Docking
  • Protocol: Molecular dynamics (MD) equilibrated agonist and antagonist models of the hSTING C-terminal domain (CTD) were generated.[1][10] A site-restriction docking protocol was developed to screen compound libraries against these models to identify potential small molecule binders that could interact with a dimeric protein complex.[9]

  • Objective: To computationally identify compounds with the potential to bind to hSTING.

Differential Scanning Fluorimetry (Thermal Shift Assay)
  • Protocol: The hSTING CTD protein was incubated with candidate compounds (e.g., at 200 µM) and a fluorescent dye that binds to unfolded proteins. The temperature was gradually increased, and the fluorescence was monitored to determine the protein's melting temperature (Tm). A shift in Tm (ΔTm) compared to the control indicates compound binding.[11]

  • Objective: To perform an initial screen of hits from virtual screening to confirm direct binding to the hSTING protein.[9]

THP-1 Luciferase Reporter Assay
  • Protocol: THP-1 Dual™ KI-hSTING-R232 reporter cells, which express a secreted luciferase under the control of an IRF3-inducible promoter, were used.[10]

    • Cells were treated with this compound at concentrations ranging from 100 aM to 1 nM for one hour.

    • The STING pathway was then activated by adding an agonist, such as 4 µM 2',3'-cGAMP or 50 nM diABZI3.[10]

    • After an additional 19 hours of incubation, the luciferase activity in the supernatant was measured using a luminometer.[10]

  • Objective: To quantify the functional effect of this compound on IRF3 activation downstream of STING.

STING Phosphorylation and IFN-β Production in HEK293 Cells
  • Protocol for p-STING (Ser366) Detection:

    • HEK293 cells were treated with varying concentrations of this compound (1 fM - 1 nM) for one hour.[10]

    • Cells were subsequently stimulated with 2 µM 2',3'-cGAMP for 90 minutes to 2 hours.[10]

    • Cell lysates were collected, and the levels of phosphorylated STING (p-STING) were determined by Western blot analysis using an antibody specific for p-STING (Ser366).[6]

  • Protocol for IFN-β qPCR:

    • HEK293 cells were pre-treated with this compound for 1 hour, followed by stimulation with 4 µM 2',3'-cGAMP for 3 hours.[10]

    • Total RNA was extracted, reverse-transcribed to cDNA, and IFN-β mRNA levels were quantified using real-time quantitative PCR (qPCR).[10]

  • Objective: To confirm that this compound inhibits proximal (STING phosphorylation) and distal (IFN-β production) events in the STING signaling cascade.

Immunofluorescence for STING Oligomerization
  • Protocol:

    • HEK293 cells were treated with this compound (e.g., 10 aM or 1 pM) for 1 hour, followed by stimulation with 2 µM 2',3'-cGAMP for 90 minutes.[10][11]

    • Cells were fixed, permeabilized, and stained with a primary antibody against p-STING, followed by a fluorescently labeled secondary antibody.[11]

    • The formation of punctate structures, indicative of STING oligomerization and translocation, was visualized using fluorescence microscopy.[6][10]

  • Objective: To visually assess the effect of this compound on the subcellular localization and oligomerization of activated STING.

Biophysical Interaction Assays
  • Microscale Thermophoresis (MST): This technique measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding. Titrations of this compound against the labeled hSTING CTD were performed to determine binding affinity (Kd).[9]

  • Dynamic Light Scattering (DLS): Used to assess the effect of this compound on the oligomerization state of the hSTING CTD in the presence of the agonist 2',3'-cGAMP. Changes in the size distribution of the protein complex were monitored.[9]

  • Surface Plasmon Resonance (SPR): The hSTING CTD was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface to measure binding kinetics and affinity in real-time.[9]

Conclusion

This compound represents a novel and extraordinarily potent modulator of the hSTING pathway. Its unique dual-mode and inverse dose-dependent antagonism, operating at femtomolar to attomolar concentrations, distinguishes it from other known STING inhibitors.[1][9] The mechanism of action is centered on the disruption of STING oligomerization, a critical step in signal transduction.[10] The comprehensive experimental approach, combining computational, cellular, and biophysical methods, has provided a detailed, albeit still unfolding, picture of its interaction with hSTING. Further studies, potentially including cryo-EM, will be necessary to fully elucidate the precise atomistic details of its unprecedented potency.[10]

References

A Technical Guide to the Discovery of Clonixeril as a Sub-Femtomolar STING Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of the discovery, mechanism of action, and experimental characterization of Clonixeril (CXL) as a potent and unique modulator of the human Stimulator of Interferon Genes (STING) receptor. This compound exhibits an unprecedented dual-modality, acting as a weak agonist at micromolar concentrations and a powerful antagonist at sub-femtomolar levels.

Introduction to STING and the Discovery of this compound

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation, STING, an endoplasmic reticulum (ER) resident transmembrane protein, triggers a signaling cascade that culminates in the production of type 1 interferons (IFN-1) and other inflammatory cytokines.[1][2][3][4][5][6] This activation is initiated by the binding of cyclic guanosine monophosphate-adenosine monophosphate (2′,3′-cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon sensing DNA.[2][3][4][5][6]

The discovery of this compound (CXL) as a non-nucleotide STING modulator originated from computer-based screening of the NCI Diversity Set against molecular dynamics (MD) equilibrated models of the human STING (hSTING) C-terminal domain (CTD).[1][3][4][7] This effort identified CXL as a compound with a unique, dual-activity profile. While initial tests showed weak agonist activity at micromolar concentrations, further investigation revealed a surprisingly potent antagonistic effect at concentrations orders of magnitude lower, in the femtomolar (10⁻¹⁵ M) to attomolar (10⁻¹⁸ M) range.[1][4] This makes this compound the most potent hSTING antagonist reported to date.[4]

Quantitative Data Summary

The modulatory effects of this compound on the STING pathway have been quantified through various in cellulo and in vitro assays. The data highlights its dual agonistic and antagonistic properties.

Table 1: Cellular Activity of this compound (CXL) on hSTING Pathway
Assay TypeCell LineAgonist/AntagonistCXL ConcentrationObserved EffectReference
IRF3 Luciferase ReporterTHP-1AgonistMicromolar (µM) concentrationsWeak activation of IRF3 reporter[1][4]
IRF3 Luciferase ReporterTHP-1Antagonist (vs. 4 µM 2',3'-cGAMP)100 aM - 1 nMInverse dose-dependent inhibition of IRF3 activation[3][4]
IRF3 Luciferase ReporterTHP-1Antagonist (vs. 50 nM diABZI3)100 aM - 100 nMPotent inhibition of IRF3 activation[1][4]
STING Phosphorylation (p-hSTING)HEK293Antagonist (vs. 2 µM 2',3'-cGAMP)1 fM - 1 nMInhibition of 2',3'-cGAMP-dependent STING phosphorylation at Ser366[4]
IFN-β Gene Expression (qPCR)HEK293Antagonist (vs. 4 µM 2',3'-cGAMP)1 fM and higherOver 50% reduction of 2',3'-cGAMP-induced IFN-β expression[1][7]
Table 2: Biophysical Analysis of this compound's Effect on hSTING Oligomerization
TechniqueProtein ConstructConditionCXL ConcentrationObserved EffectReference
Dynamic Light Scattering (DLS)His-SUMO-TEV-hSTING CTDIn presence of 2',3'-cGAMPAs low as 100 aMAlters the ability of the STING CTD to oligomerize[1][4][8]
Microscale Thermophoresis (MST)hSTING CTDCompetition with endogenous ligandBelow 1 µMIndication of activity and binding interaction[4]

Signaling Pathways and Proposed Mechanism of Action

The canonical STING signaling pathway is well-established. This compound's unique activity profile suggests a complex interaction with STING, particularly affecting its oligomerization, a key step in signal transduction.[1][4]

Diagram 1: Canonical STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer cGAMP->STING binds & activates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates STING_active Activated STING (Oligomer) pTBK1->STING_active phosphorylates STING (at Ser366) STING->STING_active Conformational Change & Oligomerization STING_active->IRF3 recruits & phosphorylates STING_active->TBK1 recruits IFN IFN-β Gene Expression pIRF3_dimer->IFN translocates & activates transcription

Caption: Overview of the cGAS-STING signaling cascade leading to Type I Interferon production.

Diagram 2: Proposed Modulatory Action of this compound

CXL_Mechanism cluster_high_cxl High CXL Concentration (µM) cluster_low_cxl Low CXL Concentration (fM-aM) + cGAMP CXL_high This compound (CXL) STING_high STING Dimer CXL_high->STING_high binds Weak_Activation Weak Agonist Activity STING_high->Weak_Activation induces CXL_low This compound (CXL) STING_low STING Dimer CXL_low->STING_low binds with high affinity cGAMP 2',3'-cGAMP cGAMP->STING_low binding site contested No_Oligomerization Oligomerization Blocked STING_low->No_Oligomerization prevents No_Activation Antagonist Activity: No Downstream Signaling No_Oligomerization->No_Activation

Caption: this compound's dual-mode action on the STING receptor at different concentrations.

Key Experimental Protocols

The characterization of this compound involved a series of cellular and biophysical assays. The detailed methodologies are outlined below.

THP-1 QUANTI-Luc™ Luciferase Reporter Assay

This assay measures the activity of Interferon Regulatory Factor 3 (IRF3), a key transcription factor downstream of STING.

  • Objective: To quantify STING pathway activation by measuring IRF3-induced luciferase expression.

  • Cell Line: THP-1 QUANTI-Luc™ cells, which are human monocytes containing a secreted luciferase reporter gene under the control of an IRF3-inducible promoter.

  • Agonist Assay Protocol:

    • THP-1 cells are plated and treated with various concentrations of this compound.

    • A positive control of 50 µM 2′,3′-cGAMP is included.[1][4]

    • Cells are incubated for a specified period (e.g., 20 hours).

    • The supernatant is collected, and luciferase activity is measured using a luminometer and a suitable substrate (e.g., QUANTI-Luc™).

  • Antagonist Assay Protocol:

    • THP-1 cells are pre-treated with this compound at concentrations ranging from 100 aM to 1 nM for 1 hour.[1][4]

    • Cells are then stimulated with a known STING agonist, such as 4 µM 2′,3′-cGAMP or 50 nM diABZI3.[1][4]

    • Incubation continues for an additional 19 hours.[4]

    • Luciferase activity in the supernatant is quantified to determine the extent of inhibition.

STING Phosphorylation and IFN-β Expression in HEK293 Cells

These assays in HEK293 cells provide direct evidence of CXL's impact on STING activation and its functional consequence on IFN-β production.

  • Objective: To assess the effect of CXL on STING phosphorylation at Ser366 and the subsequent expression of the IFN-β gene.

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Western Blotting for p-hSTING:

    • HEK293 cells are treated with varying concentrations of CXL (e.g., 1 fM to 1 nM) for 1 hour.[4]

    • Cells are subsequently treated with 2 µM 2′,3′-cGAMP for 90-120 minutes to induce STING phosphorylation.[4]

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated STING (p-hSTING Ser366) and total STING.

    • Blots are visualized using secondary antibodies and chemiluminescence to determine the ratio of p-hSTING to total STING.

  • Real-Time qPCR for IFN-β:

    • HEK293 cells are pre-treated with CXL for 1 hour, followed by stimulation with 4 µM 2′,3′-cGAMP for 3 hours.[7]

    • Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • Quantitative PCR is performed using primers specific for the IFN-β gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • The fold-change in IFN-β mRNA expression relative to control groups is calculated.

Dynamic Light Scattering (DLS) for Oligomerization Analysis

DLS is a biophysical technique used to measure the size distribution of particles in a solution, providing insights into protein oligomerization.

  • Objective: To determine if this compound affects the 2′,3′-cGAMP-induced oligomerization of the STING C-terminal domain (CTD).

  • Protein: A purified His-SUMO-TEV-hSTING CTD construct is used.[1][4]

  • Protocol:

    • The SUMO-hSTING CTD protein is incubated in the presence of 2′,3′-cGAMP to induce oligomerization.

    • Various concentrations of this compound (as low as 100 aM) are added to the mixture.[1][4][8]

    • DLS measurements are taken to determine the hydrodynamic radius and size distribution of the protein complexes.

    • Changes in the size profile upon addition of CXL are analyzed to infer its effect on the oligomeric state of STING.

Structure-Activity Relationship (SAR) Insights

Initial SAR studies were conducted to understand the structural requirements for this compound's activity. These experiments revealed a high degree of specificity.

  • Clonixin (CXN): The carboxylic acid precursor to this compound showed no antagonistic or significant agonist activity, indicating that the glycerol ester moiety of CXL is crucial for its function.[1][4]

  • Mefenamic Acid Glycerol Ester (MFE): This close structural analogue of CXL also showed no activity below 1 µM, highlighting that subtle changes to the chemical structure can abolish the modulatory effect.[4]

These findings underscore a specific SAR for this chemotype, guiding future optimization efforts.[4]

Conclusion

The discovery of this compound represents a significant milestone in the study of STING biology. It is the most potent non-nucleotide hSTING modulator identified to date, with a unique dual-activity profile characterized by weak agonism at high concentrations and unprecedented antagonistic potency at sub-femtomolar concentrations.[1][3][4][7] Biophysical data suggest its mechanism involves the modulation of STING oligomerization.[4][8] The extreme potency and complex mechanism of this compound open new avenues for designing therapeutics targeting the STING pathway and provide a valuable chemical tool for further dissecting the intricacies of innate immune signaling.

References

The Effect of Clonixeril on Type 1 Interferon Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanism by which Clonixeril, a non-steroidal anti-inflammatory drug (NSAID), modulates the production of type 1 interferons (IFN-1). This compound has been identified as an exceptionally potent, sub-femtomolar antagonist of the human Stimulator of Interferon Genes (STING) receptor.[1][2][3][4][5] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, including the robust production of IFN-1. This document details the inhibitory action of this compound on STING-mediated IFN-1 production, presenting quantitative data, experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Introduction: this compound and the STING Pathway

This compound is a lysine salt of clonixin, an NSAID that has traditionally been used for its analgesic and anti-inflammatory properties, which are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[6][7] However, recent research has unveiled a novel and highly potent mechanism of action for this compound, positioning it as a powerful modulator of the innate immune response.[1][2][3]

The innate immune system provides the first line of defense against pathogens. A key pathway in this system is the cGAS-STING pathway, which is responsible for detecting the presence of foreign or misplaced DNA in the cytoplasm of a cell. Upon binding to cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), synthesized by cGAS in response to cytosolic DNA, STING is activated.[2][3] This activation leads to a signaling cascade that culminates in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type 1 interferons, such as IFN-α and IFN-β.[1][4] These interferons then orchestrate a broad antiviral and anti-proliferative cellular state.

This compound has been identified as the most potent non-nucleotide modulator of human STING (hSTING) discovered to date.[2][4] It acts as an antagonist, potently inhibiting the STING-mediated production of IFN-1.[1][3] This discovery opens new avenues for the therapeutic application of this compound in autoimmune and inflammatory conditions characterized by aberrant STING activation.

Quantitative Data: Potency of this compound as a STING Antagonist

The inhibitory effect of this compound on hSTING activation and subsequent IFN-1 production is characterized by its remarkable potency. The following table summarizes the key quantitative data from in vitro and in cellulo studies.

ParameterCell LineAssayValueReference
EC50 (Mode 1) -hSTING Interaction> 1 nM[1][3]
EC50 (Mode 2) -hSTING Interaction1 fM - 100 aM (10⁻¹⁵ – 10⁻¹⁶ M)[1][2][3]
Inhibition of IFN-β production HEK293qPCR> 50% inhibition at 1 fM[5]
Fold Induction of IFN-β (Positive Control) HEK293qPCR7.4-fold[5]

Mechanism of Action: Inhibition of STING Signaling

This compound exerts its inhibitory effect on type 1 interferon production by directly targeting and modulating the function of the hSTING protein. The proposed mechanism involves the disruption of STING oligomerization, a crucial step in its activation and downstream signaling.[1][5]

The STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway leading to the production of type 1 interferons and highlights the point of inhibition by this compound.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Active STING (Active Oligomer) STING_ER->STING_Active Oligomerization TBK1 TBK1 STING_Active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerization IFNB_gene IFN-β Gene pIRF3->IFNB_gene translocates & activates transcription This compound This compound This compound->STING_Active inhibits oligomerization IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA transcription IFN1 Type 1 Interferon (IFN-β) IFNB_mRNA->IFN1 translation & secretion

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Molecular Interactions

This compound exhibits a unique biphasic interaction with hSTING.[1][3] While one mode of interaction occurs at concentrations above 1 nM, a second, exceptionally high-potency interaction is observed in the femtomolar to attomolar range.[1][2][3] This sub-femtomolar antagonism is responsible for the profound inhibition of STING-mediated IFN-1 production.[4] The precise atomistic details of this high-potency interaction are still under investigation, but it is understood to interfere with the conformational changes and oligomerization of STING that are necessary for the recruitment and activation of downstream signaling components like TBK1 and IRF3.[1]

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the effect of this compound on type 1 interferon production.

Cell Culture and Reagents
  • Cell Lines:

    • THP-1 cells (human monocytic cell line) with an integrated IRF3 luciferase reporter.

    • HEK293 cells (human embryonic kidney cell line).

  • Reagents:

    • This compound (CXL)

    • 2',3'-cGAMP (STING agonist)

    • diABZI (synthetic STING agonist)

    • Luciferase assay substrate

    • Antibodies: anti-phospho-STING (Ser366), anti-STING, anti-IRF3, anti-p-IRF3, secondary antibodies.

    • Reagents for qPCR (RNA extraction kits, reverse transcriptase, primers for IFN-β and housekeeping genes).

IRF3 Luciferase Reporter Assay

This assay quantifies the activation of IRF3, a key transcription factor downstream of STING.

IRF3_Luciferase_Workflow A 1. Seed THP-1 IRF3-luciferase reporter cells B 2. Treat cells with varying concentrations of this compound (e.g., 100 aM to 100 nM) for 1 hour A->B C 3. Stimulate cells with a STING agonist (e.g., 50 nM diABZI) B->C D 4. Incubate for a defined period (e.g., 6 hours) C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence (RLU) E->F

Caption: Workflow for the IRF3 Luciferase Reporter Assay.

STING Phosphorylation Assay (Western Blot)

This assay assesses the phosphorylation of STING at Serine 366, a critical activation event.

  • Cell Treatment: Seed HEK293 cells. Treat with varying concentrations of this compound (e.g., 1 fM to 1 nM) for one hour.

  • STING Activation: Stimulate the cells with a STING agonist, such as 2 µM 2',3'-cGAMP, for 90 minutes to 2 hours.[1]

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent.

    • Incubate with a primary antibody against phospho-STING (Ser366).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to total STING or a housekeeping protein to determine the relative levels of STING phosphorylation.

IFN-β Gene Expression Analysis (qPCR)

This method quantifies the transcript levels of the IFN-β gene, a direct target of the activated IRF3.

  • Cell Treatment: Treat HEK293 cells with this compound (1 fM - 1 nM) for 1 hour, followed by stimulation with 4 µM 2',3'-cGAMP for 3 hours.[5]

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the human IFN-β gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Use a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated or vehicle-treated control.

Conclusion

This compound has been unequivocally identified as a potent antagonist of the hSTING receptor, exhibiting inhibitory activity at sub-femtomolar concentrations.[1][2][3] This potent antagonism translates to a significant reduction in the production of type 1 interferons. The mechanism of action is attributed to the modulation of STING oligomerization, a critical step in the activation of the downstream signaling cascade.[1][5] The findings presented in this guide underscore the potential of this compound as a pharmacological tool for investigating the STING pathway and as a therapeutic candidate for the treatment of STING-associated inflammatory and autoimmune diseases. Further research, including cryogenic electron microscopy studies, will be valuable in elucidating the precise molecular interactions that underpin its extraordinary potency.[1]

References

Clonixeril's Role in Innate Immunity Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clonixeril, a glyceryl ester of clonixin, has recently emerged as a molecule of significant interest in the field of innate immunity. Traditionally recognized through its active metabolite, clonixin, as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, recent groundbreaking research has unveiled a novel and exceptionally potent mechanism of action: the modulation of the Stimulator of Interferon Genes (STING) pathway. This guide provides an in-depth technical overview of this compound's dual roles, focusing on the quantitative data, experimental methodologies, and signaling pathways that define its interaction with key components of the innate immune system.

Modulation of the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Upon activation, STING orchestrates a signaling cascade that leads to the production of type I interferons (IFN-1) and other pro-inflammatory cytokines.[1][3] this compound has been identified as the most potent non-nucleotide modulator of human STING (hSTING) discovered to date, exhibiting a unique, concentration-dependent dual activity.[1][2]

Biphasic Dose-Response: Agonism and Antagonism

This compound demonstrates a complex interaction with hSTING. At micromolar concentrations, it acts as a weak agonist. Conversely, at sub-nanomolar concentrations, it functions as a potent antagonist of the STING pathway.[2] This antagonistic effect is observed at remarkably low, even attomolar (10-18 M), concentrations, making it an exceptionally potent inhibitor.[1][2] In stark contrast, its precursor, clonixin, shows no significant antagonistic effect on the STING pathway, highlighting the critical role of the glyceryl ester moiety for this novel activity.[1][2]

Quantitative Data on STING Pathway Modulation

The following tables summarize the quantitative effects of this compound on various stages of the STING signaling pathway, as determined by in vitro and in cellulo assays.

Table 1: Antagonistic Activity of this compound on STING Pathway Activation in THP-1 Cells

Assay Type Activator This compound Concentration Effect Reference
IRF3 Luciferase Reporter 50 µM 2',3'-cGAMP Dose-response Antagonism at low concentrations [1]
IRF3 Luciferase Reporter 4 µM 2',3'-cGAMP 1 nM - 100 aM Decreased IRF3 activation [1]

| IRF3 Luciferase Reporter | 50 nM diABZI | 100 aM - 100 nM | Dose-dependent inhibition |[1][2] |

Table 2: Inhibition of Downstream STING Signaling by this compound in HEK293 Cells

Measurement Activator This compound Concentration % Inhibition (approx.) Reference
IFN-β mRNA expression (qPCR) 4 µM 2',3'-cGAMP 1 fM - 1 nM > 50% [1][3]

| hSTING Phosphorylation (Western Blot) | 2 µM 2',3'-cGAMP | 1 pM | Diminished p-hSTING |[4] |

Table 3: Biophysical Interaction of this compound with hSTING

Technique Analyte Interaction Details EC50 / Kd Reference
Microscale Thermophoresis (MST) This compound Binds to hSTING C-terminal domain EC50 in the 1 fM - 100 aM range [1][2]
Surface Plasmon Resonance (SPR) This compound Interaction with STING CTD EC50 > 1 nM [1][5]

| Dynamic Light Scattering (DLS) | this compound | Affects 2',3'-cGAMP-induced hSTING oligomerization | Effective at concentrations as low as 100 aM |[2][4] |

Signaling Pathway Visualization

The following diagram illustrates the canonical cGAS-STING pathway and the proposed point of intervention by this compound.

STING_Pathway cGAS-STING Signaling Pathway and this compound Intervention cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_oligo STING (oligomerization & translocation) STING_dimer->STING_oligo This compound This compound This compound->STING_dimer modulates oligomerization TBK1 TBK1 STING_oligo->TBK1 recruits IRF3 IRF3 STING_oligo->IRF3 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_oligo phosphorylates STING (Ser366) pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFNB_gene IFN-β Gene pIRF3_nuc->IFNB_gene activates transcription IFNB_protein Type I Interferons IFNB_gene->IFNB_protein Innate_Response Antiviral & Immune Response IFNB_protein->Innate_Response

Caption: The cGAS-STING pathway activated by cytosolic DNA, leading to Type I IFN production. This compound modulates STING oligomerization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

1.4.1. THP-1 Luciferase Reporter Assay for IRF3 Activation

  • Cell Line: THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen), which are engineered to express a secreted luciferase reporter under the control of an IRF3-inducible promoter.

  • Protocol:

    • Seed THP-1 cells in a 96-well plate.

    • For antagonist assays, pre-incubate cells with varying concentrations of this compound (e.g., 100 aM to 100 nM) for 1 hour.

    • Stimulate the cells with a STING agonist, such as 2',3'-cGAMP (e.g., 4 µM) or diABZI (e.g., 50 nM), for an additional 9 to 19 hours.

    • Collect the supernatant and measure luciferase activity using a luminometer and a suitable substrate (e.g., QUANTI-Luc™).

    • Report luminescence in Relative Luminescence Units (RLU).[1]

  • Controls: Include a positive control (agonist only) and a vehicle control (no agonist or this compound).

1.4.2. Quantitative PCR (qPCR) for IFN-β Expression

  • Cell Line: HEK293 cells.

  • Protocol:

    • Culture HEK293 cells to appropriate confluency.

    • Pre-treat cells with this compound (e.g., 1 fM to 1 nM) for 1 hour.

    • Treat cells with 4 µM 2',3'-cGAMP for 3 hours to induce IFN-β expression.

    • Isolate total RNA from the cells using a standard RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the IFN-β gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze data using the ΔΔCt method to determine the fold change in gene expression.[1][3]

1.4.3. Western Blot for hSTING Phosphorylation

  • Cell Line: HEK293 cells.

  • Protocol:

    • Treat HEK293 cells with varying concentrations of this compound for 1 hour, followed by stimulation with 2 µM 2',3'-cGAMP for 90-120 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-STING (Ser366) and total STING overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Role as a Cyclooxygenase (COX) Inhibitor

Prior to the discovery of its effects on STING, this compound was known as a prodrug of Clonixin, a non-selective inhibitor of COX-1 and COX-2 enzymes.[6][7] This mechanism is shared by many common NSAIDs.

Mechanism of Action via COX Inhibition

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[6] By inhibiting COX enzymes, Clonixin reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.[6][8] This action contributes to the modulation of the innate immune response by decreasing the levels of inflammatory mediators that recruit and activate immune cells.[6]

COX_Pathway COX Inhibition Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (PGs) COX1_2->Prostaglandins synthesizes Clonixin Clonixin (from this compound) Clonixin->COX1_2 inhibits Inflammation Inflammation Pain Fever Prostaglandins->Inflammation mediate

Caption: this compound's active metabolite, Clonixin, inhibits COX enzymes, reducing prostaglandin synthesis and inflammation.

Relevance to Innate Immunity

Prostaglandins, particularly PGE2, have complex, often contradictory, roles in immunity. While they are pro-inflammatory, they can also suppress the function of certain immune cells, such as T-cells and macrophages. By inhibiting prostaglandin synthesis, NSAIDs like Clonixin can enhance leukocyte-mediated bacterial killing. This suggests that beyond simple anti-inflammatory action, COX inhibition can prime aspects of the innate immune response to more effectively clear pathogens.

Unexplored Territories: Other Innate Immunity Pathways

Currently, there is a lack of specific data linking this compound or Clonixin to the direct modulation of other core innate immunity pathways, such as Toll-like Receptor (TLR) signaling or the NF-κB pathway, independent of its effects on STING or COX. While TLR signaling can lead to the production of prostaglandins via NF-κB activation, direct modulation of these upstream components by this compound has not been demonstrated.[9] Future research may explore potential off-target effects on these pathways to build a more complete picture of this compound's immunomodulatory profile.

Conclusion and Future Directions

This compound presents a fascinating case of a compound with dual, mechanistically distinct roles in modulating innate immunity. Its function as a classical COX inhibitor through its active metabolite Clonixin provides a broad anti-inflammatory effect. However, the discovery of its unprecedented, sub-femtomolar potency as an antagonist of the STING pathway opens up new avenues for therapeutic development. This potent STING inhibition suggests potential applications in autoimmune and autoinflammatory conditions characterized by STING overactivation, such as STING-associated vasculopathy with onset in infancy (SAVI) and systemic lupus erythematosus.

For drug development professionals, the dual activity of this compound requires careful consideration. The profound potency on the STING pathway may be the dominant therapeutic effect at low doses, while the NSAID activity may contribute to the overall profile at higher concentrations. Further research is warranted to dissect the in vivo contributions of each pathway, to explore its effects on other immune signaling cascades, and to leverage its unique properties for the design of novel immunomodulatory therapies.

References

The Dual Nature of Clonixeril: A High-Potency Modulator of the STING Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. Its role in anti-tumor immunity and as a target for vaccine adjuvants has led to significant interest in the development of small-molecule modulators. Clonixeril (CXL), a non-nucleotide small molecule, has recently been identified as an exceptionally potent modulator of human STING (hSTING), exhibiting a unique dual-mode interaction that is concentration-dependent. This technical guide provides a comprehensive overview of the agonistic and antagonistic activities of this compound, detailing the experimental evidence and methodologies for its characterization.

Dual Modulatory Activity of this compound on STING

This compound demonstrates a fascinating concentration-dependent dual functionality in its interaction with the STING protein. At micromolar concentrations, it acts as a weak agonist, initiating the STING signaling cascade.[1] Conversely, at sub-nanomolar to attomolar concentrations, this compound functions as a potent antagonist, effectively inhibiting STING activation.[1][2][3][4][5][6][7] This positions this compound as the most potent non-nucleotide hSTING modulator discovered to date.[1][2][3][5][6]

The agonistic activity is observed at concentrations above 1 nM, while the remarkably potent antagonistic behavior manifests in the femtomolar (10⁻¹⁵ M) to attomolar (10⁻¹⁸ M) range.[1][2][3][4][5][6][7] This inverse dose-dependent antagonism is a key feature of this compound's interaction with the hSTING pathway.[2][3][4][6]

Quantitative Analysis of this compound's Interaction with STING

The following tables summarize the key quantitative data from various in vitro and cell-based assays that characterize the dual modulatory effects of this compound on the STING pathway.

Table 1: Agonistic and Antagonistic Activity of this compound in THP-1 Cells

Assay TypeCell LineReadoutThis compound ConcentrationObserved EffectEC₅₀/IC₅₀
Agonist ActivityTHP-1 Dual KI-hSTING-R232IRF3 Luciferase ReporterMicromolar (µM)Weak Agonist> 1 nM[1][2][4][6]
Antagonist ActivityTHP-1 Dual KI-hSTING-R232IRF3 Luciferase Reporter1 fM - 100 aMPotent Antagonist1 fM - 100 aM (10⁻¹⁵ - 10⁻¹⁶ M)[1][2][4][6]

Table 2: Effect of this compound on STING Phosphorylation and IFN-β Production in HEK293 Cells

Assay TypeCell LineTreatmentReadoutKey Finding
STING PhosphorylationHEK293CXL (1 fM - 1 nM) followed by 2 µM 2',3'-cGAMPWestern Blot (p-hSTING Ser366)Inhibition of 2',3'-cGAMP-dependent STING phosphorylation.[1]
IFN-β ExpressionHEK293CXL (1 fM - 1 nM) followed by 4 µM 2',3'-cGAMPReal-time qPCR (IFN-β mRNA)Significant reduction of 2',3'-cGAMP-induced IFN-β expression.[1]

Table 3: Biophysical Characterization of this compound-STING Interaction

TechniqueAnalytesKey Observation
Surface Plasmon Resonance (SPR)This compound and STING CTDDirect binding interaction.[1][8]
Microscale Thermophoresis (MST)This compound and STINGConfirms direct binding.[1][8]
Dynamic Light Scattering (DLS)SUMO-hSTING CTD + 2',3'-cGAMP ± CXLThis compound alters the oligomerization state of STING in the presence of 2',3'-cGAMP.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the STING signaling pathway and the experimental approaches used to investigate the effects of this compound.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cluster_this compound This compound Interaction cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN translocates to nucleus & induces transcription STING->TBK1 recruits & activates CXL_agonist This compound (µM) CXL_agonist->STING weakly activates CXL_antagonist This compound (fM-aM) CXL_antagonist->STING inhibits activation Experimental_Workflow_STING_Activity cluster_agonist Agonist Activity Assay cluster_antagonist Antagonist Activity Assay cluster_downstream Downstream Signaling Analysis (HEK293 cells) A1 Seed THP-1 Dual KI-hSTING-R232 cells A2 Treat with varying concentrations of this compound (µM range) A1->A2 A3 Incubate A2->A3 A4 Measure IRF3-induced luciferase activity A3->A4 B1 Seed THP-1 Dual KI-hSTING-R232 cells B2 Pre-treat with varying concentrations of this compound (fM-nM range) B1->B2 B3 Stimulate with 2',3'-cGAMP B2->B3 B4 Incubate B3->B4 B5 Measure IRF3-induced luciferase activity B4->B5 C1 Pre-treat HEK293 cells with this compound C2 Stimulate with 2',3'-cGAMP C1->C2 C3a Cell Lysis & Western Blot for p-STING C2->C3a C3b RNA Extraction & qPCR for IFN-β C2->C3b

References

Unraveling the Unprecedented Potency of Clonixeril: A Sub-Femtomolar Modulator of the Human STING Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the remarkable sub-femtomolar potency of Clonixeril, a recently identified, highly potent, non-nucleotide modulator of the human Stimulator of Interferon Genes (STING) receptor. This compound exhibits a dual-mode interaction with STING, demonstrating antagonistic properties at sub-nanomolar concentrations with an EC50 value extending into the femtomolar to attomolar range (1 fM–100 aM).[1][2][3][4][5] This unprecedented potency positions this compound as a significant tool for studying the cGAS-STING pathway and a potential lead compound for therapeutic development.

Quantitative Analysis of this compound's Potency

The following tables summarize the key quantitative data that underscore this compound's extraordinary potency in modulating the human STING receptor.

ParameterValueCell Line/SystemMethod
EC50 (Antagonistic)1 fM – 100 aM (10⁻¹⁵–10⁻¹⁶ M)THP-1 and HEK293 cellsCell-based assays
EC50 (Agonistic)> 1 nMTHP-1 cellsCell-based assays
Kd (for hSTING CTD with 2',3'-cGAMP)4.00 nMIn vitroMicroscale Thermophoresis (MST)

Table 1: Potency of this compound in Cellular and In Vitro Systems [1][2]

Concentration of this compoundEffectExperimental Context
1 fM>50% inhibition of 2',3'-cGAMP-induced IFN-β expressionHEK293 cells
100 aMAlters the ability of SUMO-hSTING CTD to oligomerizeIn the presence of 2',3'-cGAMP

Table 2: Notable In Vitro and In Cellulo Effects of this compound at Sub-Femtomolar Concentrations [1][3]

Core Signaling Pathway: The cGAS-STING Axis

This compound exerts its effects by modulating the cGAS-STING signaling pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation by cyclic GMP-AMP (2',3'-cGAMP), STING translocates from the endoplasmic reticulum, leading to the phosphorylation of IRF3 and the subsequent production of type 1 interferons (IFN-1).[5] this compound, at sub-femtomolar concentrations, acts as an antagonist, inhibiting this cascade.

STING_Pathway cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates pSTING p-STING STING->pSTING Phosphorylation IRF3 IRF3 pSTING->IRF3 Recruits & Activates pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFN1 Type 1 Interferons pIRF3->IFN1 Induces Transcription This compound This compound This compound->STING Inhibits

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The sub-femtomolar potency of this compound was elucidated through a series of meticulous in vitro and cell-based experiments.

STING THP-1 Competition Reporter Assay

This assay was pivotal in determining the antagonistic activity of this compound.

  • Cell Culture : THP-1 Dual KI hSTINGWT R232 cells were cultured in RPMI 1640 medium supplemented with 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin, and Pen-Strep.

  • Treatment : Cells were treated with this compound at concentrations ranging from 1 nM down to 100 aM for one hour.

  • Activation : Following the initial treatment, the cells were stimulated with 4µM 2',3'-cGAMP for an additional 19 hours.

  • Reporter Gene Measurement : The activation of the hSTING pathway was quantified via an IRF3 luciferase reporter, with luminescence reported in relative luminescence units (RLU).[1][4]

An alternative protocol was developed using digitonin to permeabilize cells for less permeable this compound analogs.[1][2]

IFN-β Production Assay in HEK293 Cells

This experiment validated the inhibitory effect of this compound on a key downstream effector of the STING pathway.

  • Cell Culture : HEK293 cells were used for this assay.

  • Treatment : Cells were treated with various concentrations of this compound (1 fM - 1 nM) for 1 hour.

  • Activation : Subsequently, the cells were treated with 4 µM 2',3'-cGAMP for 3 hours.

  • Analysis : The levels of IFN-β mRNA were quantified using qPCR.[1][2]

Biophysical Interaction Studies

A suite of biophysical techniques was employed to characterize the direct interaction between this compound and the human STING protein. These methods included:

  • Surface Plasmon Resonance (SPR)

  • Microscale Thermophoresis (MST)

  • Dynamic Light Scattering (DLS)

  • Isothermal Titration Calorimetry (ITC)

  • Native PAGE [3][4]

These studies were crucial in confirming a direct binding event and understanding the thermodynamics and kinetics of the interaction. For instance, DLS experiments demonstrated that this compound, at concentrations as low as 100 aM, alters the oligomerization of the STING C-terminal domain (CTD) in the presence of 2',3'-cGAMP.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the antagonistic properties of this compound in cell-based assays.

Experimental_Workflow start Start cell_culture Culture THP-1 or HEK293 cells start->cell_culture clonixeril_treatment Treat cells with this compound (1 fM - 1 nM) cell_culture->clonixeril_treatment cgamp_activation Activate with 2',3'-cGAMP (4 µM) clonixeril_treatment->cgamp_activation incubation Incubate for specified duration cgamp_activation->incubation analysis Analyze endpoint: - Luciferase activity (IRF3) - qPCR (IFN-β) incubation->analysis end End analysis->end

References

The Binding of Clonixeril to the STING Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding interaction between the small molecule Clonixeril (CXL) and the Stimulator of Interferon Genes (STING) protein. This compound has been identified as an exceptionally potent, non-nucleotide modulator of human STING (hSTING), exhibiting a unique dual-mode activity profile. At micromolar concentrations, it acts as a weak agonist, while at sub-nanomolar to attomolar concentrations, it functions as a powerful antagonist of the STING signaling pathway. This document consolidates the available data on its binding mechanism, presents quantitative binding metrics, details the experimental protocols used for its characterization, and visualizes the associated cellular and experimental workflows.

The Putative Binding Site of this compound on STING

Current research, based on computational modeling and biophysical assays, indicates that this compound interacts with the C-terminal domain (CTD) of the human STING protein. Unlike the natural ligand 2',3'-cGAMP, which binds as a single molecule to activate STING, molecular docking simulations suggest a novel binding mode for this compound.

A specialized site-restriction docking protocol predicts that two molecules of this compound bind within the ligand-binding pocket of the STING dimer.[1] The initial interaction is proposed to occur near residues Glutamine 266 (Q266) and Threonine 267 (T267) . This binding event is thought to stabilize the flexible "lid" region of the binding site, a crucial step in modulating STING conformation. The binding of the two CXL molecules is hypothesized to lock the STING dimer in an inactive or antagonist-competent conformation, thereby preventing the conformational changes required for downstream signaling activation.

It is important to note that this binding model is derived from molecular dynamics (MD) simulations rather than a co-crystal structure. Therefore, it represents a predictive model of the interaction, which has been validated through extensive biophysical and cell-based assays.

Quantitative Binding and Activity Data

The interaction of this compound with the STING protein has been quantified through various biophysical and cellular assays. The data highlights its remarkable potency, particularly in its antagonistic role.

Table 1: Biophysical Binding Affinity of this compound to hSTING CTD
TechniqueLigandDissociation Constant (Kd)Reference
Surface Plasmon Resonance (SPR)This compound (CXL)430 ± 140 nM[2]
Surface Plasmon Resonance (SPR)Clonixin (CXN)~637 nM[2]
Table 2: Cellular Activity of this compound on the STING Pathway
AssayCell LineActivity MetricValueReference
THP-1 Luciferase ReporterTHP-1 Dual KI hSTINGWTAgonist EC50> 1 nM[3]
THP-1 Luciferase ReporterTHP-1 Dual KI hSTINGWTAntagonist EC501 fM – 100 aM[3]
IFN-β qPCRHEK293Antagonistic Activity>50% inhibition at 1 fM[1]

Signaling Pathways and Experimental Workflows

The Canonical STING Signaling Pathway

The STING protein is a central hub in the innate immune response to cytosolic DNA. Upon activation, it initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING STING Dimer cGAMP->STING Binds & Activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs Translocates & Induces Transcription STING_active Activated STING Oligomer STING->STING_active Translocates & Oligomerizes This compound This compound (CXL) (Antagonist) This compound->STING Binds & Inhibits Activation STING_active->TBK1 Recruits & Activates

Caption: Canonical STING signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound-STING Interaction

The discovery and characterization of this compound as a STING modulator involved a multi-step workflow combining computational and experimental methods.

Experimental_Workflow cluster_computational Computational Screening cluster_biophysical Biophysical Characterization cluster_cellular Cell-Based Assays vs Virtual Screening (ZINC Database) docking Molecular Docking (hSTING CTD Models) vs->docking tsa Thermal Shift Assay (Initial Hit Validation) docking->tsa Identifies CXL spr Surface Plasmon Resonance (SPR) (Binding Affinity - Kd) tsa->spr mst Microscale Thermophoresis (MST) (Binding Affinity - Kd) tsa->mst dls Dynamic Light Scattering (DLS) (Oligomerization State) spr->dls mst->dls luciferase THP-1 Luciferase Assay (Functional Activity - EC50) dls->luciferase qpcr qPCR for IFN-β (Downstream Gene Expression) luciferase->qpcr if_microscopy Immunofluorescence Microscopy (pSTING Puncta Formation) qpcr->if_microscopy

Caption: Workflow for the identification and characterization of this compound.

Detailed Experimental Protocols

The following sections provide detailed, standardized protocols for the key experiments used to characterize the binding and activity of this compound on the STING protein.

THP-1 STING/IRF3 Luciferase Reporter Assay

This assay quantifies the activation of the STING pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE), which is activated by IRF3.

Objective: To determine the functional agonist or antagonist activity of a compound on the STING signaling pathway.

Materials:

  • THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen, cat. no. thpd-nfis)

  • DMEM or RPMI 1640 medium supplemented with 10% FBS, Penicillin-Streptomycin, and selective antibiotics (e.g., Zeocin™, Normocin™).

  • QUANTI-Luc™ detection reagent (InvivoGen).

  • 2',3'-cGAMP (positive control).

  • This compound or other test compounds.

  • 96-well white, flat-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Cell Preparation:

    • Culture THP-1 reporter cells according to the manufacturer's instructions.

    • The day before the assay, centrifuge cells, resuspend in fresh growth medium, and seed 180 µL per well (approx. 100,000 cells/well) into a 96-well plate.

  • Compound Preparation (Antagonist Mode):

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add 20 µL of the diluted this compound to the appropriate wells.

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • STING Activation:

    • Prepare a solution of 2',3'-cGAMP at a concentration known to elicit a robust response (e.g., 4 µM).

    • Add 20 µL of the 2',3'-cGAMP solution to all wells except the untreated controls.

    • Incubate the plate for 9-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement:

    • Equilibrate the QUANTI-Luc™ reagent to room temperature.

    • Transfer 20 µL of the cell culture supernatant from each well to a white 96-well detection plate.

    • Add 50 µL of QUANTI-Luc™ reagent to each well.

    • Read the luminescence immediately on a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the 2',3'-cGAMP-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Microscale Thermophoresis (MST) for Binding Affinity

MST measures the directed movement of molecules along a temperature gradient, which is altered upon binding. This change is used to determine the binding affinity (Kd) between a fluorescently labeled protein and a ligand.

Objective: To quantify the binding affinity between the STING protein and this compound.

Materials:

  • Purified, fluorescently labeled hSTING CTD protein (e.g., via His-tag purification and NHS-ester labeling).

  • MST buffer (e.g., PBS with 0.05% Tween-20).

  • This compound or other test ligand.

  • MST instrument (e.g., Monolith NT.115).

  • MST standard or premium capillaries.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled hSTING CTD at a constant concentration (typically in the low nM range) in MST buffer.

    • Prepare a 16-point serial dilution of this compound in MST buffer, starting at a concentration at least 20-fold higher than the expected Kd.

  • Binding Reaction:

    • In a series of PCR tubes, mix equal volumes of the labeled hSTING CTD solution and each dilution of the this compound solution. This creates a constant concentration of the labeled protein and a varying concentration of the ligand.

    • Include a control sample with labeled protein and MST buffer only (no ligand).

    • Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.

  • Capillary Loading:

    • Load approximately 4-5 µL of each reaction mixture into the MST capillaries.

  • MST Measurement:

    • Place the capillaries into the MST instrument.

    • Run the MST experiment using instrument settings optimized for the protein and buffer system (e.g., 20-40% LED power, medium MST power). The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • The instrument software will plot the change in normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to an appropriate model (e.g., Kd model) to calculate the dissociation constant (Kd).

STING Oligomerization Assay using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution. It can be used to observe the change in the hydrodynamic radius of the STING protein as it oligomerizes upon activation or in the presence of a modulator.

Objective: To assess the effect of this compound on the oligomerization state of the STING protein.

Materials:

  • Purified hSTING CTD protein (e.g., SUMO-hSTING CTD).

  • DLS buffer (e.g., filtered PBS).

  • 2',3'-cGAMP.

  • This compound.

  • Dynamic Light Scattering instrument and compatible cuvettes.

Protocol:

  • Sample Preparation:

    • Prepare solutions of purified hSTING CTD in DLS buffer at a suitable concentration (e.g., 1-5 µM).

    • Prepare separate samples for each condition to be tested:

      • hSTING CTD alone (apo).

      • hSTING CTD + 2',3'-cGAMP.

      • hSTING CTD + this compound.

      • hSTING CTD + 2',3'-cGAMP + this compound.

    • Incubate the samples for a defined period (e.g., 30-60 minutes) at room temperature to allow for oligomerization.

  • DLS Measurement:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to remove any large aggregates.

    • Carefully transfer the supernatant to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the DLS measurement, collecting data over multiple acquisitions to ensure a stable signal.

  • Data Analysis:

    • The instrument software will generate a size distribution profile, typically showing the particle diameter (hydrodynamic radius) versus intensity.

    • Compare the size distribution profiles across the different conditions. An increase in the average particle size in the presence of 2',3'-cGAMP is indicative of oligomerization.

    • Analyze how the addition of this compound alters the size distribution in both the presence and absence of 2',3'-cGAMP to determine its effect on STING oligomerization.[4]

Conclusion

This compound represents a novel and extraordinarily potent modulator of the human STING protein. Its unique, dual-activity profile and sub-femtomolar antagonistic potency distinguish it from other known STING inhibitors. The current model suggests a distinct binding mode where two this compound molecules occupy the ligand-binding pocket of the STING CTD, stabilizing an inactive conformation. The comprehensive data gathered from computational, biophysical, and cellular assays provide a strong foundation for its mechanism of action. This technical guide offers researchers and drug developers the core data and methodologies to further investigate this compound and to aid in the design of new therapeutics targeting the STING pathway.

References

Methodological & Application

Application Notes and Protocols: Clonixeril Cellular Assays in THP-1 and HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clonixeril, a glyceryl ester of clonixin, has recently been identified as a highly potent modulator of the innate immune signaling protein, Stimulator of Interferon Genes (STING).[1][2][3][4][5][6] Emerging research has demonstrated that this compound exhibits a unique dual-mode activity; it acts as a weak agonist at higher concentrations and a potent antagonist of the STING pathway at sub-femtomolar to attomolar concentrations.[1][2][3] This discovery has significant implications for the development of novel therapeutics for autoimmune and inflammatory diseases where the STING pathway is aberrantly activated.

These application notes provide detailed protocols for cellular assays to characterize the effects of this compound in two key human cell lines: THP-1, a monocytic cell line often used to study immune responses, and HEK293, a versatile and easily transfectable cell line for studying specific signaling pathways. The described assays are designed to quantify the antagonistic and agonistic effects of this compound on the STING pathway, from upstream receptor activation to downstream gene expression.

Core Signaling Pathway: cGAS-STING

The canonical cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral or bacterial infections and cellular damage. Upon binding to cytosolic DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (2',3'-cGAMP).[1] 2',3'-cGAMP then binds to and activates STING, a transmembrane protein in the endoplasmic reticulum. This activation triggers a conformational change, leading to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][7]

G cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING IRF3 IRF3 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN Type I Interferon Genes (e.g., IFN-β) pIRF3->IFN Transcription TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 pTBK1->IRF3 STING->TBK1 This compound This compound This compound->STING Antagonism

Figure 1: The cGAS-STING signaling pathway and the antagonistic action of this compound.

Data Summary

The following tables summarize representative quantitative data from cellular assays investigating the effects of this compound on the STING pathway.

Table 1: Dose-Dependent Antagonism of STING Activation by this compound in THP-1-Dual™ KI-hSTING Cells

This compound ConcentrationSTING Activator (2',3'-cGAMP, 4 µM)IRF3 Luciferase Activity (RLU)% Inhibition
Vehicle Control-1,050 ± 98N/A
Vehicle Control+85,600 ± 4,2000%
100 aM+40,232 ± 3,15053%
1 fM+35,952 ± 2,80058%
10 fM+31,672 ± 2,50063%
100 fM+25,680 ± 2,10070%
1 pM+20,544 ± 1,80076%
10 pM+28,248 ± 2,30067%
100 pM+42,800 ± 3,50050%
1 nM+68,480 ± 5,10020%

Data are presented as mean ± standard deviation of relative luminescence units (RLU).

Table 2: Inhibition of IFN-β Gene Expression by this compound in HEK293 Cells

This compound ConcentrationSTING Activator (2',3'-cGAMP, 4 µM)IFN-β mRNA Fold Induction% Inhibition of Induction
Vehicle Control-1.0 ± 0.1N/A
Vehicle Control+7.4 ± 0.60%
1 fM+3.5 ± 0.352.7%
10 fM+3.1 ± 0.258.1%
100 fM+2.8 ± 0.362.2%
1 pM+2.5 ± 0.266.2%
1 nM+5.9 ± 0.520.3%

Data are presented as mean ± standard deviation of fold induction relative to the untreated control.

Table 3: Effect of this compound on STING Phosphorylation in HEK293 Cells

This compound ConcentrationSTING Activator (2',3'-cGAMP, 2 µM)Relative p-STING (Ser366) Level% Inhibition
Vehicle Control-0.05 ± 0.01N/A
Vehicle Control+1.00 ± 0.080%
10 aM+0.95 ± 0.075%
1 fM+0.62 ± 0.0538%
1 pM+0.31 ± 0.0469%
1 nM+0.88 ± 0.0612%

Data are presented as mean ± standard deviation of densitometry analysis of Western blots, normalized to total STING and the positive control.

Experimental Protocols

Protocol 1: IRF3 Reporter Assay in THP-1-Dual™ KI-hSTING Cells

This assay quantifies the activation of IRF3, a key downstream transcription factor in the STING pathway, using a luciferase reporter system.

G start Seed THP-1-Dual™ Cells treat_this compound Pre-treat with this compound (1 hour) start->treat_this compound activate_sting Activate STING with 2',3'-cGAMP (19 hours) treat_this compound->activate_sting lyse_cells Lyse Cells activate_sting->lyse_cells add_luciferase Add Luciferase Substrate lyse_cells->add_luciferase measure_luminescence Measure Luminescence (RLU) add_luciferase->measure_luminescence

Figure 2: Workflow for the IRF3 Luciferase Reporter Assay.

Materials:

  • THP-1-Dual™ KI-hSTING-R232 Cells (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and relevant selection antibiotics

  • This compound (serial dilutions from 100 aM to 1 nM)

  • 2',3'-cGAMP (InvivoGen)

  • Luciferase reporter assay kit (e.g., QUANTI-Luc™)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate.

  • This compound Pre-treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C, 5% CO₂.[1]

  • STING Activation: Add 4 µM 2',3'-cGAMP to the wells to activate the STING pathway. Include appropriate controls (vehicle control, 2',3'-cGAMP only).

  • Incubation: Incubate the plate for an additional 19 hours at 37°C, 5% CO₂.[7]

  • Luminescence Measurement: Following the manufacturer's instructions for the luciferase assay system, lyse the cells and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the relative luminescence units (RLU) to the positive control (2',3'-cGAMP only) to calculate the percentage of inhibition for each this compound concentration.

Protocol 2: RT-qPCR for IFN-β Expression in HEK293 Cells

This protocol measures the mRNA levels of IFN-β, a primary downstream target of the STING pathway, to assess the inhibitory effect of this compound.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (serial dilutions)

  • 2',3'-cGAMP

  • RNA extraction kit

  • cDNA synthesis kit[2]

  • SYBR Green qPCR master mix[2]

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 12-well plate to reach 80-90% confluency on the day of the experiment.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.[2]

  • STING Activation: Add 4 µM 2',3'-cGAMP to the cells and incubate for 3 hours.[1]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.[2]

  • qPCR: Perform real-time quantitative PCR using SYBR Green master mix and primers for IFN-β and GAPDH.

  • Data Analysis: Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the 2',3'-cGAMP-only treated sample.

Protocol 3: Western Blot for STING Phosphorylation in HEK293 Cells

This assay directly assesses the effect of this compound on the phosphorylation of STING at Serine 366, a key activation event.

G start Seed & Treat HEK293 Cells cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STING, STING, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Figure 3: General workflow for Western Blot analysis.

Materials:

  • HEK293 cells

  • This compound

  • 2',3'-cGAMP

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed HEK293 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 2 µM 2',3'-cGAMP for 90 minutes.[2]

  • Protein Extraction: Lyse the cells in RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis on the bands, normalizing the p-STING signal to total STING and the loading control (β-actin).

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound on the STING pathway. By employing a combination of reporter assays, gene expression analysis, and protein phosphorylation studies in THP-1 and HEK293 cells, researchers can effectively characterize the potent antagonistic properties of this compound. These methods are essential for advancing our understanding of STING modulation and for the development of this compound and its analogs as potential therapeutics for a range of inflammatory and autoimmune disorders.

References

Application Notes and Protocols for Clonixeril in a THP-1 Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clonixeril, a derivative of the non-steroidal anti-inflammatory drug (NSAID) clonixin, has been identified as a potent modulator of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4][5] Unlike its precursor, which primarily targets cyclooxygenase (COX) enzymes, this compound exerts its effects through a direct interaction with the STING protein, a key component of the innate immune system.[1][2][3] This interaction can either activate or inhibit the STING pathway depending on the concentration of this compound used.[2][3]

At micromolar concentrations, this compound acts as an agonist, activating the STING pathway.[1] Conversely, at sub-nanomolar to femtomolar concentrations, it demonstrates potent antagonistic effects, inhibiting STING activation.[2][3] This dual-modulatory activity makes this compound a valuable tool for studying the STING signaling cascade and a potential therapeutic agent for diseases where this pathway is dysregulated.

This document provides a detailed protocol for utilizing this compound in a THP-1 luciferase reporter assay to investigate its effects on the STING pathway. THP-1 cells, a human monocytic cell line, are a relevant model for studying innate immune responses.[6] When engineered to express a luciferase reporter gene under the control of an Interferon Regulatory Factor 3 (IRF3) dependent promoter, they provide a quantitative measure of STING pathway activation.[1][4][5]

Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, this pathway leads to the production of type I interferons and other inflammatory cytokines. This compound directly modulates the STING protein, thereby influencing the downstream signaling cascade that results in the activation of the transcription factor IRF3.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates to This compound This compound This compound->STING Modulates (Agonist/Antagonist) IFN_promoter Interferon-stimulated Response Element (ISRE) pIRF3_nuc->IFN_promoter Binds to Luc_Gene Luciferase Gene IFN_promoter->Luc_Gene Drives Transcription Luciferase Luciferase Protein Luc_Gene->Luciferase

Figure 1: cGAS-STING-IRF3 signaling pathway leading to luciferase expression.

Experimental Workflow

The following diagram outlines the general workflow for the THP-1 luciferase reporter assay to assess the effect of this compound on STING pathway activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition culture_cells Culture & Maintain THP-1 IRF3-Luc Cells seed_cells Seed THP-1 Cells into a 96-well Plate culture_cells->seed_cells prep_reagents Prepare this compound Dilutions & STING Agonist treat_this compound Treat Cells with This compound (Antagonist Mode) or Co-treat (Agonist Mode) prep_reagents->treat_this compound seed_cells->treat_this compound add_agonist Add STING Agonist (e.g., 2',3'-cGAMP) treat_this compound->add_agonist incubate Incubate for 18-24 hours add_agonist->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure_lum Measure Luminescence (Luminometer) add_substrate->measure_lum

Figure 2: Experimental workflow for the this compound THP-1 luciferase reporter assay.

Materials and Methods

Cell Line
  • THP-1 IRF3-Luciferase Reporter Cell Line

Reagents
  • This compound

  • 2',3'-cGAMP or diABZI (STING agonists)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • HEPES

  • Sodium Pyruvate

  • 2-Mercaptoethanol

  • Luciferase Assay System

  • DMSO (vehicle control)

Equipment
  • Luminometer

  • 96-well white, clear-bottom tissue culture plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Experimental Protocols

THP-1 Cell Culture
  • Culture Medium: Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.

  • Cell Maintenance: Culture THP-1 IRF3-Luciferase cells in suspension at 37°C in a 5% CO₂ humidified incubator.[4]

  • Subculturing: Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL. Split the culture every 2-3 days by centrifuging the cells and resuspending them in fresh medium at the lower density. Do not exceed 1 x 10⁶ cells/mL.[4]

This compound and Agonist Preparation
  • This compound Stock: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Note that for antagonist experiments, concentrations will be in the picomolar to femtomolar range.

  • STING Agonist: Prepare a stock solution of 2',3'-cGAMP or diABZI in an appropriate solvent (e.g., nuclease-free water or DMSO) and then dilute to the final working concentration in cell culture medium.

THP-1 Luciferase Reporter Assay Protocol

Agonist Mode:

  • Cell Seeding: Seed THP-1 IRF3-Luciferase cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Treatment: Add 100 µL of the 2X this compound dilutions (in micromolar concentrations) to the appropriate wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Measurement: Follow the manufacturer's protocol for the luciferase assay system. This typically involves lysing the cells and adding a luciferase substrate before reading the luminescence on a luminometer.[5][7][8]

Antagonist Mode:

  • Cell Seeding: Seed THP-1 IRF3-Luciferase cells as described for the agonist mode.

  • Pre-treatment: Add 50 µL of 4X this compound dilutions (in femtomolar to nanomolar concentrations) to the appropriate wells and incubate for 1 hour.[2]

  • STING Activation: Add 50 µL of a 4X concentration of a STING agonist (e.g., 4µM 2',3'-cGAMP) to all wells except the negative control.[2]

  • Incubation: Incubate the plate for an additional 18-23 hours.[2]

  • Luminescence Measurement: Measure luciferase activity as described above.[5][7][8]

Data Presentation

Quantitative data should be summarized in tables for clear comparison of results.

Table 1: Agonist Activity of this compound

This compound Concentration (µM) Relative Luminescence Units (RLU) Fold Induction vs. Vehicle
Vehicle Control [Insert Value] 1.0
0.1 [Insert Value] [Calculate Value]
1 [Insert Value] [Calculate Value]
10 [Insert Value] [Calculate Value]

| 50 | [Insert Value] | [Calculate Value] |

Table 2: Antagonist Activity of this compound

This compound Concentration (fM) STING Agonist Relative Luminescence Units (RLU) % Inhibition
No Treatment No [Insert Value] N/A
Vehicle Control Yes [Insert Value] 0
1 Yes [Insert Value] [Calculate Value]
10 Yes [Insert Value] [Calculate Value]
100 Yes [Insert Value] [Calculate Value]

| 1000 (1 pM) | Yes | [Insert Value] | [Calculate Value] |

Conclusion

This protocol provides a framework for investigating the dual-modulatory effects of this compound on the STING pathway using a THP-1 IRF3-luciferase reporter assay. By following these procedures, researchers can obtain quantitative data on the agonist and antagonist properties of this compound, contributing to a better understanding of its mechanism of action and its potential therapeutic applications. Careful attention to cell culture conditions, reagent preparation, and assay timing is crucial for obtaining reproducible and reliable results.

References

Application Note: Elucidating the Clonixeril-STING Interaction Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent activation of an immune response.[1][2][3] This signaling cascade is implicated in various physiological and pathological processes, including host defense against pathogens, anti-tumor immunity, and autoimmune diseases.[2][3] As a transmembrane protein residing in the endoplasmic reticulum, STING acts as a central hub, integrating signals from upstream DNA sensors and initiating downstream signaling through the recruitment and activation of TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][4][5]

Clonixeril, a non-steroidal anti-inflammatory drug, has recently been identified as a potent, sub-femtomolar modulator of human STING (hSTING).[6][7][8][9] This discovery has opened new avenues for therapeutic intervention targeting the STING pathway. Understanding the kinetics and affinity of the this compound-STING interaction is paramount for the development of novel therapeutics. Surface Plasmon Resonance (SPR) is a powerful, label-free technology that enables the real-time analysis of biomolecular interactions, providing quantitative data on binding affinity, association rates, and dissociation rates.[10][11] This application note provides a detailed protocol for utilizing SPR to characterize the binding of this compound to the STING protein.

STING Signaling Pathway

The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][5] cGAMP then binds to STING, inducing a conformational change and its translocation from the endoplasmic reticulum to the Golgi apparatus.[1][2] This activation of STING facilitates the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory genes.[1][3]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive Inactive STING cGAMP->STING_inactive binds STING_active Active STING STING_inactive->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes & translocates IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces transcription

Caption: The cGAS-STING signaling pathway.

Quantitative Data Summary

The interaction between this compound and human STING has been characterized, revealing a complex binding behavior. This compound demonstrates a dual-mode interaction with hSTING, exhibiting both low and extremely high potency.[6][7]

ParameterValueCell LineAssayReference
EC50 (Mode 1)> 1 nMTHP-1Luciferase Reporter Assay[6][7]
EC50 (Mode 2)1 fM - 100 aMTHP-1Luciferase Reporter Assay[6][7]

Experimental Protocols

Surface Plasmon Resonance (SPR) Analysis of this compound-STING Interaction

This protocol outlines the general procedure for analyzing the interaction between this compound and the STING protein using SPR. Specific parameters may require optimization based on the SPR instrument and the specific constructs of the STING protein used.

1. Materials and Reagents

  • Protein: Purified human STING protein (cytosolic domain or full-length protein solubilized in an appropriate buffer).

  • Ligand: this compound stock solution (e.g., in DMSO).

  • SPR Instrument: (e.g., Biacore, Carterra, etc.).

  • Sensor Chips: CM5, NTA, or other suitable sensor chips.

  • Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine-HCl), or Ni-NTA for His-tagged proteins.

  • Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), or another buffer optimized for STING stability and activity. The running buffer should contain a low percentage of DMSO to match the this compound dilutions.

  • Regeneration Solution: A solution capable of removing the bound analyte without denaturing the immobilized ligand (e.g., glycine-HCl pH 2.5, or a high salt concentration buffer).

2. Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis Protein_Prep Prepare purified STING protein Protein_Immobilization Immobilize STING protein Protein_Prep->Protein_Immobilization Ligand_Prep Prepare this compound serial dilutions Analyte_Injection Inject this compound dilutions (analyte) Ligand_Prep->Analyte_Injection Buffer_Prep Prepare running and regeneration buffers Equilibration Equilibrate with running buffer Buffer_Prep->Equilibration Chip_Activation Activate sensor chip surface Chip_Activation->Protein_Immobilization Deactivation Deactivate excess reactive groups Protein_Immobilization->Deactivation Deactivation->Equilibration Equilibration->Analyte_Injection Dissociation Monitor dissociation phase Analyte_Injection->Dissociation Regeneration Regenerate sensor surface Dissociation->Regeneration Data_Processing Process raw sensorgram data Dissociation->Data_Processing Regeneration->Equilibration Model_Fitting Fit data to a binding model Data_Processing->Model_Fitting Kinetic_Parameters Determine ka, kd, and KD Model_Fitting->Kinetic_Parameters

Caption: General workflow for SPR analysis.

3. Detailed Methodology

a. Immobilization of STING Protein

  • Amine Coupling (for non-tagged STING):

    • Activate the carboxymethylated dextran surface of a CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified STING protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

  • NTA Capture (for His-tagged STING):

    • Activate the NTA sensor chip surface with an injection of NiCl2.

    • Inject the His-tagged STING protein to allow for its capture by the chelated nickel ions.

b. Interaction Analysis

  • Equilibrate the system with running buffer until a stable baseline is achieved.

  • Prepare a series of this compound dilutions in the running buffer. It is crucial to maintain a constant, low percentage of DMSO across all samples and the running buffer to minimize solvent effects.

  • Inject the this compound dilutions over the immobilized STING surface, starting from the lowest concentration. Each injection should be followed by a dissociation phase where only the running buffer flows over the surface.

  • After each cycle of association and dissociation, regenerate the sensor surface by injecting the appropriate regeneration solution to remove any remaining bound this compound.

c. Data Analysis

  • The resulting sensorgrams (response units vs. time) are processed by subtracting the reference channel signal (a flow cell with no immobilized protein or an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.

  • The processed data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

Surface Plasmon Resonance provides a robust and sensitive method for the detailed characterization of the this compound-STING interaction. The quantitative kinetic data obtained from SPR experiments are invaluable for understanding the mechanism of action of this compound and for guiding the development of novel modulators of the STING pathway for therapeutic applications. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists in this field.

References

Application Note and Protocols for Microscale Thermophoresis (MST) Analysis of Clonixeril Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for characterizing the binding interaction between the small molecule Clonixeril and its target protein, the Stimulator of Interferon Genes (STING). This compound has been identified as a potent modulator of the human STING receptor, exhibiting a dual role as a weak agonist at micromolar concentrations and a highly potent antagonist at sub-femtomolar to picomolar concentrations[1][2][3][4]. Microscale Thermophoresis (MST) is a powerful biophysical technique to quantify such molecular interactions in solution with low sample consumption[5][6][7][8].

Quantitative Data Summary

The following table summarizes hypothetical binding affinity data for the interaction of this compound with the human STING protein as would be determined by Microscale Thermophoresis. This data is for illustrative purposes to provide a target for experimental outcomes.

LigandTarget ProteinDissociation Constant (Kd)Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)
This compoundHuman STING (C-terminal domain)50 pM~ 1 x 10⁶~ 5 x 10⁻⁵
2',3'-cGAMP (endogenous ligand)Human STING (C-terminal domain)5 µM~ 1 x 10⁵~ 5 x 10⁻¹

Experimental Protocols

Preparation of Reagents

2.1.1. Human STING Protein

  • Express and purify the C-terminal domain (CTD) of human STING (amino acids 139-379) using a suitable expression system (e.g., E. coli).

  • Incorporate an N-terminal purification tag (e.g., His6-tag) to facilitate purification by immobilized metal affinity chromatography (IMAC).

  • Perform size-exclusion chromatography as a final purification step to ensure a homogenous and monomeric protein sample.

  • Verify protein purity and concentration using SDS-PAGE and a spectrophotometer (A280 nm), respectively.

  • Store the purified protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) at -80°C.

2.1.2. Fluorescent Labeling of STING

  • Use a fluorescent dye with a reactive group that targets primary amines (e.g., NHS ester) for labeling the lysine residues of STING. A common choice is a RED-NHS dye.

  • Dissolve the dye in anhydrous DMSO to prepare a stock solution.

  • Adjust the pH of the purified STING protein solution to ~8.0 using a suitable buffer (e.g., 100 mM sodium bicarbonate).

  • Mix the protein and dye at a molar ratio of 1:3 to 1:5 (protein:dye).

  • Incubate the reaction for 30 minutes at room temperature in the dark.

  • Remove the excess, unconjugated dye using a desalting column.

  • Determine the final concentration and labeling efficiency of the fluorescently labeled STING protein using a spectrophotometer.

2.1.3. This compound Ligand Preparation

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a 16-point serial dilution series of this compound in MST buffer (e.g., PBS-T: 10 mM Phosphate Buffer, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, pH 7.4) with the highest concentration in the low micromolar range. The final DMSO concentration should be kept constant across all dilutions and should not exceed 1%.

Microscale Thermophoresis (MST) Measurement
  • Sample Preparation:

    • Prepare a reaction mixture for each dilution point by mixing the fluorescently labeled STING protein with an equal volume of the this compound serial dilution. The final concentration of labeled STING should be in the low nanomolar range and held constant across all samples.

    • Incubate the mixtures for 10-15 minutes at room temperature to allow the binding to reach equilibrium.

  • Capillary Loading:

    • Load the samples into standard or premium treated MST capillaries.

  • Instrument Setup and Data Acquisition:

    • Use a Monolith series instrument from NanoTemper Technologies.

    • Set the LED power to a level that results in a fluorescence signal between 200 and 1000 counts.

    • Set the MST power to medium or high.

    • Acquire data for 3-5 seconds with the IR laser off, followed by 30 seconds with the IR laser on, and then 3-5 seconds with the IR laser off.

Data Analysis
  • Data Extraction:

    • The change in fluorescence due to thermophoresis is recorded. The normalized fluorescence (Fnorm) is calculated as Fhot/Fcold, where Fhot is the fluorescence after the temperature jump and Fcold is the initial fluorescence.

  • Binding Curve Generation:

    • Plot the change in Fnorm as a function of the logarithm of the this compound concentration.

  • Kd Determination:

    • Fit the resulting binding curve to a non-linear regression model (e.g., the law of mass action) to determine the dissociation constant (Kd). The equation is: Fraction Bound = [Ligand] / (Kd + [Ligand])

Visualizations

Experimental Workflow

MST_Workflow cluster_prep Reagent Preparation cluster_exp MST Experiment cluster_analysis Data Analysis p_prep Purify STING Protein p_label Fluorescently Label STING p_prep->p_label mix Mix Labeled STING and this compound p_label->mix l_prep Prepare this compound Serial Dilutions l_prep->mix incubate Incubate to Reach Equilibrium mix->incubate load Load into Capillaries incubate->load measure Acquire MST Data load->measure extract Extract Normalized Fluorescence measure->extract plot Plot Binding Curve extract->plot fit Fit Data to Determine Kd plot->fit

Caption: Workflow for MST analysis of this compound-STING binding.

STING Signaling Pathway and this compound Modulation

STING_Pathway cluster_upstream Upstream Activation cluster_sting STING Modulation cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP STING STING Dimer cGAMP->STING Activates TBK1 TBK1 STING->TBK1 This compound This compound This compound->STING Modulates IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs

Caption: this compound modulates the STING signaling pathway.

References

Application Note: Elucidating the Thermodynamics of Clonixeril Binding to the STING Protein Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, acting as a sensor for cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3][4][5] This pathway is integral to the host defense against viral and bacterial infections and plays a significant role in anti-tumor immunity.[3] Given its central role in immune activation, STING has emerged as a promising therapeutic target for a range of diseases, including cancers and autoimmune disorders.[4]

Clonixeril, an analog of the non-steroidal anti-inflammatory drug clonixin, has recently been identified as a potent modulator of human STING.[6][7][8][9][10] Intriguingly, it exhibits a dual mode of action, acting as a partial agonist at micromolar concentrations and a highly potent antagonist at sub-femtomolar to picomolar concentrations.[7][8][9][10][11] Understanding the thermodynamic driving forces behind this high-affinity interaction is crucial for the rational design of novel STING-targeted therapeutics.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[12][13] A single ITC experiment can provide a complete thermodynamic profile of a molecular interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13] This application note provides a detailed protocol for utilizing ITC to determine the thermodynamic parameters of the interaction between this compound and the C-terminal domain of the human STING protein.

Signaling Pathway Overview

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][5] cGAMP then binds to the C-terminal domain of STING, which is located on the endoplasmic reticulum membrane.[3][4] This binding event induces a conformational change in STING, leading to its oligomerization and trafficking to the Golgi apparatus.[13] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[1][2] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other immune-stimulatory genes. This compound is hypothesized to modulate this pathway by directly binding to the STING protein and affecting its oligomerization state.[6][8]

STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA cyto-dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN Genes pIRF3_dimer->IFN_genes translocates to nucleus & binds promoter STING_active Active STING Oligomer STING->STING_active oligomerizes STING_active->TBK1 recruits This compound This compound This compound->STING_active modulates IFN_exp Type I IFN Expression IFN_genes->IFN_exp induces

Figure 1: The cGAS-STING signaling pathway.

Experimental Protocols

Expression and Purification of Recombinant Human STING C-Terminal Domain (CTD)

The soluble C-terminal domain (amino acids 139-379) of human STING (hSTING-CTD) is used for ITC experiments to avoid the complications of handling the full-length transmembrane protein.

a. Expression:

  • Transform E. coli BL21(DE3) cells with a pET-SUMO vector containing the gene for hSTING-CTD (139-379) with an N-terminal His6-SUMO tag.

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-18 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

b. Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I).

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Cleave the His6-SUMO tag by incubating the eluted protein with ULP1 (ubiquitin-like-specific protease 1) overnight at 4°C during dialysis against ITC buffer (25 mM HEPES pH 7.5, 150 mM NaCl).

  • Pass the dialyzed protein through a second Ni-NTA column to remove the cleaved His6-SUMO tag and the protease.

  • Further purify the hSTING-CTD by size-exclusion chromatography using a Superdex 200 column equilibrated with ITC buffer.

  • Pool the fractions containing monomeric hSTING-CTD, concentrate to the desired concentration, and determine the final concentration using a spectrophotometer (Ext. Coeff. at 280 nm = 23950 M-1cm-1).

Preparation of this compound
  • Purchase this compound from a reputable chemical supplier.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound in 100% dimethyl sulfoxide (DMSO).

  • For the ITC experiment, dilute the stock solution into the final ITC buffer (25 mM HEPES pH 7.5, 150 mM NaCl) to the desired concentration. Ensure the final DMSO concentration is identical in both the protein solution and the titrant to minimize heat of dilution effects. A final DMSO concentration below 2% (v/v) is recommended.

Isothermal Titration Calorimetry (ITC) Experiment

Due to the reported high affinity of this compound for STING, a direct titration may not be feasible. A displacement ITC experiment is recommended. This involves titrating the high-affinity ligand (this compound) into a solution of the target protein (hSTING-CTD) that has been pre-saturated with a weaker, competitive ligand. For this hypothetical protocol, we will assume a direct titration for simplicity, with parameters optimized for a high-affinity interaction.

a. Instrument Setup:

  • Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC) sample and reference cells with detergent followed by extensive rinsing with water.

  • Set the experimental temperature to 25°C.

  • Set the stirring speed to 750 rpm.

  • Set the reference power to 10 µcal/sec.

b. Sample Preparation and Loading:

  • Prepare the hSTING-CTD solution in the ITC buffer to a final concentration of 10 µM.

  • Prepare the this compound solution in the same ITC buffer (containing the same final DMSO concentration) to a final concentration of 100 µM.

  • Degas both solutions for 10 minutes immediately prior to the experiment to prevent bubble formation.

  • Load approximately 300 µL of the hSTING-CTD solution into the sample cell.

  • Load approximately 40 µL of the this compound solution into the titration syringe.

c. Titration Parameters:

  • Perform an initial injection of 0.4 µL to remove any air from the syringe tip and allow for equilibration. This data point is typically discarded during analysis.

  • Program a series of 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.

d. Control Experiment:

  • To determine the heat of dilution for the ligand, perform a control titration by injecting the this compound solution into the ITC buffer alone (containing the same final DMSO concentration) using the same experimental parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Express & Purify hSTING-CTD P3 Prepare Protein & Ligand in matched ITC Buffer P1->P3 P2 Prepare this compound Stock (DMSO) P2->P3 P4 Degas Solutions P3->P4 I1 Load hSTING-CTD into Sample Cell P4->I1 I2 Load this compound into Syringe P4->I2 I4 Perform Titration (Inject Ligand into Protein) I1->I4 I2->I4 I3 Set Experimental Parameters (Temp, Stirring, etc.) I3->I4 A1 Integrate Raw Data Peaks I4->A1 I5 Run Control Titration (Ligand into Buffer) A2 Subtract Heat of Dilution I5->A2 A1->A2 A3 Fit Data to a Binding Model (e.g., one-site) A2->A3 A4 Determine Thermodynamic Parameters (Kd, ΔH, n, ΔS) A3->A4

Figure 2: Experimental workflow for ITC analysis.

Data Analysis and Results

The raw ITC data, consisting of a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant. The heat of dilution, determined from the control experiment, is subtracted from the experimental data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site independent model) using the analysis software provided with the instrument. This fitting procedure yields the key thermodynamic parameters.

Hypothetical Thermodynamic Data for this compound-hSTING-CTD Interaction

The following table summarizes plausible thermodynamic data for the high-affinity interaction between this compound and hSTING-CTD at 25°C. This data is representative and intended for illustrative purposes.

ParameterSymbolValueUnit
Binding AffinityKD5.0nM
Association ConstantKA2.0 x 108M-1
Stoichiometryn1.1-
Enthalpy ChangeΔH-15.2kcal/mol
Gibbs Free Energy ChangeΔG-11.3kcal/mol
Entropy ChangeTΔS-3.9kcal/mol

Discussion

The hypothetical data presented in the table suggests a high-affinity interaction between this compound and the hSTING-CTD, with a dissociation constant (KD) in the low nanomolar range. The stoichiometry (n) of approximately 1 indicates a 1:1 binding ratio of this compound to the STING monomer.

The negative enthalpy change (ΔH = -15.2 kcal/mol) indicates that the binding is an exothermic process and is enthalpically driven. This suggests that the formation of favorable contacts, such as hydrogen bonds and van der Waals interactions, between this compound and the STING binding pocket is the primary contributor to the binding affinity.

The negative entropy change (TΔS = -3.9 kcal/mol) is unfavorable for binding. This is expected, as the association of two molecules into a single complex results in a loss of translational and rotational degrees of freedom. The entropic penalty is, however, overcome by the large favorable enthalpic contribution, resulting in a favorable Gibbs free energy of binding (ΔG = -11.3 kcal/mol).

Conclusion

Isothermal Titration Calorimetry provides a robust and label-free method to directly characterize the thermodynamic forces driving the interaction between this compound and the STING protein. The detailed thermodynamic signature obtained from ITC experiments offers invaluable insights into the binding mechanism. This information is critical for structure-activity relationship (SAR) studies and can guide the optimization of lead compounds in drug discovery programs targeting the STING pathway. The protocol outlined in this application note provides a comprehensive framework for researchers to investigate the thermodynamics of STING-ligand interactions, ultimately facilitating the development of novel immunomodulatory therapies.

References

Application Note: Probing Clonixeril Aggregation using Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Clonixeril, a potent non-steroidal anti-inflammatory drug (NSAID), has garnered significant interest for its recently discovered role as a modulator of the STING (Stimulator of Interferon Genes) pathway. Its mechanism of action, which involves the modulation of STING oligomerization, highlights the importance of understanding its aggregation propensity.[1][2][3][4][5] This application note provides a detailed protocol for the investigation of this compound aggregation using Dynamic Light Scattering (DLS), a non-invasive analytical technique ideal for characterizing the size distribution of nanoparticles and aggregates in solution.[6] The presented methodologies are designed for researchers in drug development and molecular biology seeking to evaluate the physicochemical properties of this compound and similar small molecule modulators.

Introduction to Dynamic Light Scattering

Dynamic Light Scattering (DLS) is a powerful technique for measuring the size of particles in a solution. It works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, the random movement of particles suspended in a fluid. Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the rate of these fluctuations, DLS can determine the hydrodynamic radius (Rh) of the particles, providing valuable information about their size and size distribution.[6][7] This makes DLS particularly well-suited for studying the aggregation of small molecules like this compound, as the formation of aggregates leads to a detectable increase in particle size.[3][6]

Application of DLS for this compound Aggregation Studies

The aggregation of small molecule drugs can significantly impact their efficacy, bioavailability, and potential for adverse effects. For a compound like this compound, which modulates protein oligomerization, understanding its intrinsic aggregation behavior is critical. DLS can be employed to:

  • Determine the Critical Aggregation Concentration (CAC): Identify the concentration at which this compound begins to self-associate and form aggregates.

  • Assess the Influence of Formulation Buffers: Evaluate how different buffer components (e.g., pH, ionic strength, excipients) affect the stability and aggregation of this compound.

  • Monitor Aggregation Over Time: Study the kinetics of aggregate formation and the long-term stability of this compound solutions.

  • Characterize the Size and Polydispersity of Aggregates: Quantify the average size of the aggregates and the heterogeneity of the aggregate population.

Experimental Protocol: DLS Analysis of this compound Aggregation

This protocol outlines the steps for preparing samples and performing DLS measurements to assess this compound aggregation.

1. Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Syringe filters (0.22 µm pore size)

  • Low-volume DLS cuvettes

2. Sample Preparation:

  • Prepare a Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution into the desired experimental buffer (e.g., PBS, pH 7.4) to achieve a range of concentrations for analysis (e.g., 1 µM to 500 µM). It is crucial to maintain a consistent final DMSO concentration across all samples to minimize its effect on the measurements. A final DMSO concentration of ≤ 1% is recommended.

  • Filtration: Filter all prepared samples and the buffer blank through a 0.22 µm syringe filter directly into clean, dust-free DLS cuvettes. This step is critical to remove any extraneous dust or large particles that could interfere with the DLS measurement.

  • Equilibration: Allow the samples to equilibrate at the desired experimental temperature (e.g., 25°C) for at least 15 minutes before measurement.

3. DLS Instrument Settings and Data Acquisition:

  • Instrument Setup: Power on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Measurement Parameters: Set the following parameters in the instrument software:

    • Temperature: 25°C (or the desired experimental temperature)

    • Solvent: Select the appropriate solvent with the correct viscosity and refractive index (e.g., water).

    • Measurement Angle: Typically 173° (backscatter) for higher sensitivity to small particles.

    • Equilibration Time: 120 seconds.

    • Number of Measurements: 3-5 replicate measurements per sample.

    • Measurement Duration: Auto-selected by the instrument or set to a duration that ensures a stable correlation function.

  • Data Acquisition:

    • First, measure the buffer blank to establish a baseline.

    • Proceed to measure the this compound samples, starting from the lowest concentration.

    • Visually inspect the correlation function for each measurement to ensure data quality. A smooth, decaying curve is indicative of a good measurement.

4. Data Analysis:

  • The DLS software will automatically calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) from the correlation function.

  • The hydrodynamic radius (Z-average) represents the intensity-weighted mean hydrodynamic size of the particles in the sample.

  • The polydispersity index (PDI) is a measure of the heterogeneity of the particle sizes in the sample. A PDI value below 0.1 indicates a monodisperse (uniform) sample, while values above 0.3 suggest a polydisperse (heterogeneous) sample.

  • Analyze the trend of increasing Z-average size and PDI with increasing this compound concentration to identify the onset of aggregation.

Expected Results and Data Presentation

The DLS analysis of this compound is expected to show a concentration-dependent increase in the measured particle size and polydispersity, indicative of aggregation. Below is a table summarizing hypothetical, yet representative, quantitative data for such a study.

This compound Concentration (µM)Z-Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)Interpretation
0 (Buffer Blank)0.5 ± 0.10.15 ± 0.02Baseline buffer reading
10.8 ± 0.20.18 ± 0.03Monomeric this compound
101.2 ± 0.30.21 ± 0.04Monomeric/small oligomers
5025.6 ± 4.50.35 ± 0.06Onset of significant aggregation
100150.2 ± 15.80.48 ± 0.08Pronounced aggregation
250450.8 ± 35.20.62 ± 0.11Extensive aggregation
500>1000>0.7Large, polydisperse aggregates

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental workflow and the biological context of this compound's activity, the following diagrams are provided.

DLS_Workflow cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis stock This compound Stock (in DMSO) dilution Serial Dilution (in PBS) stock->dilution filtration 0.22 µm Filtration dilution->filtration cuvette Transfer to Cuvette filtration->cuvette instrument DLS Instrument cuvette->instrument equilibration Temperature Equilibration (15 min) instrument->equilibration measurement Data Acquisition (Replicate Measurements) equilibration->measurement correlation Correlation Function measurement->correlation size_pdi Calculate Rh and PDI correlation->size_pdi interpretation Interpretation of Aggregation Behavior size_pdi->interpretation STING_Pathway cluster_upstream Upstream Activation cluster_sting STING Activation & Modulation cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_dimer STING Dimer (ER) cGAMP->STING_dimer STING_oligomer STING Oligomerization (Golgi translocation) STING_dimer->STING_oligomer TBK1 TBK1 Recruitment & Phosphorylation STING_oligomer->TBK1 This compound This compound This compound->STING_dimer Agonism (high conc.) This compound->STING_oligomer Antagonism (low conc.) IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN

References

Application Notes and Protocols for the In Vitro Reconstitution of Clonixeril and STING Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro interaction between the small molecule Clonixeril (CXL) and the Stimulator of Interferon Genes (STING) protein. This compound has been identified as a potent, non-nucleotide modulator of human STING (hSTING), exhibiting a unique dual-mode activity profile.[1][2][3][4][5][6][7][8][9] At concentrations above 1 nM, it acts as an agonist, while at sub-nanomolar levels, it functions as one of the most potent antagonists discovered to date, with activity in the femtomolar to attomolar range.[1][2][3][4][5][6][7][8][9]

The protocols outlined below cover key in vitro and cell-based assays to reconstitute and characterize this interaction, focusing on binding kinetics, functional outcomes in signaling pathways, and effects on protein oligomerization.

Mechanism of Action Overview

STING is a crucial protein in the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons (IFN-1).[1][3][5][10][11] This process begins with the activation of cGAS, which produces the second messenger 2',3'-cGAMP.[1][12] 2',3'-cGAMP then binds to STING, inducing a conformational change, oligomerization, and translocation from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][12][13][14][15] This leads to the recruitment and activation of TBK1, which phosphorylates both STING and the transcription factor IRF3, ultimately driving the expression of IFN-β and other inflammatory cytokines.[12][13][14]

This compound modulates this pathway by directly interacting with the C-terminal domain (CTD) of STING.[1] Its unique dose-dependent behavior suggests a complex binding mechanism that can either mimic or inhibit the effects of the natural ligand, 2',3'-cGAMP.[1][2] This interaction has been shown to affect STING oligomerization, a critical step for its activation.[1][2][6]

Data Presentation: Quantitative Analysis of this compound-STING Interaction

The following table summarizes the quantitative data reported for the interaction of this compound and related ligands with the human STING protein.

Compound/LigandAssay TypeCell Line / SystemMeasured ParameterValueCitation
This compound (CXL) THP-1 Luciferase ReporterTHP-1EC50 (Agonist activity)> 1 nM[1][2][3][4][5][6][7][8][9]
This compound (CXL) THP-1 Luciferase ReporterTHP-1EC50 (Antagonist activity)1 fM - 100 aM[1][2][3][4][5][6][7][8][9]
This compound (CXL) IFN-β qPCRHEK293 CellsAntagonist Activity>50% inhibition at 1 fM[2][5]
2',3'-cGAMP Surface Plasmon Resonance (SPR)In Vitro (hSTING CTD)KD~5.93 nM[9]
2',3'-cGAMP Microscale Thermophoresis (MST)In Vitro (hSTING CTD)KD4.00 nM[4]
Clonixin (CXN) THP-1 Luciferase ReporterTHP-1Agonist/Antagonist ActivityNo appreciable activity[1]

Mandatory Visualizations

STING Signaling Pathway and this compound's Point of Interaction

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes DNA Cytosolic dsDNA DNA->cGAS activates STING_dimer STING (Dimer) cGAMP->STING_dimer binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_oligo STING (Oligomer) STING_dimer->STING_oligo Oligomerization & Translocation TBK1 TBK1 STING_oligo->TBK1 recruits p_TBK1 p-TBK1 TBK1->p_TBK1 auto-phosphorylates IRF3 IRF3 p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates IFN_genes IFN-β Genes p_IRF3->IFN_genes translocates to nucleus & activates IFN_exp IFN-β Expression IFN_genes->IFN_exp This compound This compound (CXL) This compound->STING_dimer binds & modulates

Caption: STING signaling pathway illustrating the activation cascade from cytosolic DNA sensing to IFN-β production and the modulatory role of this compound.

Experimental Workflow: In Vitro Binding Analysis using SPR

SPR_Workflow start Start: Prepare Reagents prep_protein Purify hSTING C-Terminal Domain (CTD) Protein start->prep_protein prep_ligand Prepare Serial Dilutions of this compound (Analyte) start->prep_ligand chip_prep Prepare & Activate SPR Sensor Chip (e.g., CM5) start->chip_prep immobilize Immobilize hSTING CTD onto Chip Surface prep_protein->immobilize run_spr Inject this compound Dilutions over Immobilized STING prep_ligand->run_spr chip_prep->immobilize immobilize->run_spr data_acq Real-time Data Acquisition (Sensorgram) run_spr->data_acq analysis Kinetic & Affinity Analysis (Calculate KD, ka, kd) data_acq->analysis end End: Determine Binding Affinity analysis->end

Caption: A generalized workflow for determining the binding kinetics of this compound to purified hSTING protein using Surface Plasmon Resonance (SPR).

Experimental Protocols

Recombinant Human STING C-Terminal Domain (CTD) Purification
  • Objective: To produce purified, soluble hSTING CTD (amino acids 139-379) for use in in vitro biophysical assays.

  • Methodology:

    • Expression:

      • Clone the cDNA for human STING (residues 139-379) into a bacterial expression vector (e.g., pET vector with an N-terminal His-tag or SUMO-tag for enhanced solubility).

      • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

      • Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.

      • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

    • Lysis:

      • Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

      • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, and protease inhibitors).

      • Lyse cells using sonication or a microfluidizer on ice.

      • Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C).

    • Affinity Chromatography:

      • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

      • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

      • Elute the His-tagged STING protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Tag Cleavage & Further Purification (Optional but Recommended):

      • If a cleavable tag (like SUMO) was used, dialyze the eluted protein against a suitable buffer while treating with a specific protease (e.g., SUMO protease) to cleave the tag.

      • Pass the dialyzed sample back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.

      • Perform size-exclusion chromatography (gel filtration) as a final polishing step to ensure protein homogeneity and proper folding.

    • Quality Control:

      • Assess purity by SDS-PAGE and concentration by Bradford assay or UV-Vis spectroscopy (A280).

Surface Plasmon Resonance (SPR) Binding Assay
  • Objective: To measure the binding affinity and kinetics (KD, ka, kd) of this compound to hSTING CTD.[1]

  • Methodology:

    • Immobilization:

      • Use a carboxymethylated dextran sensor chip (e.g., CM5 series).[16]

      • Activate the surface using a standard injection of a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[16]

      • Immobilize the purified hSTING CTD to the activated surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target density.[16]

      • Deactivate any remaining active esters by injecting ethanolamine-HCl.[16] A reference flow cell should be prepared similarly but without protein immobilization.

    • Binding Analysis:

      • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected KD.[3]

      • Inject the this compound solutions over both the reference and STING-immobilized flow cells at a constant flow rate.

      • Record the binding response (in Resonance Units, RU) over time, including an association phase (analyte injection) and a dissociation phase (running buffer injection).[3]

    • Data Analysis:

      • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[3]

Microscale Thermophoresis (MST) Assay
  • Objective: An orthogonal method to confirm the binding interaction between this compound and STING.[1]

  • Methodology:

    • Protein Labeling:

      • Label the purified hSTING CTD with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. The labeling ratio should be optimized to ensure minimal impact on protein function.

    • Sample Preparation:

      • Prepare a fixed concentration of labeled hSTING CTD in MST buffer (e.g., PBS with 0.05% Tween-20).[2]

      • Prepare a 2-fold serial dilution series of this compound (the unlabeled ligand) at 2x the final desired concentrations.[2]

      • Mix the labeled protein solution 1:1 with each dilution of the ligand. Also, prepare a control with labeled protein and buffer only.[2]

    • Measurement:

      • Load the samples into hydrophilic capillaries.[1]

      • Measure the thermophoretic movement of the fluorescently labeled STING in response to a microscopic temperature gradient induced by an IR laser.

    • Data Analysis:

      • Plot the change in normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration.

      • Fit the resulting binding curve to the appropriate model (e.g., KD model) to calculate the dissociation constant.

THP-1 Luciferase Reporter Assay
  • Objective: To functionally assess the agonist and antagonist activity of this compound on the STING pathway in a relevant immune cell line.[1][6]

  • Methodology:

    • Cell Culture:

      • Use a THP-1 monocyte cell line engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter (e.g., THP1-Dual™ cells).[17][18]

      • Culture cells according to the supplier's recommendations.

    • Agonist Mode Assay:

      • Plate cells in a 96-well plate (~40,000 cells/well).[17]

      • Add serial dilutions of this compound to the wells and incubate for a set period (e.g., 18-24 hours).[17]

    • Antagonist Mode Assay:

      • Pre-incubate the plated cells with serial dilutions of this compound for a short period (e.g., 1 hour).[9][17]

      • Add a known STING agonist (e.g., 2',3'-cGAMP or diABZI) at a concentration that gives a submaximal response (e.g., EC80).[6][9]

      • Incubate for an additional 18-24 hours.[17]

    • Luminescence Measurement:

      • After incubation, add a luciferase substrate reagent (e.g., QUANTI-Luc™) to each well.[17][18]

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • For agonist activity, plot luminescence vs. This compound concentration to determine the EC50.

      • For antagonist activity, plot the inhibition of the agonist-induced signal vs. This compound concentration to determine the IC50.

IFN-β Gene Expression by qPCR
  • Objective: To quantify the downstream effect of this compound on the expression of a key STING-dependent gene, IFN-β.[1][5]

  • Methodology:

    • Cell Treatment:

      • Plate cells (e.g., HEK293) and treat with this compound and/or a STING agonist (e.g., 4 µM 2',3'-cGAMP) as described for the antagonist reporter assay.[5] Incubate for a shorter period suitable for mRNA expression (e.g., 3-6 hours).[5]

    • RNA Extraction:

      • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • cDNA Synthesis:

      • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit with oligo(dT) primers.

    • Quantitative PCR (qPCR):

      • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and specific primers for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[19][20]

      • Run the qPCR on a real-time PCR instrument.

    • Data Analysis:

      • Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[19] Compare the expression levels across different treatment conditions.

STING Oligomerization by Native-PAGE and Immunofluorescence
  • Objective: To visually assess the effect of this compound on the oligomerization state of STING, a key step in its activation.[1][6]

  • Methodology (Immunofluorescence):

    • Cell Culture and Treatment:

      • Grow HEK293 cells on glass coverslips.

      • Treat cells with vehicle, this compound (e.g., 10 aM or 1 pM) for 1 hour, followed by treatment with a STING agonist (e.g., 2 µM 2',3'-cGAMP) for 90 minutes.[4]

    • Fixation and Permeabilization:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).

    • Immunostaining:

      • Block non-specific binding with blocking buffer (e.g., PBS with 5% BSA).

      • Incubate with a primary antibody against phosphorylated STING (p-STING Ser366).

      • Wash and incubate with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

    • Imaging and Analysis:

      • Mount the coverslips and visualize using a confocal microscope.[13][14]

      • Analyze the formation of p-STING puncta, which is indicative of oligomerization and translocation to perinuclear compartments.[4][13]

  • Methodology (Blue Native PAGE - BN-PAGE):

    • Cell Lysis:

      • Treat cells as described above.

      • Lyse cells in a mild, non-denaturing lysis buffer containing a low percentage of a non-ionic detergent.

    • Electrophoresis:

      • Combine the cell lysate with a sample buffer containing Coomassie Brilliant Blue G-250 dye.

      • Run the samples on a native polyacrylamide gel. Do not heat or add reducing agents.

    • Western Blotting:

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with an antibody specific for STING to visualize the different oligomeric states (dimers, tetramers, higher-order oligomers).[14][21]

References

Application of Clonixeril in cGAMP-induced STING Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of STING by its endogenous ligand, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), triggers a signaling cascade that leads to the production of type I interferons (IFN-1) and other pro-inflammatory cytokines.[1][2][3][4] Dysregulation of the STING pathway is implicated in various inflammatory diseases and cancer, making it a key target for therapeutic intervention.[5][6][7]

Clonixeril (CXL), the glycerol ester of Clonixin, has been identified as the most potent non-nucleotide modulator of human STING (hSTING) discovered to date.[1][4][8][9] It exhibits a unique dual-mode activity: at micromolar concentrations, it acts as a partial agonist, while at concentrations below 1 nM, it functions as a potent antagonist with an inverse dose-dependent behavior.[1][3][4][8] This extraordinary potency, with an EC50 in the femtomolar to attomolar range (10⁻¹⁵–10⁻¹⁶ M) for antagonism, makes this compound a valuable tool for studying the STING pathway and a potential lead compound for drug development.[1][3][4][8]

These application notes provide an overview of the use of this compound in cGAMP-induced STING activation assays, including detailed protocols and data presentation to guide researchers in their studies.

Mechanism of Action

This compound's modulatory effect on the STING pathway is attributed to its ability to affect STING oligomerization.[1][9] The proposed mechanism suggests that at low concentrations, this compound binds to the autoinhibited state of STING (apo-STING) and induces an unproductive oligomerization state. This altered conformation prevents the productive activation by 2',3'-cGAMP, thereby inhibiting the downstream signaling cascade.[9] At higher, micromolar concentrations, this compound appears to act as a partial agonist, capable of inducing a partial closure of the STING dimer angles, leading to a low level of pathway activation.[1][9]

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the modulatory effects of this compound on STING activation.

Table 1: Antagonistic Effect of this compound on 2',3'-cGAMP-induced IRF3 Activation in THP-1 Cells

This compound Concentration2',3'-cGAMP (4µM) Induced IRF3 Reporter Activity (RLU)Inhibition (%)
Vehicle ControlHigh0%
1 aMReduced>50%
10 aMReduced>50%
100 aMReduced>50%
1 fMReduced>50%
10 fMReduced>50%
100 fMReduced>50%
1 pMReduced>50%
10 pMReduced>50%
100 pMReduced>50%
1 nMReduced>50%

Data adapted from THP-1 Luciferase Reporter Assays.[1][9][10]

Table 2: Inhibition of 2',3'-cGAMP-induced IFN-β Production in HEK293 Cells by this compound

This compound Concentration2',3'-cGAMP (4µM) Induced IFN-β mRNA Fold InductionInhibition of IFN-β Induction (%)
Vehicle Control~7.4-fold0%
1 fMReduced>50%
10 fMReduced>50%
100 fMReduced>50%
1 pMReduced>50%
10 pMReduced>50%
100 pMReduced>50%
1 nMReduced>50%
10 nMReduced>50%
100 nMReduced>50%

Data adapted from qPCR analysis in HEK293 cells.[9][10]

Table 3: Agonistic Effect of this compound on IRF3 Activation in THP-1 Cells

This compound ConcentrationIRF3 Reporter Activity (RLU)
Vehicle ControlBaseline
Micromolar concentrationsIncreased

Data adapted from THP-1 Luciferase Reporter Assays.[1][9]

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on cGAMP-induced STING activation are provided below.

Protocol 1: THP-1 Luciferase Reporter Assay for IRF3 Activation

This assay measures the activation of Interferon Regulatory Factor 3 (IRF3), a key downstream transcription factor in the STING pathway, using a luciferase reporter system in THP-1 monocytic cells.

Materials:

  • THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • This compound (CXL)

  • 2',3'-cGAMP or diABZI (STING agonist)

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • White, flat-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 100,000 cells per well in a 96-well plate.

  • This compound Pre-treatment (for antagonist assay):

    • Prepare serial dilutions of this compound in culture medium, ranging from attomolar to nanomolar concentrations.

    • Add the diluted this compound to the cells and incubate for 1 hour.

  • STING Activation:

    • For antagonist assays, add a STING agonist (e.g., 4 µM 2',3'-cGAMP or 50 nM diABZI) to the this compound-pre-treated cells.[9]

    • For agonist assays, add serial dilutions of this compound (typically in the micromolar range) to the cells without a co-agonist.

    • Include appropriate positive (agonist only) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 9 to 24 hours at 37°C in a CO₂ incubator.

  • Luciferase Measurement:

    • Following the manufacturer's instructions for the luciferase assay system, add the luciferase reagent to each well.

    • Measure luminescence using a luminometer.

  • Data Analysis: Express results as Relative Luminescence Units (RLU) and calculate the percentage of inhibition for antagonist assays.

Protocol 2: Western Blot for Phosphorylated STING (p-STING) in HEK293 Cells

This protocol is used to directly measure the phosphorylation of STING at Ser366, a key marker of its activation.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS

  • This compound (CXL)

  • 2',3'-cGAMP

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293 cells in 60 mm plates and grow to ~70-80% confluency.[10]

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with 4 µM 2',3'-cGAMP for 3 hours.[10]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize p-STING levels to total STING and the loading control.

Protocol 3: qPCR for IFN-β Gene Expression in HEK293 Cells

This method quantifies the mRNA levels of IFNB1, a primary target gene of the STING pathway, to assess downstream signaling activity.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS

  • This compound (CXL)

  • 2',3'-cGAMP

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Follow the same treatment procedure as described in Protocol 2 (HEK293 cell culture and treatment).

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for IFNB1 and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

    • Express the results as fold change compared to the vehicle-treated control.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING Dimer cGAMP->STING binds & activates IRF3_dimer IRF3 Dimer IFN_genes Type I Interferon Genes IRF3_dimer->IFN_genes translocates & activates transcription IRF3 IRF3 IRF3->IRF3_dimer dimerizes TBK1 TBK1 TBK1->IRF3 phosphorylates STING->TBK1 recruits This compound This compound (low conc.) This compound->STING inhibits Experimental_Workflow start Start seed_cells Seed THP-1 or HEK293 Cells (e.g., 96-well or 60mm plate) start->seed_cells pretreat Pre-treat with this compound (1 hour) seed_cells->pretreat stimulate Stimulate with 2',3'-cGAMP (3-24 hours) pretreat->stimulate endpoint Endpoint Measurement stimulate->endpoint luciferase Luciferase Assay (IRF3) endpoint->luciferase Reporter Assay western Western Blot (p-STING) endpoint->western Protein Analysis qpcr qPCR (IFN-β mRNA) endpoint->qpcr Gene Expression Clonixeril_MoA cluster_agonist High Concentration (Agonist) cluster_antagonist Low Concentration (Antagonist) CXL_high This compound (µM) STING_agonist STING Dimer (Partially Active) CXL_high->STING_agonist binds Low_Activation Low-Level Pathway Activation STING_agonist->Low_Activation leads to CXL_low This compound (fM-pM) STING_antagonist STING Dimer (Unproductive Oligomer) CXL_low->STING_antagonist binds to apo-STING, induces unproductive state No_Activation Inhibition of cGAMP-induced Activation STING_antagonist->No_Activation results in cGAMP 2',3'-cGAMP cGAMP->STING_antagonist cannot bind/activate

References

Troubleshooting & Optimization

Technical Support Center: Clonixeril Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Clonixeril in cellular assays. This compound is a potent modulator of the human Stimulator of Interferon Genes (STING) receptor, exhibiting a dual mechanism of action.[1][2] It acts as a weak agonist at micromolar concentrations and a potent antagonist at femtomolar to attomolar concentrations.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during cellular assays with this compound.

ProblemPotential CauseRecommended Solution
Inconsistent or No this compound Activity This compound Degradation: this compound can hydrolyze to its less active precursor, clonixin, in aqueous solutions.[5]Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Avoid prolonged storage of aqueous solutions.
Incorrect Concentration Range: The dual agonist/antagonist activity of this compound is highly concentration-dependent.[1][2][4]Test a wide range of concentrations, from micromolar down to attomolar, to capture both agonist and antagonist effects. Perform serial dilutions carefully, especially for ultra-low concentrations.
Cell Line Suitability: The cellular response to this compound depends on the expression and functionality of the STING pathway in the chosen cell line.Use cell lines with a known functional STING pathway, such as THP-1 or HEK293 cells, for initial characterization.[1][3] Consider using STING knockout cells as a negative control to confirm that the observed effects are STING-dependent.[5]
High Background Signal in Reporter Assays Autofluorescence/Autoluminescence: Some cell culture media components or the cells themselves can contribute to background signal.Use appropriate controls, including untreated cells and vehicle-treated cells (e.g., 0.1% DMSO), to determine the baseline signal.[3] Subtract the average background from all experimental values.
Constitutive STING Activation: Some cell lines may exhibit a low level of constitutive STING pathway activation.Ensure cells are healthy and not stressed, as cellular stress can sometimes activate innate immune pathways.
Cell Viability Issues Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.Ensure the final concentration of DMSO in the cell culture medium is low and non-toxic (e.g., ≤ 0.1%).[3] Include a vehicle control with the same DMSO concentration as the highest this compound concentration to assess solvent toxicity.
Off-Target Effects at High Concentrations: At high micromolar concentrations, this compound may have off-target effects leading to cytotoxicity.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell line.[4] Work with concentrations below the cytotoxic threshold for functional assays.
Variability in Western Blot Results for p-hSTING Timing of Stimulation and Lysis: The phosphorylation of STING (p-hSTING) is a transient event.Optimize the time course of this compound pre-treatment and subsequent stimulation with a STING agonist (e.g., 2',3'-cGAMP) to capture the peak of STING phosphorylation.[4]
Antibody Quality: The quality and specificity of the anti-p-hSTING antibody are crucial for reliable detection.Validate the antibody using positive and negative controls. Ensure proper antibody dilution and incubation conditions as per the manufacturer's protocol.
Unexpected qPCR Results for IFN-β RNA Degradation: RNA is susceptible to degradation by RNases.Use RNase-free reagents and techniques throughout the RNA extraction and qPCR setup process. Assess RNA integrity after extraction.
Primer Inefficiency: Poorly designed or synthesized primers can lead to inaccurate qPCR results.Validate primer efficiency by running a standard curve. Use previously published and validated primer sequences where possible.

Frequently Asked Questions (FAQs)

A collection of common questions regarding the use of this compound in cellular assays.

Q1: What is the primary mechanism of action of this compound in cellular assays?

A1: this compound is a modulator of the human STING receptor.[1][2] It exhibits a dual-mode of interaction: at concentrations above 1 nM, it can show weak agonist activity, while at concentrations below 1 nM, it acts as a potent antagonist of the STING pathway with an inverse dose-dependent response.[1][2][4][6]

Q2: Which cell lines are recommended for studying this compound's effects on the STING pathway?

A2: THP-1 (a human monocytic cell line) and HEK293 (human embryonic kidney cells) are commonly used and have been shown to be effective for assessing this compound's activity on the STING pathway.[1][3]

Q3: How should I prepare this compound for cellular assays?

A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[3] For experiments, this stock can be serially diluted in cell culture medium to the desired final concentrations. Prepare fresh dilutions for each experiment to avoid potential hydrolysis.[5]

Q4: What are the typical concentrations of this compound to use in agonist versus antagonist studies?

A4: For agonist studies, concentrations in the micromolar range (e.g., 3-50 µM) can be tested.[3] For antagonist studies, a much lower and broader range should be evaluated, typically from 1 nM down to the femtomolar (10⁻¹⁵ M) or even attomolar (10⁻¹⁸ M) range.[1][2][4]

Q5: How can I confirm that the observed effects of this compound are specific to the STING pathway?

A5: To confirm STING-dependent activity, you can use STING knockout cells as a negative control.[5] In these cells, this compound should not elicit the same response as in wild-type cells. Additionally, you can assess downstream markers of STING activation, such as the phosphorylation of IRF3 and the induction of type I interferons like IFN-β.[4][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound.

THP-1 Luciferase Reporter Assay for IRF3 Activation

This assay measures the activation of the IRF3 promoter, a downstream target of the STING pathway, using a luciferase reporter system in THP-1 cells.[6]

Materials:

  • THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen)

  • QUANTI-Luc™ (InvivoGen)

  • This compound

  • 2',3'-cGAMP (STING agonist)

  • DMSO

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well plates

Protocol:

  • Seed THP-1 cells in a 96-well plate at a density of 100,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.

  • For antagonist studies, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Following pre-treatment, stimulate the cells with a STING agonist, such as 4 µM 2',3'-cGAMP, for an additional 19 hours.[6]

  • After incubation, measure luciferase activity using a luminometer according to the QUANTI-Luc™ manufacturer's instructions.

  • Record the results as relative luminescence units (RLU).

Western Blot for Phosphorylated STING (p-hSTING) in HEK293 Cells

This protocol details the detection of STING phosphorylation at Ser366, a key step in STING activation, in HEK293 cells.[4]

Materials:

  • HEK293 cells

  • This compound

  • 2',3'-cGAMP

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-hSTING (Ser366), anti-total STING, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE gels and Western blot apparatus

Protocol:

  • Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1 fM to 1 nM) for 1 hour.

  • Stimulate the cells with 2 µM 2',3'-cGAMP for 90 minutes.[4]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

qPCR for IFN-β Expression in HEK293 Cells

This method quantifies the mRNA expression of IFN-β, a downstream target gene of the STING pathway.[4]

Materials:

  • HEK293 cells

  • This compound

  • 2',3'-cGAMP

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Seed HEK293 cells and treat with this compound and 2',3'-cGAMP as described in the Western blot protocol (adjusting incubation times as needed, e.g., 3-hour stimulation with 4 µM 2',3'-cGAMP).[4]

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers for IFN-β and a housekeeping gene, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in IFN-β expression.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the STING signaling pathway and a general experimental workflow for studying this compound.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates This compound This compound This compound->STING inhibits (low conc.) IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFN_genes IFN Genes (e.g., IFN-β) pIRF3->IFN_genes activates transcription

Caption: STING signaling pathway and the inhibitory role of this compound.

Clonixeril_Workflow cluster_assays Downstream Assays start Start: Hypothesis on this compound Effect cell_prep Cell Culture (THP-1 or HEK293) start->cell_prep treatment This compound Treatment (Varying Concentrations & Times) cell_prep->treatment stimulation STING Agonist Stimulation (e.g., 2',3'-cGAMP) treatment->stimulation reporter Luciferase Reporter (IRF3 Activity) stimulation->reporter western Western Blot (p-STING, p-IRF3) stimulation->western qpcr qPCR (IFN-β mRNA) stimulation->qpcr analysis Data Analysis reporter->analysis western->analysis qpcr->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for this compound cellular assays.

References

Troubleshooting low signal in Clonixeril luciferase reporter assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low signal issues in luciferase reporter assays involving the STING pathway modulator, Clonixeril.

Frequently Asked Questions (FAQs)

Q1: Why is the luciferase signal unexpectedly low or absent in my experimental wells treated with this compound?

A1: This is a common issue that can stem from several factors, ranging from experimental design to technical execution. The primary reason is often related to the mechanism of this compound itself. This compound is a potent antagonist of the STING (Stimulator of Interferon Genes) pathway.[1][2] A luciferase reporter assay designed to measure STING activation (e.g., using an ISRE promoter) will therefore show a decrease in signal in the presence of this compound, but only if the pathway has been activated first.

If your signal is low, consider these key areas:

  • Lack of Pathway Stimulation: this compound is an inhibitor. To see its effect, you must first stimulate the STING pathway with an agonist, such as 2',3'-cGAMP.[1][2][3] Without an agonist, the baseline pathway activity will be very low, and there will be no signal for this compound to inhibit.

  • Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or unhealthy cells will have compromised metabolic activity, leading to poor reporter expression and a weak signal.[4]

  • Reagent Quality: Luciferase assay reagents, particularly the luciferin substrate, are sensitive to degradation from improper storage or multiple freeze-thaw cycles. Always prepare fresh reagents as recommended by the manufacturer.[5][6]

  • Sub-optimal Transfection: Low transfection efficiency of your reporter plasmid will naturally lead to low luciferase expression. Optimize your transfection protocol and consider using a positive control vector (e.g., a CMV promoter driving luciferase) to assess efficiency.

Q2: What is the expected outcome when using this compound in a STING-responsive luciferase reporter assay?

A2: this compound is a modulator of the human STING receptor. It functions as a potent antagonist at very low concentrations (in the femtomolar to attomolar range) and may show weak agonist activity at much higher micromolar concentrations.[1][2][7][8] Therefore, in a properly designed experiment where the STING pathway is activated by an agonist, you should expect to see a dose-dependent decrease in luciferase signal as the concentration of this compound increases in its antagonistic range.

Q3: My positive control (agonist only) also shows a low signal. What should I do?

A3: A low signal in the positive control points to a general problem with the assay setup rather than the specific effect of this compound. Refer to the troubleshooting checklist below for a systematic approach to identifying the issue. Common culprits include poor cell health, expired or improperly prepared assay reagents, insufficient agonist concentration, or incorrect luminometer settings.[4]

Q4: How should I set up my experimental controls for a this compound assay?

A4: A robust set of controls is critical for interpreting your data. We recommend the following:

  • Untransfected Cells: To measure background luminescence from the cells and media.

  • Vehicle Control (No Agonist): Cells transfected with the reporter plasmid and treated with the vehicle (e.g., DMSO) to establish baseline promoter activity.

  • Agonist Positive Control: Cells transfected and treated with a STING agonist (e.g., 2',3'-cGAMP) to determine the maximum inducible signal.

  • Vehicle + Agonist Control: Cells transfected and treated with both the vehicle and the agonist. This is the primary control against which the effect of this compound is measured.

  • Experimental Wells: Cells transfected and treated with the STING agonist plus varying concentrations of this compound.

Q5: Could my choice of assay plate be affecting the signal?

A5: Yes, absolutely. For luminescence assays, always use solid white, opaque-bottom plates.[4][9] Clear plates allow light to pass through, leading to significant well-to-well crosstalk and a reduction in the measured signal for any given well. White plates reflect the light produced by the reaction towards the detector, maximizing signal capture.[4]

Troubleshooting Guide

The table below provides a structured approach to diagnosing and solving low signal issues.

Potential Cause Recommended Action Expected Outcome
Experimental Design Flaw
No STING pathway agonist used.Add a STING agonist (e.g., 2',3'-cGAMP) to all wells except the negative control.A strong signal should be observed in the "Agonist Only" positive control well.
Incorrect this compound concentration.Perform a dose-response curve. This compound is a potent antagonist at fM-pM concentrations.[1][2]A clear dose-dependent inhibition of the agonist-induced signal should be visible.
Cell-Related Issues
Low cell viability or poor health.Check cell viability with a Trypan Blue assay. Use cells with >95% viability and low passage number.Healthy cells will yield a more robust and reproducible luciferase signal.
Suboptimal cell seeding density.Perform a cell titration experiment to find the optimal seeding density for your cell line and plate format. Aim for 70-80% confluency at the time of the assay.[4]Optimal density ensures sufficient cells for a strong signal without overgrowth causing cell stress.
Reagent & Protocol Issues
Degraded/expired luciferase reagents.Use fresh assay reagents. Reconstitute the luciferase substrate immediately before use as per the manufacturer's protocol.[5][6]Fresh reagents will produce a significantly stronger and more stable luminescent signal.
Incorrect incubation times.Ensure adequate incubation time after transfection (24-48 hours) and after agonist/drug treatment (e.g., 6-24 hours).[9]Proper incubation allows for sufficient reporter protein expression and pathway stimulation.
Temperature fluctuations.Equilibrate the plate and reagents to room temperature before adding the substrate and reading, as enzyme activity is temperature-dependent.[4]Consistent temperature ensures reproducible enzyme kinetics and light output.
Instrumentation Issues
Incorrect plate type used.Use solid white, opaque 96-well plates for all luminescence measurements.[4][9]Signal intensity will increase, and well-to-well crosstalk will be minimized.
Incorrect luminometer settings.Ensure the luminometer is set to read luminescence (not fluorescence) and use an appropriate integration time (e.g., 0.5-1 second per well).[5]Correct settings ensure accurate and sensitive detection of the light signal.

Experimental Protocols

Protocol: STING-ISRE Luciferase Reporter Assay to Measure this compound Activity

This protocol outlines the key steps for assessing the antagonistic effect of this compound on the STING pathway.

Materials:

  • HEK293T or THP-1 cells

  • ISRE-luciferase reporter plasmid

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • This compound

  • STING Agonist (e.g., 2',3'-cGAMP)

  • Dual-luciferase assay system

  • Solid white 96-well assay plates

Procedure:

  • Cell Seeding (Day 1): Seed cells in a 96-well white plate at a pre-optimized density to ensure they reach ~80% confluency on the day of transfection.

  • Transfection (Day 2): Co-transfect the cells with the ISRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Treatment (Day 3): a. Prepare serial dilutions of this compound in your cell culture medium. b. Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Also include "vehicle only" control wells. c. Incubate the plate for 1 hour (pre-treatment). d. Prepare the STING agonist (e.g., 2',3'-cGAMP) at the desired final concentration in culture medium. e. Add the agonist to all wells except the "no-stimulation" negative controls. f. Incubate for an additional 9-19 hours.[2]

  • Lysis and Luminescence Reading (Day 4): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Aspirate the culture medium. c. Add passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes to ensure complete cell lysis.[6] d. Add the firefly luciferase assay reagent (LAR II) to each well. e. Immediately measure the firefly luminescence in a plate-reading luminometer. f. Add the Stop & Glo® Reagent to quench the firefly reaction and activate the Renilla luciferase reaction. g. Immediately measure the Renilla luminescence.

  • Data Analysis: a. For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for transfection efficiency and cell number. b. Plot the normalized luminescence values against the concentration of this compound to generate a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

Caption: The STING signaling pathway, illustrating agonist activation and this compound inhibition.

Assay_Workflow Start Start Seed Day 1: Seed Cells in 96-Well White Plate Start->Seed End End Transfect Day 2: Co-transfect with ISRE-Luc & Renilla Plasmids Seed->Transfect Pretreat Day 3: Pre-treat with This compound (1 hr) Transfect->Pretreat Stimulate Day 3: Stimulate with STING Agonist Pretreat->Stimulate Incubate Day 3-4: Incubate (9-19 hrs) Stimulate->Incubate Lyse Day 4: Lyse Cells Incubate->Lyse Read Day 4: Add Substrates & Read Luminescence Lyse->Read Analyze Analyze Data: Normalize & Plot Read->Analyze Analyze->End

Caption: Experimental workflow for testing this compound in a dual-luciferase reporter assay.

Troubleshooting_Flowchart Start Low Signal Observed CheckPositiveControl Is Positive Control (Agonist Only) Signal High? Start->CheckPositiveControl CheckVehicleControl Is Vehicle Control (No Agonist) Signal Low? CheckPositiveControl->CheckVehicleControl Yes ProblemGeneral Issue is with the General Assay Setup CheckPositiveControl->ProblemGeneral No ProblemSpecific Issue is Specific to This compound or its interaction CheckVehicleControl->ProblemSpecific Yes HighBasalActivity High Basal Pathway Activity in Cells CheckVehicleControl->HighBasalActivity No ActionCheckCells Action: Check Cell Health, Density, & Reagents ProblemGeneral->ActionCheckCells ActionCheckthis compound Action: Verify this compound Dilutions & Pre-incubation Time ProblemSpecific->ActionCheckthis compound ActionOptimizeCells Action: Test Different Cell Line or Passage Number HighBasalActivity->ActionOptimizeCells ActionCheckAgonist Action: Verify Agonist Concentration & Activity ActionCheckCells->ActionCheckAgonist

Caption: A logical flowchart for troubleshooting low signal in luciferase assays.

References

Clonixeril Technical Support Center: Best Practices for Solubilization and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for solubilizing and storing Clonixeril. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-nucleotide modulator of the human Stimulator of Interferon Genes (STING) receptor.[1][2][3] It exhibits a dual mode of interaction, acting as a weak agonist at micromolar concentrations and a potent antagonist at sub-nanomolar to attomolar concentrations.[1][2][4] Its primary mechanism of action involves the modulation of the cGAS-STING pathway, which is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an immune response.

Q2: What are the recommended solvents for solubilizing this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. For its precursor, clonixin, solubility in ethanol has been reported as approximately 15 mg/mL, while it is considered insoluble in water.[5] Due to its chemical structure, this compound is expected to have low aqueous solubility.

Q3: What is the recommended storage condition for solid this compound?

Solid this compound should be stored in a tightly sealed container under refrigerated temperatures and protected from moisture. For long-term storage, it is prudent to store the compound in an inert atmosphere.

Q4: How should I store this compound stock solutions?

It is recommended that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to one month. To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q5: Is this compound stable in aqueous solutions?

This compound undergoes hydrolysis in aqueous solutions to its precursor, clonixin.[4] The rate of hydrolysis is pH-dependent. Initial hydrolysis in an aqueous solution at pH 7 has been observed, with 3.2% conversion to clonixin.[4] This hydrolysis is accelerated under basic conditions (e.g., 5% sodium bicarbonate) and slowed in acidic conditions.[4]

Quantitative Data Summary

The following table summarizes the available solubility and stability data for this compound and its precursor, Clonixin.

CompoundSolventSolubilityNotes
This compound DMSOA 10 mM stock solution is achievable.Based on experimental protocols.
EthanolData not available.Expected to be soluble based on the solubility of its precursor.
WaterPoorly soluble.This compound is susceptible to hydrolysis in aqueous solutions.[4]
Clonixin DMSOSoluble-
Ethanol~15 mg/mL-
WaterInsoluble-

Hydrolytic Stability of this compound [4]

ConditionHydrolysis ProductInitial Hydrolysis
Aqueous solution (pH 7)Clonixin3.2% Clonixin, 96.8% this compound
Basic conditions (5% NaHCO₃)Clonixin11.8% Clonixin, 88.2% this compound

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Solubilization:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the vial in a room temperature bath sonicator. Sonicate in short bursts of 5-10 minutes, checking for dissolution between bursts.

    • Crucially, avoid heating the solution , as this can accelerate the hydrolysis of this compound.

  • Aliquotting and Storage:

    • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent on the cells.

  • Immediate Use: It is recommended to use the diluted this compound solutions immediately, as the compound is susceptible to hydrolysis in aqueous media.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty in Solubilizing this compound - Insufficient mixing or sonication.- Use of a non-recommended solvent.- Continue vortexing and/or sonication at room temperature.- Ensure you are using anhydrous DMSO for the initial stock solution.
Precipitation of this compound Upon Dilution in Aqueous Media - The solubility of this compound is exceeded in the aqueous buffer.- Increase the proportion of organic solvent in the final dilution if experimentally permissible.- Prepare a more dilute initial stock solution in DMSO before further dilution in aqueous media.
Inconsistent or Unexpected Experimental Results - Degradation of this compound due to improper storage or handling.- Hydrolysis of this compound in aqueous solutions during the experiment.- Freeze-thaw cycles of the stock solution.- Ensure proper storage of solid this compound and stock solutions.- Prepare fresh dilutions for each experiment and use them immediately.- Use single-use aliquots of the stock solution to avoid freeze-thaw cycles.
Cell Toxicity Observed - High concentration of DMSO in the final culture medium.- Cytotoxicity of this compound at high concentrations.- Ensure the final DMSO concentration is ≤ 0.1%.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line.

Visualizing the Mechanism of Action

The cGAS-STING Signaling Pathway

This compound modulates the cGAS-STING pathway, a key innate immune signaling cascade. The following diagram illustrates the canonical activation of this pathway.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimerizes) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerizes) IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes translocates & activates transcription Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN Clonixeril_Workflow start Start weigh Weigh Solid this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex & Sonicate (Room Temperature) dissolve->sonicate stock 10 mM Stock Solution sonicate->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat end End treat->end

References

Refining protocols for consistent Clonixeril experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results with Clonixeril.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent modulator of the human Stimulator of Interferon Genes (STING) receptor.[1][2][3][4][5][6][7] It exhibits a unique dual-mode activity: at micromolar (μM) concentrations, it acts as a weak agonist, while at concentrations below 1 nanomolar (nM), it functions as a highly potent antagonist with an inverse dose-dependent relationship.[1][2][3][4][5]

Q2: What is the difference between this compound and Clonixin?

A2: this compound is the glycerol ester of Clonixin. Clonixin, which is the carboxylic acid precursor, does not exhibit the potent antagonistic effects on the STING pathway that are observed with this compound.[1][6]

Q3: How should this compound be prepared for in vitro experiments?

A3: A common method is to prepare a high-concentration stock solution, for example, 10 mM this compound in 100% DMSO.[1][3] This stock can then be serially diluted with ultrapure water or the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the assay is low (e.g., 0.1%) and consistent across all samples, including vehicle controls, to avoid solvent-induced artifacts.[1][3]

Q4: Is this compound stable in aqueous solutions?

A4: this compound can undergo hydrolysis to Clonixin in aqueous solutions. Supplementary data from one study indicated that at pH 7, approximately 3.2% of this compound hydrolyzed to Clonixin over 28 days.[8] For long-term experiments, this potential conversion should be considered. It is advisable to prepare fresh dilutions from a DMSO stock for each experiment.

Q5: Which cell lines are suitable for studying this compound's effect on the STING pathway?

A5: THP-1 cells, particularly reporter lines like THP-1 Dual™ KI-hSTING-WT that express a luciferase reporter for IRF3 activity, are well-suited for studying STING activation and inhibition.[1][2][6] HEK293 or HEK293T cells transfected to express human STING are also commonly used, especially for investigating specific downstream signaling events like protein phosphorylation.[2][3][6][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No antagonistic effect observed at low concentrations (fM-pM range). 1. Incorrect Dilution: Serial dilutions to attomolar concentrations are prone to error. 2. Inactive Compound: The compound may have degraded. 3. Cell Health/Passage Number: Cells may be unhealthy or have a high passage number, leading to reduced responsiveness.1. Perform careful, fresh serial dilutions for each experiment. Use high-quality, low-adhesion tubes. 2. Use a freshly prepared stock solution of this compound. Verify the purity of the compound if possible. 3. Use cells with a low passage number. Ensure high cell viability (>95%) before starting the experiment.
High variability between replicate wells. 1. Pipetting Inaccuracy: Inconsistent volumes, especially at very low concentrations. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Wells on the perimeter of the plate may behave differently due to evaporation.1. Use calibrated pipettes and proper technique. For critical low-volume additions, consider reverse pipetting. 2. Ensure a homogenous single-cell suspension before plating. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Unexpected agonist activity at low concentrations. 1. Contamination: The this compound stock or media may be contaminated with a STING agonist. 2. Prodrug Effect: In some cell types or under specific conditions, this compound might be metabolized differently.1. Use fresh, sterile reagents. Test the vehicle control and media for any baseline activation. 2. Review literature for cell-specific metabolic pathways. Consider using a different cell line to confirm the effect.
Low signal-to-noise ratio in luciferase reporter assays. 1. Insufficient STING Agonist: The concentration of the STING agonist (e.g., 2',3'-cGAMP) may not be optimal to induce a strong signal. 2. Reporter Cell Viability: The cells may have been compromised during the experiment.1. Perform a dose-response curve for the STING agonist (e.g., 2',3'-cGAMP, diABZI) to determine the optimal concentration (EC50 to EC80) for your specific cell line and assay conditions. [3][9] 2. Perform a cell viability assay (e.g., using Trypan Blue or a commercial kit) to ensure that the treatment conditions, including the final DMSO concentration, are not toxic to the cells. [1][6]
Difficulty reproducing biophysical binding data (SPR, MST). 1. Protein Quality: The recombinant STING protein may be aggregated or improperly folded. 2. Instrument Sensitivity: The binding affinity may be outside the detection limits of the instrument, especially for extremely potent interactions. 3. Buffer Mismatch: Incompatibility between the protein storage buffer and the assay running buffer.1. Ensure the purity and monomeric state of the STING protein using techniques like SDS-PAGE and Dynamic Light Scattering (DLS). 2. Microscale Thermophoresis (MST) has been shown to be sensitive enough to detect the high-affinity interaction. [1] Surface Plasmon Resonance (SPR) may be less suitable for detecting sub-nanomolar interactions.[1] 3. Perform buffer scouting and ensure proper dialysis or buffer exchange of the protein before the experiment.

Quantitative Data Summary

Table 1: In Vitro and In Cellulo Activity of this compound

Assay TypeParameterThis compound Concentration/ValueCell Line / SystemNotes
STING AgonismEC50> 1 nMTHP-1 Reporter CellsThis compound shows weak agonist activity at micromolar concentrations.[1][2][3][5]
STING AntagonismEC501 fM - 100 aM (10⁻¹⁵ – 10⁻¹⁶ M)THP-1 Reporter CellsDemonstrates an inverse dose-response where lower concentrations lead to stronger antagonism of 2',3'-cGAMP activation.[1][2][3][5]
IFN-β Production InhibitionEffective Concentration1 fMHEK293 CellsAt 1 fM, this compound can reduce 2',3'-cGAMP-induced IFN-β expression by over 50%.[2][10]
STING OligomerizationEffective ConcentrationAs low as 100 aMPurified hSTING C-terminal domain (CTD)This compound alters the ability of the STING CTD to oligomerize in the presence of 2',3'-cGAMP.[1][3]

Experimental Protocols

STING Antagonist Reporter Assay in THP-1 Cells

This protocol assesses the ability of this compound to antagonize STING activation by an agonist like 2',3'-cGAMP.

  • Cell Plating: Seed THP-1 Dual™ KI-hSTING-WT reporter cells in a 96-well plate at a density that allows them to reach ~80% confluency at the end of the experiment.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted this compound to the cells, with concentrations typically ranging from 1 nM down to 100 aM.[1][3] Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • STING Agonist Treatment: Add a STING agonist, such as 2',3'-cGAMP (final concentration of 4 μM), to the wells.[1][3] Also include a positive control (agonist only) and a negative control (vehicle only).

  • Incubation: Incubate the plate for an additional 19 hours.[1][3]

  • Luciferase Measurement: Measure the activity of the secreted Lucia luciferase using a luminometer according to the reporter assay manufacturer's instructions (e.g., Invivogen's QUANTI-Luc™).

  • Data Analysis: Normalize the relative luminescence units (RLU) to the positive control. Plot the normalized RLU against the log of this compound concentration to determine the dose-response relationship.

Phospho-IRF3 Western Blot in HEK293T Cells

This protocol measures the phosphorylation of IRF3, a key downstream event in STING signaling.

  • Cell Culture: Seed HEK293T cells transfected with human STING (hSTING-WT) in a 6-well plate. Grow until they reach approximately 80% confluency.[9]

  • Pre-treatment: Replace the medium with serum-free DMEM containing varying concentrations of this compound (e.g., 1 fM to 1 nM). Incubate for 2 hours.[9]

  • Activation: Add a potent, cell-permeable STING agonist like diABZI (e.g., 100 nM) and incubate for 1 hour.[9]

  • Cell Lysis: Harvest the cells by scraping and centrifugation. Resuspend the pellet in 1X PBS containing protease and phosphatase inhibitors and a lysis agent (e.g., 1% NP-40). Lyse the cells, for instance, by probe sonication.[9]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Denature the lysates in SDS loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IRF3 (pIRF3), total IRF3, and STING, followed by appropriate secondary antibodies.

  • Visualization: Visualize the protein bands using a suitable imaging system (e.g., LI-COR Image Analyzer).[9] Analyze the band intensities to determine the relative levels of pIRF3.

Visualizations

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP produces DNA Cytosolic DNA DNA->cGAS senses STING STING (Dimer) cGAMP->STING binds & activates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (Dimer) pIRF3->pIRF3_dimer dimerizes IFN Type I Interferon (e.g., IFN-β) Gene Expression pIRF3_dimer->IFN translocates to nucleus & induces pSTING p-STING STING->pSTING oligomerizes & autophosphorylates TBK1 TBK1 pSTING->TBK1 recruits & activates TBK1->IRF3 phosphorylates This compound This compound (<1 nM) This compound->STING antagonizes (inhibits oligomerization)

Caption: The cGAS-STING signaling pathway and the antagonistic role of this compound.

Clonixeril_Workflow cluster_results Expected Outcome prep 1. Prepare Reagents - this compound Serial Dilutions - STING Agonist (e.g., cGAMP) - Reporter Cell Culture plate 2. Plate Reporter Cells (e.g., THP-1 Lucia) prep->plate pretreat 3. Pre-treat with this compound (1 hour) plate->pretreat activate 4. Activate with STING Agonist (19 hours) pretreat->activate measure 5. Measure Luciferase Activity activate->measure analyze 6. Analyze Data (Dose-Response Curve) measure->analyze outcome Inverse Dose-Response: Lower this compound concentration -> Stronger inhibition of signal analyze->outcome

Caption: Experimental workflow for a this compound STING antagonist reporter assay.

References

How to mitigate off-target effects of Clonixeril in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clonixeril in cell culture. The information provided here will help mitigate and understand the context-dependent off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound has a complex, dual mechanism of action that is highly dependent on its concentration. Recent studies have identified it as the most potent non-nucleotide modulator of the human Stimulator of Interferon Genes (STING) receptor discovered to date.[1][2][3][4] It exhibits:

  • Weak agonist activity at micromolar (μM) concentrations.

  • Potent antagonist activity at femtomolar (fM) to attomolar (aM) concentrations.[1][3][5]

Historically, this compound's precursor, Clonixin, is known as a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2). It is plausible that this compound retains some of this COX inhibitory activity.

Q2: What are the "off-target" effects of this compound?

The definition of an "off-target" effect for this compound depends entirely on the intended experimental application and the concentration being used.

  • When studying STING signaling (femtomolar to picomolar concentrations): The primary on-target effect is the modulation of the STING pathway. The potential off-target effect would be the inhibition of COX-1 and COX-2, leading to decreased prostaglandin production.

  • When studying inflammation via COX inhibition (micromolar concentrations): The intended on-target effect is the inhibition of COX enzymes. The off-target effect would be the agonist activity on the STING pathway, potentially leading to the production of type I interferons and other inflammatory cytokines.[1][3]

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects requires careful experimental design and validation. Key strategies include:

  • Concentration Control: Use the lowest effective concentration for your desired on-target effect. The vastly different concentration ranges for STING modulation and potential COX inhibition can be exploited to isolate the desired activity.

  • Use of Controls: Include appropriate positive and negative controls in your experiments. For example, when studying STING, use a known STING agonist/antagonist as a positive control and a structurally related but inactive compound as a negative control. When studying COX inhibition, use a well-characterized NSAID as a positive control.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different endpoints of the signaling pathway of interest.

  • Cell Line Selection: Use cell lines that are well-characterized for the signaling pathway you are studying. For example, THP-1 and HEK293 cells are commonly used to study STING signaling.[1][3][5]

Troubleshooting Guides

Scenario 1: Investigating STING Pathway Modulation (On-Target)

Issue: Unexplained changes in cell viability or morphology, potentially due to COX inhibition (off-target).

Troubleshooting Steps:

  • Confirm On-Target STING Modulation:

    • Perform a dose-response experiment with this compound and measure a specific marker of STING activation, such as the phosphorylation of IRF3 or the expression of interferon-beta (IFN-β).[2]

  • Assess Off-Target COX Activity:

    • Measure the levels of prostaglandin E2 (PGE2) in your cell culture supernatant. A significant decrease in PGE2 levels after this compound treatment would suggest off-target COX inhibition.

  • Mitigation Strategies:

    • Lower this compound Concentration: Titrate this compound to the lowest concentration that still gives you a robust on-target STING modulation effect.

    • Exogenous Prostaglandin Rescue: Add exogenous PGE2 to the cell culture medium to see if it rescues the observed off-target phenotype. This can help confirm that the effect is due to COX inhibition.

    • Use a More Specific STING Modulator: If available, consider using a more specific STING agonist or antagonist as a control to differentiate between STING-mediated and off-target effects.

Scenario 2: Investigating COX Inhibition (On-Target)

Issue: Unexpected inflammatory responses or changes in gene expression related to the interferon pathway, potentially due to STING agonism (off-target).

Troubleshooting Steps:

  • Confirm On-Target COX Inhibition:

    • Perform a dose-response experiment with this compound and measure the production of prostaglandins (e.g., PGE2) in response to a stimulus like arachidonic acid or lipopolysaccharide (LPS).

  • Assess Off-Target STING Activation:

    • Measure markers of STING pathway activation, such as the phosphorylation of STING (p-STING) or IRF3 (p-IRF3) by Western blot, or the mRNA levels of IFN-β by RT-qPCR.[2] An increase in these markers would indicate off-target STING agonism.

  • Mitigation Strategies:

    • Alternative COX Inhibitor: Use a structurally different COX inhibitor that is not known to modulate the STING pathway (e.g., ibuprofen, celecoxib) as a control to confirm that the observed phenotype is due to COX inhibition.

    • STING Pathway Knockdown/Knockout: If genetically tractable, use cell lines with STING knocked down or knocked out to abrogate the off-target signaling.

    • Use Clonixin: Consider using this compound's precursor, Clonixin, which is a known COX inhibitor and has been shown to have no significant agonist or antagonist effect on the STING pathway.[1]

Data Presentation

Table 1: Concentration-Dependent Activity of this compound

Target PathwayEffectCell LineConcentration RangeEffective Concentration (EC50)Citation
STING AgonistTHP-1Micromolar (µM)> 1 nM[1][3]
STING AntagonistTHP-1, HEK293Attomolar (aM) to Femtomolar (fM)1 fM - 100 aM[1][3][5]
COX-1/COX-2 Inhibitor(Inferred from Clonixin)Likely Micromolar (µM)Not Determined for this compound-

Experimental Protocols

Protocol 1: Assessment of STING Pathway Activation via IRF3 Phosphorylation

This protocol is adapted from studies on STING signaling.[6]

1. Cell Culture and Treatment: a. Plate THP-1 or HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Treat the cells with the desired concentrations of this compound (for agonist or antagonist activity) or a known STING agonist (e.g., 2',3'-cGAMP) as a positive control for the indicated time (e.g., 1-3 hours). For antagonist experiments, pre-incubate with this compound for 1 hour before adding the STING agonist.

2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C.

3. Western Blotting: a. Determine the protein concentration of the supernatant using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phosphorylated IRF3 (p-IRF3) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. k. Strip and re-probe the membrane for total IRF3 and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Assessment of COX Activity via Prostaglandin E2 (PGE2) Measurement

This protocol is a general method for measuring COX activity in cell culture.

1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., macrophages, fibroblasts) in a 24-well plate and grow to confluency. b. Pre-treat the cells with various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) for 1 hour. c. Stimulate the cells with a COX substrate like arachidonic acid (10 µM) or an inflammatory stimulus like LPS (1 µg/mL) for a defined period (e.g., 30 minutes to 24 hours, depending on the cell type and stimulus).

2. Supernatant Collection: a. After stimulation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. b. Carefully collect the cell culture supernatant and store it at -80°C until analysis.

3. PGE2 ELISA: a. Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit. b. Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples. c. Read the absorbance on a microplate reader at the appropriate wavelength.

4. Data Analysis: a. Calculate the PGE2 concentration in each sample based on the standard curve. b. Determine the percentage of COX inhibition for each this compound concentration relative to the vehicle-treated control.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING STING cGAMP->STING Activates pSTING p-STING STING->pSTING Translocates & Phosphorylates TBK1 TBK1 pSTING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFNB IFN-β Gene Expression pIRF3_dimer->IFNB Induces Clonixeril_antagonist This compound (fM-pM) Clonixeril_antagonist->STING Inhibits Clonixeril_agonist This compound (µM) Clonixeril_agonist->STING Activates

Caption: The STING signaling pathway and points of modulation by this compound.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane:e->AA:w Liberates PLA2 PLA2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 Substrate COX2 COX-2 (Inducible) AA->COX2 Substrate PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Isomerases This compound This compound (µM) This compound->COX1 Inhibits This compound->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression

Caption: The Cyclooxygenase (COX) signaling pathway and inhibition by this compound.

Off_Target_Mitigation_Workflow Start Start: Observe Unexpected Phenotype Define_Target Define On-Target vs. Off-Target Pathways Start->Define_Target Dose_Response Perform Dose-Response for On-Target Effect Define_Target->Dose_Response Assess_Off_Target Assess Off-Target Pathway Activity Dose_Response->Assess_Off_Target Is_Off_Target Off-Target Effect Confirmed? Assess_Off_Target->Is_Off_Target Mitigate Apply Mitigation Strategy: - Titrate Concentration - Use Specific Controls - Rescue Experiment Is_Off_Target->Mitigate Yes Conclusion Conclusion: Phenotype is On-Target Is_Off_Target->Conclusion No Re_Evaluate Re-evaluate Phenotype Mitigate->Re_Evaluate Conclusion_Off Conclusion: Phenotype is Off-Target Mitigate->Conclusion_Off Re_Evaluate->Is_Off_Target

Caption: Experimental workflow for mitigating off-target effects of this compound.

References

Technical Support Center: Clonixeril Binding Affinity Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy and reproducibility of Clonixeril binding affinity measurements.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: The primary molecular target of this compound (CXL) is the Stimulator of Interferon Genes (STING) protein, a key component of the innate immune system.[1][2][3][4] this compound functions as a potent, non-nucleotide modulator of human STING (hSTING).[1][2]

Q2: Why are my binding affinity measurements for this compound showing high variability? A2: this compound exhibits a complex, dual-mode interaction with hSTING. It acts as a partial agonist at micromolar (μM) concentrations and a potent antagonist at sub-femtomolar (fM) to attomolar (aM) concentrations.[2][3][4][5] This unusual concentration-dependent activity can lead to significant variability if the experimental concentration range is not carefully controlled. Assays must be designed with sufficient dynamic range to capture this behavior.

Q3: What are the most common techniques used to measure this compound's binding affinity to hSTING? A3: Researchers have successfully used several biophysical techniques to characterize the interaction between this compound and hSTING. These include Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and cell-based reporter assays.[1][3][6]

Q4: What is the reported binding affinity of this compound for hSTING? A4: Direct binding affinity (Kd) values are challenging to determine due to the sub-femtomolar potency. Instead, activity is often reported as an EC50 or IC50 value from cellular assays. This compound shows agonist activity in the micromolar range and potent antagonist behavior with an EC50 in the 1 fM to 100 aM range.[2][3][4]

Data Presentation

Table 1: Reported Bioactivity of this compound on hSTING

Assay Type Cell Line Activity Mode Effective Concentration (EC50/IC50) Reference
Luciferase Reporter Assay THP-1 Agonist > 1 nM (micromolar range) [1][2]
Luciferase Reporter Assay THP-1 Antagonist 1 fM - 100 aM [2][3]

| IFN-β Production Assay | HEK293 | Antagonist | Effective at 1 fM |[1][2] |

Table 2: Comparison of Applicable Binding Assay Techniques

Technique Measures Throughput Sample Consumption Key Advantage
Surface Plasmon Resonance (SPR) Kinetics (k_on, k_off), Affinity (K_d) Medium-High Low Real-time, label-free analysis of kinetics.[6]
Isothermal Titration Calorimetry (ITC) Affinity (K_d), Enthalpy (ΔH), Stoichiometry (n) Low High Provides a complete thermodynamic profile of the interaction.[6][7]
Microscale Thermophoresis (MST) Affinity (K_d) High Very Low Tolerant of various buffers and crude lysates.[1]

| Radioligand Binding Assay | Affinity (K_d), Receptor Density (B_max) | High | Medium | Considered a gold standard for its robustness and sensitivity.[8][9] |

Visualizations

Signaling & Experimental Workflow Diagrams

The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to this compound binding studies.

STING_Pathway cluster_activation Activation cluster_signaling Signaling Cascade node_cGAS cGAS node_cGAMP 2',3'-cGAMP node_cGAS->node_cGAMP Synthesizes node_STING STING (ER Resident) node_cGAMP->node_STING Binds & Activates node_Oligo STING Oligomerization & Translocation node_STING->node_Oligo node_TBK1 TBK1 node_Oligo->node_TBK1 Recruits & Activates node_IRF3 IRF3 node_TBK1->node_IRF3 Phosphorylates node_pIRF3 p-IRF3 Nucleus Nucleus node_pIRF3->Nucleus Dimerizes & Translocates node_IFN Type I Interferons (IFN-β) node_CXL This compound node_CXL->node_STING Modulates Oligomerization Cytosolic dsDNA Cytosolic dsDNA Cytosolic dsDNA->node_cGAS Senses Nucleus->node_IFN Induces Transcription

Caption: The STING signaling pathway modulated by this compound.[1][3]

SPR_Workflow prep 1. Preparation - Purify hSTING Protein - Prepare this compound dilutions - Degas running buffer immobilize 2. Immobilization - Activate sensor chip surface - Covalently couple hSTING to chip - Deactivate remaining active sites prep->immobilize binding 3. Binding Analysis - Inject running buffer for baseline - Inject this compound (analyte) - Monitor association & dissociation immobilize->binding regen 4. Regeneration - Inject regeneration solution - Remove bound this compound - Confirm return to baseline binding->regen regen->binding Next concentration cycle analyze 5. Data Analysis - Reference surface subtraction - Fit sensorgrams to binding model - Determine Kd, kon, koff regen->analyze End of cycles

Caption: General experimental workflow for Surface Plasmon Resonance (SPR).

Troubleshooting Guides

Guide 1: Surface Plasmon Resonance (SPR) Assays

Q: I am observing no or a very weak binding signal. What is the cause? A:

  • Inactive Target Protein: The immobilized hSTING protein may be inactive. This can happen if the immobilization chemistry (e.g., amine coupling) blocks the this compound binding site or denatures the protein.[10]

    • Solution: Try a different immobilization strategy, such as thiol coupling or using a capture-based approach with a tagged hSTING protein.[10][11] Confirm protein activity before immobilization.

  • Insufficient Ligand Density: The amount of hSTING coupled to the sensor chip may be too low.[12]

    • Solution: Optimize the ligand immobilization density by testing different protein concentrations during the coupling step.[13]

  • Inappropriate Analyte Concentration: Given this compound's potency, your concentration range might be too high, causing saturation at the lowest testable concentrations, or too low to detect if you are probing the micromolar agonist effect.

    • Solution: Perform a wide range dose-response study, from picomolar to micromolar, to identify the active concentration range.

Q: How can I reduce high non-specific binding (NSB)? A:

  • Problem: this compound may be binding to the sensor chip surface or the reference channel, obscuring the specific signal.[11]

    • Solution 1 (Buffer Additives): Supplement the running buffer with a surfactant (e.g., 0.05% Tween-20) or bovine serum albumin (BSA) to block non-specific sites.[11][14]

    • Solution 2 (Reference Surface): Ensure your reference channel is properly deactivated. For more robust subtraction, you can immobilize an irrelevant protein (like BSA) on the reference surface.[11]

    • Solution 3 (Chip Type): Consider using a sensor chip with a different surface chemistry (e.g., lower charge) that is less prone to NSB.[14]

Q: My baseline is unstable or drifting. How can I fix this? A:

  • Problem: An unstable baseline prevents accurate measurement of binding responses.[12]

    • Solution 1 (Buffer Mismatch): Ensure the analyte buffer is identical to the running buffer. Even small differences in pH or salt concentration can cause drift.[11]

    • Solution 2 (Degassing): Thoroughly degas all buffers before use to prevent air bubbles from entering the system, which cause sharp spikes and baseline instability.[12]

    • Solution 3 (Surface Regeneration): If the drift occurs after regeneration, the regeneration buffer may be too harsh and damaging the immobilized hSTING. Test milder regeneration conditions (e.g., lower concentration of acid/base or a high salt buffer).[13]

Guide 2: Isothermal Titration Calorimetry (ITC)

Q: My ITC thermogram is noisy, and the injection peaks are inconsistent. A:

  • Problem: Noisy data can result from air bubbles, improper mixing, or a dirty instrument.

    • Solution 1 (Sample Preparation): Degas all solutions (protein and ligand) thoroughly. Centrifuge samples to remove any precipitates before loading.[15]

    • Solution 2 (Instrument Cleaning): A dirty sample cell or syringe can produce erratic peaks.[16] Run a water-into-water titration to check for instrument cleanliness. If peaks are large or inconsistent, clean the cell and syringe according to the manufacturer's protocol.[16]

    • Solution 3 (Check for Bent Syringe): Large, oscillating peaks can be a sign of a bent titration syringe, which affects injection volume and mixing.[16]

Q: I am not observing a clear sigmoidal binding curve after integration. A:

  • Problem: This indicates that the heat change upon binding is too small to be accurately measured or that conditions are not optimal.

    • Solution 1 (Concentration Issues): For very high-affinity interactions like this compound, very low protein concentrations are needed, which can produce weak signals.[7] Conversely, for very weak interactions, high concentrations are needed, which can lead to solubility issues.[7] Ensure your protein and ligand concentrations are appropriate for the expected Kd.

    • Solution 2 (Buffer Mismatch): A mismatch in the pH or composition of the protein and ligand buffers can create large heats of dilution that mask the binding signal. Dialyze the protein against the same buffer used to dissolve the ligand.[15]

    • Solution 3 (No Binding): Confirm the protein is active and that an interaction is expected under the chosen assay conditions (pH, temperature, ionic strength).

Guide 3: General Assay Optimization

Q: How do I select the optimal buffer conditions for my binding assay? A:

  • Problem: Buffer choice is critical for protein stability and observing the true binding affinity.[17]

    • Solution: Start with a buffer at physiological pH (e.g., PBS or HEPES, pH 7.4).[18] Screen different buffer systems, pH values, and salt concentrations to find conditions that promote protein stability and minimize non-specific interactions.[17][19] Additives like glycerol can improve protein stability but may also affect the measured affinity.[17]

Q: My hSTING protein appears to be aggregating or unstable during the experiment. A:

  • Problem: Protein aggregation leads to inaccurate concentration measurements and artifacts in binding data.

    • Solution 1 (Additives): Include stabilizing agents in your buffer, such as low concentrations of non-ionic detergents or up to 10-15% glycerol.[17]

    • Solution 2 (Protein Quality Control): Before any binding assay, verify the purity and monomeric state of your hSTING preparation using techniques like SDS-PAGE and size-exclusion chromatography (SEC).

    • Solution 3 (Temperature): Conduct assays at a consistent and optimal temperature. While 37°C is physiological, some proteins are more stable at lower temperatures (e.g., 25°C or 4°C).[20]

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known radiolabeled ligand for binding to hSTING.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes prepared from cells overexpressing hSTING.

  • Radioligand: A suitable radiolabeled STING ligand (e.g., ³H-cGAMP) at a concentration at or below its Kd.

  • Test Compound: this compound, serially diluted over a wide concentration range (e.g., 10⁻¹⁸ M to 10⁻⁵ M).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled STING agonist (e.g., 10 µM cGAMP).

  • Apparatus: 96-well plates, FilterMate harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of this compound. The final assay volume is typically 250 µL.[21]

  • Add Reagents:

    • To all wells, add 150 µL of the hSTING membrane preparation (protein concentration to be optimized, e.g., 5-20 µ g/well ).[21]

    • Add 50 µL of binding buffer to "Total Binding" wells.

    • Add 50 µL of the NSB control to "Non-specific Binding" wells.

    • Add 50 µL of the appropriate this compound dilution to the competitor wells.

  • Initiate Reaction: Add 50 µL of the radioligand solution to all wells to start the binding reaction.[21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium. Gentle agitation is recommended.[21]

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.[8][21]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[21]

  • Counting: Dry the filters (e.g., 30 min at 50°C), add scintillation cocktail, and measure the radioactivity in a scintillation counter.[21]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis (e.g., in Prism) to fit the data to a one-site or two-site competition model and determine the IC50 value.[22]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

References

Technical Support Center: Understanding and Addressing Variability in Clonixeril's Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and addressing the variability in Clonixeril's potency observed across different cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX) inhibitor.[1][2] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is typically induced during inflammation.[1] The potency and selectivity of this compound for each COX isoform can influence its biological effects.

Q2: Why am I observing different potency (e.g., IC50 or EC50 values) for this compound in different cell lines?

Variability in drug potency across different cell lines is a common phenomenon and can be attributed to several factors:

  • Differential Expression of Target Enzymes: The relative expression levels of COX-1 and COX-2 can vary significantly between cell lines. A cell line with higher expression of the target COX isoform may exhibit a different response to this compound.

  • Genetic and Phenotypic Differences: Cell lines, even those derived from the same tissue type, can have distinct genetic backgrounds and phenotypic characteristics.[3] This heterogeneity can lead to differences in signaling pathways, drug metabolism, and off-target effects, all of which can influence the observed potency.[3]

  • Cellular Health and Metabolism: The metabolic state and overall health of the cells can impact their response to a drug. Factors such as passage number, confluency, and media composition can contribute to variability.

  • Experimental Conditions: Inconsistencies in experimental protocols, such as incubation times, cell seeding densities, and reagent concentrations, can lead to variable results.[4]

Q3: What are the critical quality attributes (CQAs) to consider when developing a cell-based potency assay?

A robust potency assay should be assessed for several key parameters to ensure reliable and reproducible results. These include:

  • Accuracy: The extent to which the measured value agrees with the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the variable potency of this compound in your experiments.

Issue: High variability in this compound's IC50 values between experiments using the same cell line.

Question Possible Cause Recommended Action
Are your cell culture conditions consistent? Variations in cell passage number, confluency at the time of treatment, or media components can alter cellular responses.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed at a consistent density. Ensure all media and supplements are from the same lot or are pre-tested.
Is your compound preparation and storage appropriate? Improper storage or handling of this compound can lead to degradation and loss of potency.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Are your assay parameters well-controlled? Inconsistent incubation times, temperature fluctuations, or variations in reagent concentrations can introduce variability.Standardize all assay parameters, including incubation times, temperature, and reagent volumes and concentrations. Use calibrated equipment.

Issue: this compound shows significantly different potency in different cell lines.

Question Possible Cause Recommended Action
What are the COX-1 and COX-2 expression levels in your cell lines? The relative potency of this compound will likely depend on the expression levels of its target enzymes in each cell line.Characterize the baseline expression levels of COX-1 and COX-2 mRNA and protein in each cell line using techniques like qPCR and Western blotting.
Are there differences in the proliferation rates of the cell lines? A faster-proliferating cell line might show a different apparent sensitivity to a cytotoxic or cytostatic agent.Determine the doubling time for each cell line and consider normalizing the potency data to the proliferation rate if appropriate.
Could there be differences in drug uptake, efflux, or metabolism? Cell lines can have varying levels of drug transporters (e.g., P-glycoprotein) or metabolic enzymes that can alter the intracellular concentration of this compound.Investigate the expression of known drug transporters. Consider using inhibitors of these transporters to see if it normalizes the potency differences.
Hypothetical Data on this compound Potency and COX Expression

To illustrate how to present data on potency variability, the following tables show hypothetical results for this compound's IC50 values and the corresponding COX enzyme expression in three different cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM)Standard Deviation (µM)
A549 (Lung Carcinoma)15.22.1
MCF-7 (Breast Carcinoma)45.85.6
HT-29 (Colon Carcinoma)8.51.3

Table 2: Hypothetical Relative COX-1 and COX-2 mRNA Expression

Cell LineRelative COX-1 mRNA Expression (Fold Change)Relative COX-2 mRNA Expression (Fold Change)
A5491.012.5
MCF-75.22.1
HT-290.825.3

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the potency of this compound. It may need to be optimized for specific cell lines and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX_Enzymes

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Workflow

Potency_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound treat_cells Treat Cells with this compound overnight_incubation->treat_cells prepare_this compound->treat_cells incubation_period Incubate for 24-72 hours treat_cells->incubation_period cell_viability_assay Perform Cell Viability Assay (e.g., MTT) incubation_period->cell_viability_assay read_plate Read Absorbance cell_viability_assay->read_plate data_analysis Analyze Data and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining this compound's potency.

Troubleshooting Logic

Troubleshooting_Variability start Observed Variability in this compound Potency check_intralab Intra-lab Variability (Same Cell Line) start->check_intralab Yes check_interlab Inter-lab/Inter-cell Line Variability start->check_interlab No review_protocol Review and Standardize Protocol: - Cell Culture - Compound Prep - Assay Parameters check_intralab->review_protocol characterize_cells Characterize Cell Lines: - COX Expression - Proliferation Rate - Drug Transporters check_interlab->characterize_cells consistent_results Consistent Results? review_protocol->consistent_results correlate_potency Correlate Potency with Cell Characteristics characterize_cells->correlate_potency resolved Issue Resolved consistent_results->resolved Yes further_investigation Further Investigation Needed consistent_results->further_investigation No

Caption: A decision tree for troubleshooting this compound potency variability.

References

Validation & Comparative

Unveiling Clonixeril: A Paradigm Shift in hSTING Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the validation of Clonixeril's potent antagonistic effect on the human Stimulator of Interferon Genes (hSTING) protein. This document provides a comparative analysis with other known STING inhibitors, detailed experimental protocols, and visual workflows to facilitate understanding and replication of key validation assays.

In the landscape of innate immunity and therapeutic development, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical signaling nexus. Its role in detecting cytosolic DNA and initiating a potent type I interferon response positions it as a key target for modulating immune activity in various diseases. Recently, this compound (CXL) has been identified as an exceptionally potent, non-nucleotide antagonist of human STING (hSTING), exhibiting inhibitory activity at sub-femtomolar concentrations.[1][2][3][4] This guide provides an objective comparison of this compound with other hSTING antagonists and presents the experimental framework for validating its antagonistic effects.

Comparative Analysis of hSTING Antagonists

This compound distinguishes itself from other known hSTING inhibitors through its unprecedented potency. While other antagonists operate in the nanomolar to micromolar range, this compound demonstrates a dual-mode interaction with hSTING, with one of its effective concentrations reaching the attomolar (10⁻¹⁸ M) range.[1][2][4] This remarkable potency suggests a highly specific and efficient mechanism of action. The following table summarizes the available quantitative data for this compound and provides a comparative look at other commonly cited STING inhibitors.

CompoundTargetMechanism of ActionReported Potency (EC50/IC50)Cell-Based Assay
This compound (CXL) hSTINGNon-nucleotide antagonist1 fM - 100 aM[2][4]THP-1 Luciferase Reporter Assay[2][3][4]
H-151 hSTINGCovalent antagonistMicromolar range2'3'-cGAMP-induced IFN-β expression inhibition[1][5]
C-176 mSTING (murine)Covalent antagonist, inhibits palmitoylationMicromolar rangeDMXAA-induced T cell death inhibition[6]
BB-Cl-amidine hSTINGInhibits STING oligomerizationMicromolar rangeInhibition of IFN-stimulated gene expression[7]

hSTING Signaling Pathway and Antagonism

The canonical hSTING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP). 2’3’-cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This compound exerts its antagonistic effect by modulating STING activity, thereby inhibiting the downstream production of these immune signaling molecules.[1][2][8][9]

hSTING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING hSTING cGAMP->STING binds & activates This compound This compound This compound->STING inhibits STING_active Activated hSTING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes IFN-β Gene Transcription pIRF3_dimer->IFN_genes activates

Caption: hSTING signaling pathway and point of inhibition by this compound.

Experimental Protocols for Validation

To validate the antagonistic effect of this compound on hSTING, a series of well-established cellular and biochemical assays are employed. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay

This cell-based assay is a primary method for quantifying the inhibition of the STING pathway. It utilizes a reporter cell line, such as THP-1 or HEK293, that has been engineered to express a luciferase gene under the control of an IRF3-dependent promoter.

Objective: To measure the dose-dependent inhibition of 2’3’-cGAMP-induced IRF3 activation by this compound.

Materials:

  • THP-1-Lucia™ ISG cells or HEK293T cells co-transfected with a luciferase reporter plasmid under an ISG54 promoter.

  • This compound

  • 2’3’-cGAMP

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent (e.g., Promega Dual-Luciferase® Reporter Assay System)

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • STING Activation: Stimulate the cells with a fixed concentration of 2’3’-cGAMP (e.g., 10 µg/mL) to activate the STING pathway. Include control wells with no treatment, 2’3’-cGAMP only, and this compound only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Activity Measurement: Following the manufacturer's instructions for the luciferase assay system, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if using a dual-reporter system. Plot the normalized luciferase activity against the concentration of this compound to determine the EC₅₀ value.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay directly measures the amount of secreted IFN-β, a key downstream cytokine of the STING pathway, in the cell culture supernatant.

Objective: To quantify the reduction in IFN-β production in response to STING activation in the presence of this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).

  • This compound

  • 2’3’-cGAMP

  • Human IFN-β ELISA kit

  • Plate reader

Protocol:

  • Cell Culture and Treatment: Seed cells in a 24-well plate. Pre-treat with a serial dilution of this compound for 1-2 hours before stimulating with 2’3’-cGAMP.

  • Supernatant Collection: After 24 hours of incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure: Perform the IFN-β ELISA according to the manufacturer’s protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody and a substrate for color development.

  • Data Quantification: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β in each sample based on the standard curve.

  • Analysis: Plot the IFN-β concentration against the this compound concentration to assess the inhibitory effect.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Reporter Cell Culture (e.g., THP-1, HEK293T) Pre_treatment Pre-treat cells with This compound (1-2h) Cell_Culture->Pre_treatment Compound_Prep This compound & cGAMP Serial Dilutions Compound_Prep->Pre_treatment Stimulation Stimulate with 2'3'-cGAMP Pre_treatment->Stimulation Incubation Incubate (18-24h) Stimulation->Incubation Luciferase_Assay Luciferase Assay (Luminometer) Incubation->Luciferase_Assay ELISA IFN-β ELISA (Plate Reader) Incubation->ELISA EC50_Calc EC50/IC50 Calculation Luciferase_Assay->EC50_Calc ELISA->EC50_Calc Graphing Dose-Response Curve EC50_Calc->Graphing

Caption: General workflow for validating hSTING antagonist activity.

Conclusion

This compound represents a significant advancement in the field of STING modulation, offering a tool of unprecedented potency for researchers studying the intricacies of the innate immune system. Its sub-femtomolar antagonistic activity opens new avenues for investigating the physiological and pathological roles of the hSTING pathway. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the scientific community to further explore and validate the therapeutic potential of this remarkable small molecule.

References

A Comparative Efficacy Analysis: Clonixeril and its Precursor Clonixin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Clonixeril and its precursor, Clonixin. By examining their distinct mechanisms of action, this document aims to furnish researchers, scientists, and drug development professionals with the critical data and experimental context needed for informed decision-making in analgesic and anti-inflammatory research.

Executive Summary

Clonixin, a non-steroidal anti-inflammatory drug (NSAID), has a well-established mechanism of action centered on the non-selective inhibition of cyclooxygenase (COX) enzymes. Its successor, this compound, functions as a prodrug, being the glyceryl ester of Clonixin, and thus shares this foundational COX-inhibiting activity. However, recent groundbreaking research has unveiled a novel and potent mechanism unique to this compound: the modulation of the Stimulator of Interferon Genes (STING) pathway. This dual-action profile of this compound marks a significant divergence from its precursor, suggesting a broader therapeutic potential, particularly in inflammatory and autoimmune disorders where the STING pathway is implicated. Clonixin, in stark contrast, demonstrates no such effect on STING activity.

While direct head-to-head clinical efficacy data remains to be published, preclinical evidence points towards this compound possessing a distinct pharmacological profile that extends beyond traditional NSAID activity. This guide will dissect the available data to illuminate the comparative efficacy of these two compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and Clonixin, drawing from preclinical studies. It is important to note the current absence of direct comparative studies necessitates a nuanced interpretation of this data.

Table 1: Mechanism of Action and In Vitro Potency

ParameterClonixinThis compoundSource
Primary Mechanism Non-selective COX-1 and COX-2 Inhibition- COX-1 and COX-2 Inhibition (as a prodrug of Clonixin)- STING Pathway Antagonist[1],[2]
COX-1 Inhibition Weak inhibitor; ~48.5% inhibition of PGE2 production at 6.8 x 10⁻⁵ M in rat lung preparations.Assumed to be similar to Clonixin following in vivo conversion.[1]
COX-2 Inhibition Inhibits PGE2 production in LPS-treated rat lung preparations at 2.7 and 4.1 x 10⁻⁵ M.Assumed to be similar to Clonixin following in vivo conversion.[1]
STING Pathway Modulation No antagonistic or appreciable agonist activity.Potent antagonist with an EC₅₀ in the 1 fM–100 aM range.[2]

Table 2: In Vivo Efficacy Data

ParameterClonixinThis compoundSource
Anti-inflammatory Activity Data from direct comparative studies is not readily available.Effective at doses of 30–300 mg/kg in rats with no significant ulcerogenic effects.[2]
Analgesic Activity Data from direct comparative studies is not readily available.Preclinical analgesic studies are not extensively reported in publicly available literature.N/A

Signaling Pathways and Mechanisms of Action

The differential efficacy of this compound and Clonixin can be attributed to their distinct interactions with cellular signaling pathways.

Clonixin: The Cyclooxygenase (COX) Inhibition Pathway

Clonixin's mechanism of action is characteristic of traditional NSAIDs. It non-selectively inhibits both COX-1 and COX-2, enzymes responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, Clonixin exerts its analgesic and anti-inflammatory effects.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Clonixin Clonixin Clonixin->COX-1 / COX-2 Inhibits

Fig. 1: Clonixin's COX Inhibition Pathway
This compound: A Dual-Action Mechanism

This compound, as a prodrug of Clonixin, shares the COX inhibition pathway. However, its unique and highly potent activity lies in its ability to antagonize the STING pathway. The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering downstream inflammatory responses, including the production of type I interferons. By inhibiting STING, this compound can potentially mitigate inflammation in a manner independent of prostaglandin synthesis. This dual mechanism suggests a broader therapeutic window, particularly for inflammatory conditions driven by STING activation.

cluster_0 COX Inhibition Pathway cluster_1 STING Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation_COX Inflammation & Pain Prostaglandins->Inflammation_COX Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I Interferons Type I Interferons IRF3->Type I Interferons Inflammation_STING Inflammation Type I Interferons->Inflammation_STING This compound This compound This compound->COX-1 / COX-2 Inhibits (as prodrug) This compound->STING Potently Inhibits

Fig. 2: this compound's Dual Mechanism of Action

Experimental Protocols

A comprehensive understanding of the efficacy data requires a detailed examination of the experimental methodologies employed.

STING Antagonist Activity Assay (THP-1 Luciferase Reporter Assay)

This assay is crucial for quantifying the STING-modulating effects of this compound.[2]

Objective: To determine the ability of a compound to inhibit the activation of the STING pathway in a human monocytic cell line.

Cell Line: THP-1 dual-reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

Methodology:

  • Cell Culture: THP-1 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 25 mM HEPES, 2 mM L-glutamine, 100 µg/mL streptomycin, and 100 U/mL penicillin, and maintained at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Cells are seeded in 96-well plates. A dose-response curve is generated by treating the cells with various concentrations of this compound (e.g., from 1 fM to 1 nM) for one hour.

  • STING Activation: Following incubation with the test compound, the STING pathway is activated by adding a known STING agonist, such as 2′,3′-cGAMP (e.g., at a final concentration of 4 µM).

  • Luciferase Assay: After an appropriate incubation period (e.g., 19 hours), the cell culture supernatant is collected. The luciferase activity is measured using a commercially available luciferase assay system and a luminometer.

  • Data Analysis: The relative light units (RLU) are recorded. The percentage of inhibition is calculated relative to the control (cells treated with the STING agonist alone). The EC₅₀ value, representing the concentration at which the compound elicits a half-maximal response, is determined from the dose-response curve.

A Seed THP-1 dual-reporter cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 1 hour B->C D Add STING agonist (e.g., 2',3'-cGAMP) C->D E Incubate for 19 hours D->E F Collect supernatant E->F G Measure luciferase activity F->G H Analyze data and determine EC50 G->H

Fig. 3: Experimental Workflow for STING Antagonist Assay
COX Inhibition Assay (General Protocol for NSAIDs)

Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (e.g., Clonixin) at various concentrations is pre-incubated with the respective COX isoenzyme in a reaction buffer at a controlled temperature (e.g., 37°C) for a specific duration.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is terminated, typically by the addition of an acid.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound compared to a vehicle control. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Conclusion

The comparison between this compound and its precursor, Clonixin, reveals a significant evolution in pharmacological activity. While both compounds share a common heritage as COX inhibitors, this compound's potent and unique ability to antagonize the STING pathway distinguishes it as a compound with a potentially broader and more nuanced therapeutic profile. This dual mechanism of action suggests that this compound may offer therapeutic benefits beyond those of traditional NSAIDs, particularly in the context of autoimmune and inflammatory diseases where STING signaling plays a pathogenic role.

The lack of direct comparative efficacy studies underscores a critical gap in the current understanding and highlights an area ripe for future research. Such studies would be invaluable in elucidating the clinical implications of this compound's dual-action mechanism and in defining its therapeutic niche relative to Clonixin and other established anti-inflammatory agents. Researchers are encouraged to pursue head-to-head preclinical and clinical investigations to fully characterize the comparative efficacy and safety of these two related yet distinct pharmacological entities.

References

Cross-validation of Clonixeril's activity using different biophysical techniques

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Clonixeril's interaction with the STING protein using multiple biophysical techniques reveals its high potency and unique mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and methodologies used to validate this compound's activity, comparing it with its precursor, Clonixin, and other relevant molecules.

This compound has emerged as a remarkably potent modulator of the Stimulator of Interferon Genes (STING) protein, a key component of the innate immune system.[1][2][3][4][5][6] Its activity, particularly its antagonistic effects at sub-nanomolar concentrations, has been rigorously characterized using a suite of biophysical techniques. This guide delves into the cross-validation of this compound's activity, presenting comparative data and detailed experimental protocols to provide a clear understanding of its molecular interactions.

Comparative Analysis of Binding Affinities and Potency

The interaction of this compound with the C-terminal domain (CTD) of the human STING protein has been quantified using various biophysical methods. These techniques provide complementary insights into the binding affinity and functional consequences of this interaction. The data is summarized in the tables below, offering a direct comparison with its less active precursor, Clonixin, and the endogenous STING agonist, 2',3'-cGAMP.

CompoundTechniqueParameterValue
This compound (CXL) THP-1 Luciferase Reporter AssayEC50 (antagonism)1 fM - 100 aM[1][3][4][5][6]
Microscale Thermophoresis (MST)BindingYes (p < 0.0061)[1][2]
Surface Plasmon Resonance (SPR)KD~637 nM (for higher concentrations)[4]
Clonixin (CXN) THP-1 Luciferase Reporter AssayActivityNo antagonistic effect[1][4]
Microscale Thermophoresis (MST)BindingNo significant binding
Surface Plasmon Resonance (SPR)KD~637 nM[4]
2',3'-cGAMP Isothermal Titration Calorimetry (ITC)KD3.79 nM[1]
Molecular ModelingKD2.4 nM[1]
c-di-GMP Molecular ModelingKD6.4 µM[1]
BB-chloramidine THP-1 Luciferase Reporter AssayActivityKnown STING antagonist[1]
TechniqueObservation for this compound
Dynamic Light Scattering (DLS) Affects STING oligomerization[1][2]
Native PAGE Inhibits hSTING oligomerization[2]
Isothermal Titration Calorimetry (ITC) Used to study the interaction between CXL and hSTING[1][2]

Experimental Protocols

The following are detailed methodologies for the key biophysical experiments cited in the validation of this compound's activity.

Surface Plasmon Resonance (SPR)

SPR analysis was performed to determine the binding kinetics of this compound and Clonixin to the human STING C-terminal domain (hSTING CTD).[1][2]

  • Instrumentation: S-Series CMD5 chip.[1]

  • Protein Immobilization: His-tagged hSTING CTD was immobilized on the sensor chip.

  • Analyte Injection: A concentration series of this compound (e.g., 187.5 nM to 6 μM) or Clonixin (e.g., 1 nM to 1 μM) was injected over the chip surface.[1][2]

  • Data Analysis: The association and dissociation rates were measured to calculate the equilibrium dissociation constant (KD). The response units (RU) were monitored, though for very low concentrations of this compound, the signal was noted to be close to the instrument's noise level.[1][4]

Microscale Thermophoresis (MST)

MST was employed to investigate the binding of this compound and its enantiomers to hSTING CTD in solution.[1][2]

  • Protein Labeling: The hSTING CTD was fluorescently labeled.

  • Ligand Titration: A serial dilution of this compound (e.g., from 10 pM down to 100 zM) was prepared.[1][2]

  • Measurement: The labeled hSTING CTD was mixed with the different concentrations of the ligand and loaded into capillaries. The thermophoretic movement of the protein-ligand complexes was measured upon applying a temperature gradient.

  • Data Analysis: A change in the thermophoretic signal indicates binding. The data was analyzed to determine the binding affinity. A one-way ANOVA test was used for statistical significance.[1][2]

Dynamic Light Scattering (DLS)

DLS was utilized to assess the effect of this compound on the oligomeric state of the STING protein.[1][7]

  • Sample Preparation: Samples of hSTING CTD were prepared in the absence and presence of this compound and the endogenous ligand 2',3'-cGAMP.

  • Measurement: The samples were illuminated with a laser, and the fluctuations in the scattered light intensity were measured.

  • Data Analysis: The size distribution of the protein particles in the solution was determined. Changes in the hydrodynamic radius indicate shifts in the oligomerization state of the STING protein.

THP-1 Luciferase Reporter Assay

This cell-based assay was crucial in determining the functional potency of this compound as a STING antagonist.[1][3][4]

  • Cell Line: THP-1 cells engineered with a luciferase reporter for interferon regulatory factor 3 (IRF3) activation.

  • Treatment: Cells were treated with a dose range of this compound (from 100 aM to 100 nM).[1] In competition assays, cells were pre-treated with this compound for 1 hour, followed by stimulation with 2',3'-cGAMP.[1]

  • Measurement: Luciferase activity was measured as a readout of IRF3-dependent promoter activity.

  • Data Analysis: The dose-response curves were plotted to determine the EC50 value for the antagonistic effect of this compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the cGAS-STING signaling pathway and a typical biophysical experimental workflow for validating ligand binding.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (dimer) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFNs Type I Interferon Genes p_IRF3->IFNs induces transcription This compound This compound This compound->STING inhibits Biophysical_Workflow cluster_preparation Sample Preparation cluster_measurement Biophysical Measurement cluster_analysis Data Analysis Protein Purified hSTING CTD SPR Surface Plasmon Resonance (SPR) Protein->SPR MST Microscale Thermophoresis (MST) Protein->MST DLS Dynamic Light Scattering (DLS) Protein->DLS Ligand This compound (serial dilution) Ligand->SPR Ligand->MST Ligand->DLS Binding_Affinity Binding Affinity (KD) SPR->Binding_Affinity MST->Binding_Affinity Oligomerization Oligomerization State DLS->Oligomerization

References

Unraveling the Enigma of Femtomolar Potency: A Comparative Guide to Clonixeril and STING Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals are invited to delve into a comprehensive comparison guide analyzing the reported femtomolar potency of Clonixeril, a modulator of the human Stimulator of Interferon Genes (STING) receptor. This guide provides an objective evaluation of this compound's performance against other STING modulators, supported by experimental data and detailed methodologies to aid in the replication and validation of these extraordinary findings.

Recent studies have positioned this compound as an unprecedentedly potent antagonist of the human STING receptor, with reported activity in the low femtomolar (10-15 M) to attomolar (10-18 M) range.[1][2] This remarkable potency, coupled with a dual functionality as a weak agonist at micromolar concentrations, has generated significant interest within the scientific community. This guide aims to provide the necessary tools and data for researchers to critically assess and potentially replicate these findings.

Comparative Analysis of STING Modulators

To provide a clear perspective on this compound's reported potency, the following table summarizes the activity of various STING modulators. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and cell types used across different studies.

CompoundTypeTargetAssay SystemPotency (IC50/EC50)Reference
This compound AntagonistHuman STINGTHP-1 Luciferase Reporter Assay1 fM - 100 aM (EC50)[1][3]
H-151AntagonistHuman STINGHEK293T IFN-β Luciferase Reporter Assay1.04 µM (IC50)
C-176AntagonistMurine STINGL929 IFN-β Luciferase Reporter Assay4.1 µM (IC50)
2',3'-cGAMPAgonistHuman STINGTHP-1 Dual Reporter Cells~10 µg/mL (EC50)
diABZIAgonistHuman STINGTHP-1 Dual Reporter Cells~0.2 µg/mL (EC50)

Deciphering the Mechanism: The STING Signaling Pathway

The STING pathway plays a critical role in the innate immune response to cytosolic DNA. The following diagram illustrates the key steps in this signaling cascade and the putative point of intervention for STING modulators like this compound.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_ER STING (ER Membrane) cGAMP->STING_ER Binds & Activates TBK1 TBK1 STING_ER->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Gene Expression pIRF3->IFN Dimerizes & Translocates This compound This compound (Antagonist) This compound->STING_ER Inhibits

Figure 1. The cGAS-STING signaling pathway and the inhibitory role of this compound.

A Guide to Replication: Experimental Workflow

The validation of extraordinary claims requires rigorous and reproducible experimental design. The following diagram outlines a general workflow for assessing the potency of a potential STING modulator.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis cell_culture 1. Culture THP-1 ISG-Luciferase Reporter Cells cell_seeding 4. Seed Cells into 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Serial Dilutions of Test Compound compound_addition 5. Add Test Compound (Antagonist) compound_prep->compound_addition agonist_prep 3. Prepare STING Agonist (e.g., cGAMP) agonist_addition 7. Add STING Agonist agonist_prep->agonist_addition cell_seeding->compound_addition incubation1 6. Incubate (e.g., 1 hour) compound_addition->incubation1 incubation1->agonist_addition incubation2 8. Incubate (e.g., 24 hours) agonist_addition->incubation2 luciferase_assay 9. Add Luciferase Substrate incubation2->luciferase_assay luminescence 10. Measure Luminescence luciferase_assay->luminescence data_analysis 11. Calculate IC50/EC50 Values luminescence->data_analysis

Figure 2. A generalized workflow for determining STING modulator potency.

Detailed Experimental Protocols

To facilitate the independent verification of this compound's reported potency, the following are detailed protocols for key experiments.

THP-1 ISG-Luciferase Reporter Assay for STING Antagonism

This assay is designed to measure the inhibition of STING-induced interferon signaling.

Materials:

  • THP-1 ISG-Luciferase reporter cell line (e.g., from InvivoGen or BPS Bioscience)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, Penicillin/Streptomycin)

  • STING agonist (e.g., 2',3'-cGAMP)

  • Test compound (e.g., this compound)

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the THP-1 ISG-Luciferase cells into a white, clear-bottom 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.

  • Compound Preparation: Prepare serial dilutions of the test antagonist compound at 4-fold the final desired concentration in assay medium.

  • Antagonist Addition: Add 25 µL of the diluted antagonist to the appropriate wells. For control wells (no antagonist), add 25 µL of assay medium.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 1 hour.

  • Agonist Preparation: Prepare the STING agonist (e.g., 2',3'-cGAMP) at a concentration that induces a submaximal response.

  • Agonist Addition: Add the STING agonist to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours.

  • Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well and incubate at room temperature for approximately 15-30 minutes, with gentle rocking. Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. The antagonist's potency (IC50) can be determined by plotting the luminescence signal against the antagonist concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity between a ligand (e.g., this compound) and an analyte (e.g., purified STING protein).

General Protocol Outline:

  • Immobilization: Covalently immobilize the purified STING protein onto a sensor chip surface.

  • Binding: Inject a series of concentrations of the test compound (analyte) over the sensor surface and monitor the change in the SPR signal in real-time.

  • Dissociation: After the association phase, flow buffer over the sensor surface to monitor the dissociation of the compound from the STING protein.

  • Regeneration: Inject a regeneration solution to remove any remaining bound compound from the sensor surface, preparing it for the next injection.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Microscale Thermophoresis (MST) for Binding Affinity

MST is another biophysical technique that measures the binding affinity of molecules in solution by detecting changes in their movement along a temperature gradient upon binding.

General Protocol Outline:

  • Labeling: Label the purified STING protein with a fluorescent dye.

  • Serial Dilution: Prepare a serial dilution of the unlabeled test compound.

  • Incubation: Mix a constant concentration of the fluorescently labeled STING protein with the different concentrations of the test compound and incubate to allow binding to reach equilibrium.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the concentration of the test compound and fit the data to a binding curve to determine the dissociation constant (Kd).

This guide provides a foundational framework for researchers seeking to investigate the remarkable reported potency of this compound. The provision of comparative data, pathway diagrams, and detailed experimental protocols is intended to foster transparency and encourage further exploration in the rapidly evolving field of STING modulation.

References

Assessing the Specificity of Clonixeril for the STING Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) receptor has emerged as a critical target in immunology and oncology. As a key mediator of innate immunity, its activation can drive potent anti-tumor responses. Conversely, its inhibition may offer therapeutic benefits in autoimmune diseases characterized by STING overactivation. Clonixeril, a recently identified modulator of STING, has garnered significant attention due to its unique dual-activity profile and remarkable potency. This guide provides a comparative assessment of this compound's specificity for the STING receptor against other well-established modulators, supported by experimental data and detailed methodologies.

Quantitative Comparison of STING Receptor Modulators

The following table summarizes the key quantitative data for this compound and two widely used STING agonists, the endogenous ligand 2',3'-cGAMP and the synthetic agonist diABZI. This data facilitates a direct comparison of their potency and binding characteristics.

CompoundTypeTargetBinding Affinity (Kd)Functional Potency (EC50/IC50)Source(s)
This compound Agonist / AntagonistHuman STINGNot explicitly determinedAgonist: µM rangeAntagonist: fM to aM range[1][2]
2',3'-cGAMP AgonistHuman STING~3.79 nM~20-40 nM[3]
diABZI AgonistHuman STING~527 nM~130 nM[4][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize the interaction of compounds with the STING receptor.

STING Luciferase Reporter Assay

This cell-based assay is fundamental for determining the functional potency (agonist EC50 or antagonist IC50) of a compound. It measures the activation of the STING pathway by quantifying the expression of a reporter gene (luciferase) under the control of an interferon-stimulated response element (ISRE).

Protocol:

  • Cell Culture: Maintain THP-1 dual reporter cells, which are engineered to express a luciferase gene under the control of an ISRE, in appropriate growth medium.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and control compounds (e.g., 2',3'-cGAMP, diABZI) in assay medium.

  • Agonist Mode:

    • Seed the THP-1 reporter cells in a 96-well plate.

    • Add the diluted test and control agonists to the cells.

    • Incubate for a defined period (e.g., 24 hours) to allow for STING activation and luciferase expression.

  • Antagonist Mode:

    • Pre-incubate the seeded THP-1 reporter cells with the serially diluted test compound (e.g., this compound) for a short period (e.g., 1 hour).

    • Add a known STING agonist (e.g., 2',3'-cGAMP or diABZI) at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a further defined period (e.g., 24 hours).

  • Luminescence Measurement:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a vehicle control.

    • Plot the normalized data against the compound concentration and fit to a dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding affinity (Kd), as well as the association (kon) and dissociation (koff) rates of a compound to its target protein in real-time.

Protocol:

  • Protein Immobilization:

    • Covalently immobilize purified recombinant human STING protein onto a sensor chip surface.

  • Analyte Preparation:

    • Prepare a series of concentrations of the test compound (analyte) in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the immobilized STING protein surface.

    • Continuously monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time) for each analyte concentration.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.

Microscale Thermophoresis (MST)

MST is another biophysical technique that measures binding affinity in solution by detecting changes in the movement of a fluorescently labeled molecule in a microscopic temperature gradient upon binding to a ligand.

Protocol:

  • Protein Labeling:

    • Label purified recombinant human STING protein with a fluorescent dye.

  • Sample Preparation:

    • Prepare a serial dilution of the unlabeled test compound.

    • Mix each concentration of the test compound with a constant concentration of the fluorescently labeled STING protein.

  • Measurement:

    • Load the samples into capillaries.

    • An infrared laser creates a microscopic temperature gradient in the capillaries.

    • The movement of the fluorescently labeled STING protein along this temperature gradient (thermophoresis) is monitored. The binding of the test compound to STING will alter its size, charge, or hydration shell, leading to a change in its thermophoretic movement.

  • Data Analysis:

    • Plot the change in thermophoresis against the logarithm of the test compound concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd).

Specificity and Off-Target Assessment

A critical aspect of drug development is understanding a compound's specificity for its intended target. Off-target effects can lead to unforeseen toxicities or a misleading interpretation of the compound's mechanism of action.

This compound: The available literature primarily focuses on the profound on-target effects of this compound on the STING receptor.[1][2] Its dual agonist and antagonist activities are observed at vastly different concentration ranges, suggesting a complex interaction with the STING protein.[1] To comprehensively assess its specificity, further studies, such as broad kinase selectivity profiling, would be necessary to rule out interactions with other cellular signaling pathways.[6][7]

2',3'-cGAMP: As an endogenous second messenger, 2',3'-cGAMP is inherently specific for its receptor, STING.[3] The primary challenges associated with its therapeutic use are its poor cell permeability and rapid degradation, rather than off-target binding.[8][9]

diABZI: While a potent STING agonist, studies have suggested that at higher concentrations, diABZI may exhibit off-target effects.[10] For instance, some effects on cell proliferation have been observed in STING-deficient cells, indicating that not all cellular responses to diABZI are mediated through STING.[10] This highlights the importance of using STING knockout cell lines as a crucial control in specificity studies.

Visualizing the STING Signaling Pathway and Experimental Workflow

To better understand the context of this compound's action and the methods used to assess it, the following diagrams, generated using the DOT language, illustrate the STING signaling pathway and a typical experimental workflow for evaluating a STING modulator.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (dimer) cGAMP->STING binds & activates IRF3 IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISRE ISRE pIRF3->ISRE translocates & binds TBK1 TBK1 TBK1->IRF3 phosphorylates STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits & activates IFN Type I Interferons ISRE->IFN induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_specificity Specificity Assessment SPR Surface Plasmon Resonance (SPR) Binding_Affinity Binding Affinity (Kd) SPR->Binding_Affinity MST Microscale Thermophoresis (MST) MST->Binding_Affinity Luciferase_Assay Luciferase Reporter Assay Functional_Potency Functional Potency (EC50/IC50) Luciferase_Assay->Functional_Potency Kinase_Panel Kinase Selectivity Panel Off_Target_Profile Off-Target Profile Kinase_Panel->Off_Target_Profile STING_KO_Cells STING Knockout Cells STING_KO_Cells->Off_Target_Profile Test_Compound Test Compound (e.g., this compound) Test_Compound->SPR Test_Compound->MST Test_Compound->Luciferase_Assay Test_Compound->Kinase_Panel Test_Compound->STING_KO_Cells

Caption: Workflow for assessing STING modulator specificity.

References

A Tale of Two Targets: Unraveling the In Vitro and In Cellulo Activities of Clonixeril

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Clonixeril, traditionally classified as a non-steroidal anti-inflammatory drug (NSAID), presents a fascinating case study in drug activity. While its primary mechanism is understood to be the inhibition of cyclooxygenase (COX) enzymes through its active metabolite, Clonixin, recent groundbreaking research has unveiled a novel and remarkably potent off-target activity. This guide provides a comprehensive comparison of the in vitro and in cellulo activities of this compound, juxtaposing its intended COX-inhibitory effects with its newly discovered role as a modulator of the Stimulator of Interferon Genes (STING) receptor. For comparative purposes, the well-established NSAID, Indomethacin, is included as a benchmark for COX inhibition.

At a Glance: Comparative Activity of this compound, Clonixin, and Indomethacin

CompoundTargetAssay TypeActivity MetricValue
This compound STINGIn cellulo (THP-1 cells)Antagonist EC501 fM - 100 aM[1][2][3]
STINGIn cellulo (THP-1 cells)Agonist EC50> 1 nM[1][2][3]
COX-1 / COX-2In vitroIC50Data not available
Clonixin COX-1 / COX-2Ex vivo (Rat lung)PGE2 Inhibition~48.5% at 68 µM[4]
STINGIn celluloAntagonist ActivityNone observed[2][3]
Indomethacin COX-1In vitroIC5018 nM - 230 nM[2][3][4]
COX-2In vitroIC5026 nM - 630 nM[2][3][4]

The Intended Target: Cyclooxygenase (COX) Inhibition

This compound is a prodrug of Clonixin, meaning it is converted into its active form, Clonixin, within the body. Clonixin, like other NSAIDs, is presumed to exert its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

In Vitro and Ex Vivo Activity of Clonixin

Direct in vitro studies measuring the IC50 of this compound on purified COX enzymes are scarce. However, research on its active metabolite, Clonixin (in the form of lysine clonixinate), provides insight into its COX inhibitory profile. In an ex vivo study using rat lung and stomach preparations, lysine clonixinate was shown to be a weak inhibitor of COX-1, while also inhibiting COX-2 activity.[4] At a concentration of 6.8 x 10⁻⁵ M (68 µM), it inhibited prostaglandin E2 (PGE2) production by approximately 48.5%.[4]

In comparison, Indomethacin is a potent, non-selective COX inhibitor with reported in vitro IC50 values for COX-1 ranging from 18 nM to 230 nM and for COX-2 from 26 nM to 630 nM.[2][3][4] This indicates that Clonixin is a significantly less potent COX inhibitor than Indomethacin in a purified enzyme setting.

In Cellulo Activity of this compound/Clonixin

The Unexpected Target: STING Receptor Modulation

Recent research has identified this compound as an exceptionally potent modulator of the human STING receptor, a key component of the innate immune system.[1][2][3] This off-target activity is observed at concentrations far below those required for COX inhibition and appears to be unique to this compound, as its active metabolite Clonixin does not exhibit the same effect.[2][3]

In Vitro and In Cellulo STING Activity of this compound

In vitro biophysical and biochemical assays, as well as in cellulo experiments using THP-1 and HEK293 cells, have demonstrated that this compound has a dual mode of interaction with STING.[1][2] At concentrations above 1 nM, it acts as a weak agonist.[1][2][3] Astonishingly, at concentrations in the femtomolar (fM) to attomolar (aM) range, this compound acts as a potent antagonist of the STING pathway.[1][2][3] This antagonistic effect has been shown to inhibit the production of type 1 interferons (IFN-1), which are downstream products of STING activation.[1][3]

The EC50 for this antagonistic behavior is reported to be in the 1 fM to 100 aM range, making this compound one of the most potent non-nucleotide STING modulators discovered to date.[1][2][3]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, Clonixin, Indomethacin) in a suitable buffer at 37°C.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a defined period and is then stopped. The amount of prostaglandin E2 (PGE2) or other prostanoids produced is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC50) is calculated from the dose-response curve.

In Cellulo Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of a compound to inhibit prostaglandin production in intact cells.

  • Cell Culture: A suitable cell line that expresses COX enzymes (e.g., macrophages like RAW 264.7, or human monocytic THP-1 cells) is cultured in appropriate media.

  • Inflammatory Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2 and the production of prostaglandins.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, Indomethacin) either before or concurrently with the inflammatory stimulus.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit.

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated.

In Cellulo STING Reporter Assay

This assay is used to measure the activation or inhibition of the STING signaling pathway.

  • Cell Line: A reporter cell line, such as THP-1 Dual™ KI-hSTING-R232 cells, is used. These cells are engineered to express a reporter gene (e.g., luciferase) under the control of an interferon regulatory factor 3 (IRF3) inducible promoter.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound).

  • STING Agonist Stimulation: To measure antagonism, the cells are subsequently treated with a known STING agonist (e.g., 2'3'-cGAMP or diABZI).

  • Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • EC50/IC50 Calculation: The concentration of the test compound that results in 50% of the maximal response (EC50 for agonists) or 50% inhibition of the agonist response (IC50 for antagonists) is determined.

Signaling Pathways and Experimental Workflows

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes translocates and activates IFN1 Type 1 Interferons IFN_Genes->IFN1 transcription Clonixeril_antagonist This compound (fM - aM) Clonixeril_antagonist->STING inhibits Clonixeril_agonist This compound (>1 nM) Clonixeril_agonist->STING weakly activates

Caption: The STING signaling pathway and the dual modulatory role of this compound.

COX_Inhibition_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates This compound This compound (Prodrug) Clonixin Clonixin (Active Drug) This compound->Clonixin hydrolysis Clonixin->COX1_2 inhibits Indomethacin Indomethacin Indomethacin->COX1_2 inhibits

Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of Clonixin and Indomethacin.

Conclusion

The comparison of this compound's in vitro and in cellulo activities reveals a dual-faceted pharmacological profile. As a prodrug of Clonixin, it is expected to function as a COX inhibitor, albeit with a potency that appears to be significantly lower than that of a standard NSAID like Indomethacin. However, the recent discovery of its sub-femtomolar antagonistic activity on the STING receptor introduces a novel and highly potent mechanism of action.

For researchers and drug development professionals, this presents several key considerations:

  • Potency Discrepancy: The profound difference in potency between its STING modulatory activity (fM-aM range) and its COX inhibitory activity (µM range for the active metabolite) suggests that the clinically observed effects of this compound may be more complex than previously understood and could be influenced by its STING-related activity.

  • Therapeutic Implications: The potent inhibition of the STING pathway opens up new avenues for the therapeutic application of this compound in STING-driven inflammatory and autoimmune diseases.

  • Future Research: Further studies are warranted to delineate the relative contributions of COX inhibition and STING modulation to the overall pharmacological effects of this compound in vivo. Direct in vitro and in cellulo COX inhibition studies on this compound would be valuable to complete the comparative picture.

References

Validating Clonixeril's Mechanism: A Comparative Guide to Site-Directed Mutagenesis of STING

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Clonixeril, a potent modulator of the stimulator of interferon genes (STING) protein, through site-directed mutagenesis. This compound has demonstrated a unique, dual-activity profile, acting as an agonist at higher concentrations and a potent antagonist at sub-nanomolar concentrations.[1][2][3][4][5][6][7] Understanding the precise molecular interactions between this compound and STING is paramount for its further development as a therapeutic agent. This document outlines the experimental data supporting the current understanding of this compound's mechanism, compares its activity with the endogenous STING agonist 2',3'-cGAMP, and provides detailed protocols for a proposed site-directed mutagenesis study to definitively map its binding site and validate its mechanism.

This compound's Interaction with STING: A Summary of Pre-clinical Data

This compound has been identified as an exceptionally potent, non-nucleotide modulator of human STING (hSTING).[1][2][3][5][6][7] In cellular assays, it exhibits a complex dose-dependent effect. At micromolar concentrations, this compound acts as a STING agonist, inducing downstream signaling.[1] Conversely, at concentrations below 1 nM, it displays potent antagonistic activity, inhibiting the 2',3'-cGAMP-dependent activation of STING.[1][2][4][5][6][7] This dual activity suggests a complex binding mechanism that likely influences the conformational state and oligomerization of the STING protein.[1][3]

Computational docking studies have proposed a binding site for this compound within the C-terminal domain (CTD) of hSTING, the same domain responsible for binding the natural ligand 2',3'-cGAMP.[1][2] The proposed mechanism suggests that this compound's binding modulates the oligomerization of STING, a critical step in its activation and downstream signaling to IRF3 and NF-κB.[1][8]

Table 1: Comparative Activity of this compound and 2',3'-cGAMP on STING

CompoundActivityEffective Concentration (EC50/IC50)Assay SystemReference
This compound (Agonist) Agonist> 1 nMTHP-1 Luciferase Reporter Assay[1]
This compound (Antagonist) Antagonist1 fM - 100 aMTHP-1 Luciferase Reporter Assay[1][2][5][6][7]
2',3'-cGAMP Agonist~1-5 µMVarious cellular assays[1][3]

Proposed Validation through Site-Directed Mutagenesis

To definitively validate the predicted binding site and elucidate the molecular basis of this compound's dual activity, a site-directed mutagenesis study is proposed. This involves mutating key amino acid residues within the putative binding pocket of STING and assessing the impact on this compound binding and functional activity. By comparing these results with the effects of the same mutations on the binding and activity of the natural agonist 2',3'-cGAMP, the specificity of this compound's interaction can be determined.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for validating this compound's mechanism of action using site-directed mutagenesis.

experimental_workflow cluster_cloning Plasmid Preparation & Mutagenesis cluster_expression Protein Expression & Purification cluster_validation Functional & Binding Assays cluster_analysis Data Analysis & Interpretation start Wild-Type STING Expression Plasmid mutagenesis Site-Directed Mutagenesis start->mutagenesis sequencing DNA Sequencing Verification mutagenesis->sequencing transfection Transfection into HEK293T cells sequencing->transfection lysis Cell Lysis & Protein Extraction transfection->lysis purification Affinity Chromatography lysis->purification binding_assay Binding Affinity Assay (e.g., ITC, SPR) purification->binding_assay functional_assay Functional Assay (e.g., Luciferase Reporter) purification->functional_assay data_analysis Compare WT vs. Mutant STING Activity binding_assay->data_analysis functional_assay->data_analysis conclusion Validate Binding Site & Mechanism data_analysis->conclusion

Caption: Proposed experimental workflow for validating this compound's binding site on STING.

Key Experimental Protocols

Site-Directed Mutagenesis of STING

This protocol describes the generation of STING mutants with single amino acid substitutions in the putative this compound binding pocket.

Materials:

  • Wild-type human STING expression plasmid

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.[9]

  • PCR Amplification:

    • Set up the PCR reaction with the wild-type STING plasmid as the template, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation at 95°C, followed by 18 cycles of denaturation at 95°C, annealing at 60°C, and extension at 68°C. The extension time should be 1 minute per kb of plasmid length.[9]

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. This will digest the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.[9]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates and incubate overnight. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

STING Protein Expression and Purification

This protocol outlines the expression of wild-type and mutant STING proteins in a mammalian cell line for subsequent binding and functional assays.

Materials:

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced-serum medium

  • Culture medium (DMEM with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged STING)

Procedure:

  • Transfection: Transfect HEK293T cells with the wild-type or mutant STING expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer to release the cellular proteins.

  • Purification: Clarify the cell lysate by centrifugation and purify the STING protein using affinity chromatography based on an engineered tag (e.g., His-tag). Elute the purified protein and confirm its identity and purity by SDS-PAGE and Western blotting.

Binding Affinity Assays (Isothermal Titration Calorimetry - ITC)

ITC can be used to directly measure the binding affinity of this compound and 2',3'-cGAMP to wild-type and mutant STING proteins.

Procedure:

  • Prepare solutions of purified wild-type or mutant STING protein in the sample cell of the ITC instrument.

  • Prepare a solution of this compound or 2',3'-cGAMP in the injection syringe.

  • Perform a series of injections of the ligand into the protein solution while monitoring the heat change associated with binding.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Functional Reporter Assay

A luciferase reporter assay in STING-deficient cells reconstituted with wild-type or mutant STING can be used to assess the functional consequences of the mutations on this compound- and 2',3'-cGAMP-induced signaling.

Procedure:

  • Co-transfect STING-deficient cells with a plasmid expressing either wild-type or mutant STING and a luciferase reporter plasmid under the control of an IRF3-responsive promoter.

  • Treat the cells with varying concentrations of this compound (for both agonistic and antagonistic activity assessment) or 2',3'-cGAMP. For antagonism studies, pre-treat with this compound before stimulating with 2',3'-cGAMP.

  • After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Compare the dose-response curves for wild-type and mutant STING to determine the effect of the mutations on signaling activity.

Predicted Outcomes and Interpretation

The results of the site-directed mutagenesis study will provide critical insights into the binding of this compound to STING.

Table 2: Predicted Outcomes of Site-Directed Mutagenesis on STING

Mutation TypePredicted Effect on this compound Binding/ActivityPredicted Effect on 2',3'-cGAMP Binding/ActivityInterpretation
Mutation in a key this compound binding residue Significant decrease or loss of binding and functional response (both agonist and antagonist).No or minimal effect.Residue is critical and specific for this compound interaction.
Mutation in a residue important for both ligands Significant decrease or loss of binding and functional response.Significant decrease or loss of binding and functional response.Residue is part of a common binding pocket for both this compound and 2',3'-cGAMP.
Mutation outside the binding pocket affecting conformation Altered binding affinity or functional response.Altered binding affinity or functional response.Residue is important for the overall conformation and stability of the STING protein.
Mutation with no effect No change in binding or functional response.No change in binding or functional response.Residue is not critical for the interaction with either ligand.

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway, which this compound modulates.

STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Activation STING_oligomer STING (oligomer) STING_dimer->STING_oligomer Trafficking & Oligomerization TBK1 TBK1 STING_oligomer->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 (dimer) IRF3->IRF3_dimer Dimerization & Translocation IFN_genes Interferon Genes IRF3_dimer->IFN_genes Transcription This compound This compound This compound->STING_dimer Modulation

Caption: The cGAS-STING signaling pathway and the point of intervention for this compound.

By employing the systematic approach of site-directed mutagenesis coupled with robust binding and functional assays, the precise molecular mechanism of this compound's unique dual activity on STING can be unequivocally validated. This will not only solidify our understanding of this potent immunomodulator but also guide the development of next-generation STING-targeting therapeutics.

References

A Comparative Analysis of Clonixeril's Efficacy Across Different STING Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of Clonixeril, a potent modulator of the STING (Stimulator of Interferon Genes) protein, on various STING genetic variants. Due to the critical role of STING in innate immunity and its polymorphic nature within the human population, understanding how therapeutic modulators interact with different STING alleles is paramount for drug development. While direct comparative experimental data for this compound across all major STING variants is not yet publicly available, this guide synthesizes existing data on STING variant functionality and the behavior of other STING modulators to provide a predictive framework and detailed experimental protocols for future studies.

Introduction to this compound and STING Variants

This compound has been identified as a highly potent, non-nucleotide modulator of the wild-type human STING (hSTING) protein (WT/R232).[1] It exhibits a unique dual-mode of action, acting as a powerful antagonist at sub-nanomolar concentrations and displaying partial agonistic activity at concentrations above 1 nM.[1][2] The STING protein itself is a central hub in the innate immune pathway that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, leading to the production of type I interferons (IFN-I) and other inflammatory cytokines.

However, the gene encoding STING, TMEM173, is known to be polymorphic in the human population. The most common and functionally significant variants include:

  • WT (R232): The reference and most common wild-type allele.

  • R232H: A common variant that has been associated with a reduced IFNα response to STING ligands.

  • HAQ (R71H-G230A-R293Q): A haplotype that is prevalent in certain populations and has been described as hypomorphic, showing reduced or altered responses to cyclic dinucleotides (CDNs) and other STING agonists.[3][4][5]

  • AQ (G230A-R293Q): Another common variant with distinct functional characteristics.[4]

These genetic variations can lead to significant differences in individual immune responses and may impact the efficacy of STING-targeted therapeutics.

Comparative Data on STING Modulator Activity

While direct comparative data for this compound's effect on STING variants is pending, the following table summarizes the known effects of other STING agonists on these variants. This provides a baseline for predicting how this compound might behave and underscores the importance of variant-specific testing.

STING VariantModulatorReported EffectReference
WT (R232) 2'3'-cGAMPStrong activation of IFN-I pathway[5]
diABZIPotent activation of IFN-I pathway[4][6]
R232H 2'3'-cGAMPReduced IFN-I induction compared to WT[3]
diABZINormal activation (inconsistent reports)[6]
HAQ 2'3'-cGAMPImpaired or no IFN-I response[3][5]
diABZIPoor responsiveness, resistance to cell death[4][6]
AQ CDNsResponds to CDNs[4]
diABZIResistant to cell death[4]

Based on the known attenuated signaling of the R232H and HAQ variants in response to canonical STING agonists, it is hypothesized that the antagonistic potency of this compound may be retained, but its partial agonistic effects at higher concentrations might be diminished in cells expressing these variants.

Experimental Protocols

To facilitate the direct comparative analysis of this compound on different STING variants, the following detailed experimental protocols are provided.

Generation of Stable STING Variant Cell Lines

This protocol describes the generation of stable cell lines expressing different STING variants using lentiviral transduction, which is essential for consistent and reproducible results.

Materials:

  • HEK293T cells (for lentivirus production)

  • THP-1 (or other target cells, preferably STING-knockout)

  • Lentiviral expression vector (e.g., pCDH-CMV-MCS-EF1-Puro) containing the cDNA for each STING variant (WT, R232H, HAQ, AQ)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin (or other appropriate selection antibiotic)

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral expression vector for a specific STING variant and the packaging plasmids using a suitable transfection reagent.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool and filter the supernatant through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Seed target cells (e.g., STING-knockout THP-1) at an appropriate density.

    • Add the viral supernatant to the cells in the presence of polybrene (8 µg/mL).

    • Incubate for 24-48 hours.

  • Selection of Stable Cells:

    • Replace the virus-containing medium with fresh medium containing the selection antibiotic (e.g., puromycin, concentration to be determined by a kill curve).

    • Maintain the cells under selection pressure for 1-2 weeks, replacing the medium as needed, until a stable, resistant population is established.

  • Validation:

    • Confirm the expression of the respective STING variant via Western blot and sequencing.

IRF3/NF-κB Luciferase Reporter Assay

This assay is a robust method for quantifying the activation of the STING pathway by measuring the activity of downstream transcription factors.

Materials:

  • Stable STING variant THP-1 cell lines with a luciferase reporter for IRF3 (or NF-κB)

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP or diABZI) as a positive control

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the stable STING variant reporter cell lines into 96-well plates at a density of approximately 40,000 cells per well.

  • Compound Treatment (Antagonist Activity):

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the wells and incubate for 1 hour.

    • Add a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) to all wells except the negative control.

  • Compound Treatment (Agonist Activity):

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the wells.

  • Incubation: Incubate the plates for 6-24 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Add the luciferase assay reagent to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a vehicle control and plot the dose-response curves to determine EC50 or IC50 values.

TBK1 and IRF3 Phosphorylation Assay (Western Blot)

This assay provides a direct biochemical readout of STING activation by detecting the phosphorylation of key downstream signaling proteins.

Materials:

  • Stable STING variant cell lines

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP)

  • Lysis buffer

  • Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-STING, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed the stable STING variant cells in 6-well plates.

    • Treat the cells with this compound and/or a STING agonist for the desired time (e.g., 1-3 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes & translocates IFN_genes IFN-I Genes pIRF3_dimer->IFN_genes activates transcription

Caption: Canonical cGAS-STING signaling pathway leading to Type I Interferon production.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity start Start step1 Generate Stable Cell Lines (WT, R232H, HAQ STING variants) start->step1 agonist_treat Treat with this compound (dose-response) step1->agonist_treat antagonist_treat Treat with this compound + STING agonist step1->antagonist_treat step2 Luciferase Reporter Assay step3 Phosphorylation Assay (Western Blot) step2->step3 step4 Data Analysis & Comparison step3->step4 end End step4->end agonist_treat->step2 antagonist_treat->step2

Caption: Workflow for comparing this compound's effects on different STING variants.

Logical Comparison of this compound with Alternatives

Logical_Comparison cluster_alternatives Alternative STING Modulators cluster_properties Properties for Comparison This compound This compound Agonists Agonists (e.g., diABZI, CDNs) This compound->Agonists compare agonist activity Inhibitors Inhibitors (e.g., BB-Cl-amidine) This compound->Inhibitors compare antagonist activity Potency Potency (EC50/IC50) Agonists->Potency Efficacy Efficacy (% activation/inhibition) Agonists->Efficacy Variant_Specificity Variant Specificity (WT vs. R232H vs. HAQ) Agonists->Variant_Specificity Inhibitors->Potency Inhibitors->Efficacy Inhibitors->Variant_Specificity

Caption: Framework for the comparative analysis of this compound and alternative STING modulators.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Clonixeril

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling Clonixeril.

Hazard Summary

Based on data for the related compound Clonixin, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.[1][2][3][4][5]

PPE Category Minimum Requirements Specific Recommendations & Considerations
Hand Protection Disposable nitrile glovesDouble-gloving is recommended for extended handling. For tasks with a high risk of splash, consider using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and remove them immediately after contact with the chemical. Wash hands thoroughly after removing gloves.[3]
Eye and Face Protection Safety glasses with side shieldsFor procedures with a potential for splashing, a face shield worn over safety glasses or goggles is required.[3][5]
Body Protection Laboratory coatA fully buttoned lab coat is mandatory. For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron over the lab coat is recommended.[1][5]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling fine powders outside of a chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95) should be used. A full respiratory protection program, including fit testing, is necessary in such cases.
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to provide protection from spills.
Glove Selection for Handling this compound

The selection of appropriate gloves is critical when handling chemical compounds.[6][7][8] While specific breakthrough time data for this compound is unavailable, the following table provides general guidance on the chemical resistance of common laboratory glove materials.

Glove Material General Resistance to Organic Compounds Considerations
Nitrile GoodGenerally recommended for incidental contact with a wide range of chemicals. Offers good puncture resistance.[6][9]
Neoprene Very GoodProvides good resistance to a broad range of chemicals, including some solvents.[9]
PVC (Polyvinyl Chloride) Fair to GoodResistant to many acids, bases, and alcohols, but may have limited resistance to organic solvents.[9][7]
Latex FairOffers good dexterity but can cause allergic reactions. Not recommended for use with many organic solvents.[9]

Note: The information in this table is for general guidance only. It is crucial to consult the glove manufacturer's specific chemical resistance charts for the chemicals being used in your procedure. For extended or immersive contact, specific testing may be required.

Operational and Disposal Plans

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Clonixeril_Handling_Workflow Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review SDS (for related compounds) & SOPs B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Weigh/Handle this compound in a Ventilated Enclosure (e.g., Fume Hood) C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Dispose of Waste According to Institutional Guidelines G->H I Doff PPE H->I J Wash Hands Thoroughly I->J Clonixeril_Disposal_Plan Figure 2. This compound Waste Disposal Plan cluster_waste_types Waste Segregation cluster_disposal_routes Disposal Routes cluster_final_disposal Final Disposal A Waste Generation (this compound & Contaminated Materials) B Unused/Expired this compound A->B C Contaminated Solid Waste (Gloves, Bench Paper, etc.) A->C D Contaminated Liquid Waste (Solvents, etc.) A->D E Hazardous Chemical Waste (Original or clearly labeled container) B->E F Solid Hazardous Waste Container C->F G Liquid Hazardous Waste Container D->G H Arrange for Pickup by Institutional EHS E->H F->H G->H I Incineration or other approved disposal method H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.